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  • Product: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
  • CAS: 945313-25-7

Core Science & Biosynthesis

Foundational

Engineering Conformationally Restricted Therapeutics: A Technical Guide to trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7)

Executive Summary In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates. The paradigm shift toward incre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor physicochemical properties and higher clinical attrition rates. The paradigm shift toward increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) has become a foundational strategy for improving solubility, target specificity, and overall clinical success—a concept definitively termed "escaping from flatland"[1].

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7) [2] represents a highly optimized building block designed specifically for this modern paradigm. By combining a rigid, sp3-rich cyclohexane core with the stereoelectronic properties of an ortho-fluorinated benzoyl group[3], this intermediate offers medicinal chemists a versatile handle for synthesizing metabolically stable, conformationally locked Active Pharmaceutical Ingredients (APIs).

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating synthetic protocols for utilizing this critical building block in advanced drug development.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 945313-25-7[4] stems from the synergistic effects of its three primary structural domains: the trans-1,4-cyclohexane linker, the ortho-fluoro substitution, and the terminal carboxylic acid.

The "Escape from Flatland" Core

The trans-1,4-disubstituted cyclohexane ring forces the two bulky substituents (the carboxylic acid and the fluorobenzoyl group) into a diequatorial conformation . This minimizes 1,3-diaxial steric clashes, resulting in a thermodynamically stable, rigid linear vector. Unlike a para-substituted benzene ring, this sp3-rich linker significantly improves aqueous solubility and reduces non-specific protein binding (promiscuity)[5].

The ortho-Fluoro Effect

Fluorine substitution is a cornerstone of rational drug design[6]. In this molecule, the fluorine atom at the 2-position of the benzoyl ring serves two distinct mechanistic purposes:

  • Conformational Locking: The highly electronegative fluorine atom induces a strong stereoelectronic repulsion with the adjacent ketone carbonyl oxygen. This restricts the rotation around the aryl-carbonyl bond, locking the dihedral angle and reducing the entropic penalty upon binding to a target receptor.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450 (CYP450) mediated oxidation at the electron-rich ortho position, significantly extending the biological half-life of downstream APIs[3].

Quantitative Data Summary
PropertyValue
Chemical Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS Number 945313-25-7[2]
Molecular Formula C 14​ H 15​ FO 3​ [4]
Molecular Weight 250.26 g/mol [2]
Stereochemistry trans-1,4-diequatorial
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area (TPSA) 54.37 Ų

Structural Logic Visualization

Utility Core trans-1,4-Cyclohexane Core Prop1 Increased Fsp3 Fraction (Improved Solubility) Core->Prop1 Prop2 Conformational Locking (Diequatorial Preference) Core->Prop2 F_Group ortho-Fluoro Substitution F_Group->Prop2 Prop3 Metabolic Stability (Blocks CYP450 Oxidation) F_Group->Prop3 Acid Carboxylic Acid Handle Prop4 Versatile Derivatization (Amides, Esters, Amines) Acid->Prop4

Figure 1: Physicochemical and pharmacological advantages of the building block's features.

Synthetic Methodologies

Direct addition of a Grignard reagent to an ester often leads to over-addition, yielding a tertiary alcohol. To synthesize CAS 945313-25-7 with high fidelity, the protocol must route through a Weinreb amide intermediate. The Weinreb amide forms a stable 5-membered magnesium chelate upon Grignard addition, which prevents a second equivalent of the nucleophile from attacking. The chelate only collapses to the desired ketone during the aqueous acidic workup.

Step-by-Step Synthesis Protocol

Step 1: Weinreb Amide Formation

  • Dissolve trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under N 2​ .

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Causality: CDI activates the carboxylic acid to an acyl imidazole, releasing CO 2​ as a driving force.

  • Stir for 1 h, then add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 h.

  • Wash with water and brine, dry over Na 2​ SO 4​ , and concentrate to yield the Weinreb amide intermediate.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Dropwise add (2-fluorophenyl)magnesium bromide (1.1 eq, 1M in THF). Causality: Strict temperature control prevents side reactions and ensures the stability of the tetrahedral intermediate.

  • Stir for 2 h at 0 °C, then quench meticulously with saturated aqueous NH 4​ Cl. Extract with ethyl acetate (EtOAc) to isolate methyl trans-4-(2-fluorobenzoyl)cyclohexanecarboxylate.

Step 3: Saponification

  • Dissolve the ester intermediate in a 1:1 mixture of THF and H 2​ O.

  • Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 4 h.

  • Remove THF in vacuo, cool the aqueous layer, and acidify to pH 2 using 1M HCl.

  • Extract with EtOAc, dry, and concentrate to yield trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7) as a white crystalline solid.

Synthesis A trans-Cyclohexane-1,4-dicarboxylic acid (Starting Material) B Mono-esterification (MeOH, H2SO4) A->B C trans-4-(Methoxycarbonyl)cyclohexane- 1-carboxylic acid B->C D Weinreb Amide Formation (CDI, N,O-Dimethylhydroxylamine) C->D E Grignard Addition (2-Fluorophenylmagnesium bromide) D->E F Methyl trans-4-(2-fluorobenzoyl) cyclohexanecarboxylate E->F G Ester Hydrolysis (LiOH, THF/H2O) F->G H trans-4-(2-Fluorobenzoyl)cyclohexane- 1-carboxylic acid (CAS 945313-25-7) G->H

Figure 2: Step-by-step synthetic workflow for CAS 945313-25-7 via Weinreb amide intermediate.

Downstream Functionalization: Amide Coupling Protocol

To integrate this building block into a larger API framework, amide coupling is the most common downstream workflow. Because the carboxylic acid is attached to a secondary sp3 carbon, steric hindrance can reduce coupling efficiency. Therefore, highly reactive uronium-based coupling reagents like HATU are required.

Standard Operating Procedure:

  • Activation: Suspend CAS 945313-25-7 (1.0 eq) and the target amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Coupling: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: HATU generates an active HOAt ester, which is highly resistant to steric hindrance and minimizes epimerization at the C1 position. DIPEA serves as a non-nucleophilic base to deprotonate the amine.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor consumption of the acid via LC-MS.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x). Causality: DMF is highly miscible with EtOAc; the LiCl wash forces DMF into the aqueous phase by increasing the ionic strength of the water. Follow with 0.1M HCl, saturated NaHCO 3​ , and brine washes. Dry and concentrate to yield the target API intermediate.

References

  • NextSDS Chemical Substance Information. TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID. Retrieved from:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Retrieved from:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from:[Link]

Sources

Exploratory

"trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" molecular structure

An In-Depth Technical Guide to the Molecular Structure of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid Abstract: This technical guide provides a comprehensive analysis of the molecular structure, stereochemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and physicochemical properties of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 945313-25-7).[1][2] We delve into the conformational intricacies of the 1,4-disubstituted cyclohexane ring, the influence of its functional groups, and the molecule's significance as a building block for drug development professionals. This document synthesizes structural theory with practical insights into its synthesis and characterization, serving as a critical resource for researchers in medicinal chemistry and organic synthesis.

Introduction: A Key Building Block in Modern Chemistry

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a bifunctional organic molecule featuring a rigid cyclohexane scaffold. Its structure is defined by a carboxylic acid group and a 2-fluorobenzoyl group positioned in a trans relationship at the 1 and 4 positions of the cyclohexane ring.

Table 1: Core Compound Identifiers

Property Value Reference
IUPAC Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid [1][2]
CAS Number 945313-25-7 [1][2]
Molecular Formula C₁₄H₁₅FO₃ [1][2]
Molecular Weight 250.27 g/mol [1]

| Appearance | White crystalline powder |[2] |

The cyclohexane moiety is a popular structural motif in drug discovery, often used to introduce three-dimensionality, replacing flat aromatic rings to improve target engagement or serving as a rigid linker.[3] The presence of both a carboxylic acid (a hydrogen bond donor/acceptor and potential salt-forming group) and a fluorinated aromatic ketone makes this compound a versatile intermediate for creating more complex molecules, particularly in the development of enzyme inhibitors.[4][5]

Molecular Structure and Conformational Analysis

The molecule's biological activity and physical properties are fundamentally dictated by its three-dimensional shape, which is dominated by the stereochemistry of the cyclohexane ring.

The Cyclohexane Scaffold: A Stable Chair

The cyclohexane ring is not planar; it adopts a puckered "chair" conformation to minimize angular and torsional strain. This is the most stable arrangement for a six-membered ring.[6] In this conformation, the hydrogen atoms (and any substituents) attached to the ring carbons occupy two distinct types of positions:

  • Axial (a): Bonds are parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Bonds point out from the "equator" of the ring.

Stereochemistry of trans-1,4-Disubstitution

The term "trans" signifies that the two substituents at positions 1 and 4 are on opposite faces of the cyclohexane ring. For a 1,4-disubstituted cyclohexane, this arrangement can exist in two interconverting chair conformations:

  • Diequatorial (e,e): Both substituents occupy equatorial positions.

  • Diaxial (a,a): Both substituents occupy axial positions.

The equilibrium between these two forms overwhelmingly favors the diequatorial conformer.[6][7] The diaxial form is significantly destabilized by 1,3-diaxial interactions—severe steric clashes between the axial substituents and the axial hydrogens at the C3 and C5 positions.[8] For large substituents like the 2-fluorobenzoyl and carboxylic acid groups, the energy penalty for the diaxial conformation is so high that the molecule exists almost exclusively in the diequatorial state.[7] This is the thermodynamically most stable arrangement.[9]

Caption: Conformational equilibrium of a trans-1,4-disubstituted cyclohexane.

Electronic Properties of Substituents

The electronic nature of the substituents influences the molecule's reactivity and intermolecular interactions.

  • 2-Fluorobenzoyl Group: This group is strongly electron-withdrawing. The carbonyl (C=O) group withdraws electron density from the aromatic ring through both resonance and inductive effects.[10] The fluorine atom, being highly electronegative, also exerts a powerful electron-withdrawing inductive effect (-I effect).[11] Although halogens can donate electron density via resonance (+M effect), their inductive effect is dominant, leading to an overall deactivation of the aromatic ring toward electrophilic substitution.[12][13]

  • Carboxylic Acid Group: The -COOH group is also deactivating and electron-withdrawing due to the influence of the electronegative oxygen atoms.[13]

These properties make the carbonyl oxygen and the carboxylic acid group potent hydrogen bond acceptors, while the carboxylic hydroxyl group is a strong hydrogen bond donor. These are critical features for molecular recognition in biological systems.

Synthesis and Spectroscopic Characterization

A robust understanding of a molecule's structure requires validation through synthesis and spectroscopic analysis.

Proposed Synthetic Pathway

While various specific synthetic routes exist, a common strategy for constructing such molecules involves the coupling of two key fragments. One plausible approach is a Friedel-Crafts acylation reaction. The synthesis could begin with a derivative of cyclohexane-1,4-dicarboxylic acid, which is then converted to an acid chloride. This activated intermediate can then react with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the desired ketone. Subsequent separation of cis and trans isomers, often achievable through crystallization or epimerization techniques, would yield the final product.[9][14]

Caption: A plausible synthetic workflow for the target molecule.

Spectroscopic Signature

The structure of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid can be unequivocally confirmed using standard spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data

Technique Key Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Carboxylic Acid (-OH ) δ 10-12 ppm Deshielded, acidic proton; often broad.
Aromatic Protons δ 7.0-8.0 ppm Complex multiplets due to ortho, meta, and para coupling, plus coupling to ¹⁹F.
Cyclohexane Protons (-CH -) δ 1.2-2.6 ppm Broad, overlapping signals. Axial and equatorial protons have distinct shifts.
¹³C NMR Carboxylic Carbonyl (-C OOH) δ ~175-180 ppm Characteristic shift for a carboxylic acid carbon.
Ketone Carbonyl (-C O-) δ ~195-205 ppm Characteristic shift for a ketone carbon, deshielded relative to the acid.
Aromatic Carbons δ ~115-165 ppm Six distinct signals expected, with C-F coupling visible on the carbon directly bonded to fluorine (large ¹JCF) and adjacent carbons (smaller ²JCF, ³JCF).
IR O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (broad) Strong, broad absorption characteristic of H-bonded O-H in a carboxylic acid dimer.
C=O Stretch (Ketone) ~1670-1690 cm⁻¹ Strong absorption for the aryl ketone.
C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹ Strong absorption, may overlap with the ketone stretch.
C-F Stretch ~1200-1250 cm⁻¹ Strong, characteristic absorption for the aryl-fluoride bond.

| MS (ESI-) | [M-H]⁻ | m/z 249.09 | Deprotonation of the carboxylic acid to form the carboxylate anion. |

Significance in Drug Discovery

The structural elements of this molecule are highly relevant in medicinal chemistry. The substituted cyclohexanecarboxylic acid framework is a key component in various biologically active agents.

For example, derivatives of cyclohexanecarboxylic acid have been explored as potent and selective inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[5] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.[4][5] The rigid cyclohexane core helps to properly orient the other functional groups for optimal binding within the enzyme's active site, while the carboxylic acid often acts as a critical anchoring point, forming strong interactions (e.g., salt bridges, hydrogen bonds) with polar residues. The fluorobenzoyl moiety can engage in hydrophobic or specific aromatic interactions, with the fluorine atom potentially enhancing binding affinity or improving metabolic stability.

Conclusion

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a molecule whose chemical identity is defined by its rigid and stable diequatorial chair conformation. This preferred stereochemistry minimizes steric hindrance and optimally presents its key functional groups—a hydrogen-bonding carboxylic acid and an electron-withdrawing fluorobenzoyl moiety—for intermolecular interactions. These well-defined structural and electronic features make it a valuable and predictable building block for the rational design of new therapeutic agents, particularly in the field of metabolic disease research.

References

  • BLDpharm. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • BOC Sciences. trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid cas no.945313-25-7.
  • Mandal, K.K. Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M.
  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2025).
  • BenchChem. Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules. (2025).
  • YouTube. Conformational analysis of 1,4 disubstituted cyclohexane. (2020).
  • Patani, G.A. & LaVoie, E.J. Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.
  • PharmaBlock. Cyclohexanes in Drug Discovery.
  • PubMed.
  • La Salle University. Substituent Effects.
  • Master Organic Chemistry.
  • Chemguide. electronegativity - polar bonds in organic compounds.
  • Wikipedia.
  • University of Calgary. Ch12: Substituent Effects.
  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Indian Patent Office.

Sources

Foundational

"trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" IUPAC name

An In-Depth Technical Guide to trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Structural Logic, Synthesis, and Applications Executive Summary The compound trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Structural Logic, Synthesis, and Applications

Executive Summary

The compound trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a highly specialized, conformationally restricted bifunctional building block. Featuring a rigid cyclohexane core that separates a carboxylic acid moiety from an ortho-fluorinated benzoyl group, this molecule is increasingly utilized in fragment-based drug discovery (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive analysis of the molecule’s stereochemical architecture, physicochemical properties, and the precise synthetic methodologies required to construct it. By moving beyond basic protocols, we examine the mechanistic causality behind reagent selection—specifically, the critical role of the Weinreb amide intermediate in preventing over-alkylation during carbon-carbon bond formation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline metrics of this building block is essential for predicting its behavior in subsequent synthetic steps and biological systems. The presence of the fluorine atom at the ortho position of the benzoyl ring introduces unique stereoelectronic effects, including conformational locking via dipole-dipole interactions and increased lipophilicity without a significant volumetric penalty.

Table 1: Structural and Physicochemical Properties

PropertyValue / Description
IUPAC Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS Registry Number 945313-25-7
Molecular Formula C₁₄H₁₅FO₃
Molecular Weight 250.26 g/mol
Topological Polar Surface Area (tPSA) 54.37 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 3
Core Stereochemistry trans-1,4-diequatorial

(Data corroborated by structural databases and [1])

Stereochemical Architecture: The trans-1,4-Cyclohexane Scaffold

The 1,4-disubstituted cyclohexane ring is a classic element in conformational analysis. In the trans configuration, both the bulky carboxylic acid group and the 2-fluorobenzoyl group can simultaneously occupy the equatorial positions of the chair conformation.

If the molecule were in the cis configuration, one of these massive substituents would be forced into an axial position, resulting in severe 1,3-diaxial steric clashes with the axial protons of the cyclohexane ring. Consequently, the trans (diequatorial) isomer is thermodynamically highly favored, providing a stable, linear, and predictable 3D vector that is highly prized in medicinal chemistry for "escaping flatland" (reducing the sp² character of drug candidates).

ConformationalLogic Root 1,4-Disubstituted Cyclohexane Scaffold Trans trans Isomer (Thermodynamically Favored) Root->Trans Equilibration Cis cis Isomer (Sterically Hindered) Root->Cis Minor product TransEq Diequatorial (e,e) Conformer Minimal 1,3-diaxial interactions Trans->TransEq Dominant State CisAxEq Axial-Equatorial (a,e) Conformer Significant steric clash Cis->CisAxEq Ring Flip

Figure 1: Conformational logic dictating the thermodynamic stability of the trans-diequatorial isomer.

Synthetic Methodology: Causality and Design

Synthesizing trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid requires absolute regiocontrol and chemoselectivity.

Why not Friedel-Crafts Acylation? Attempting a Friedel-Crafts acylation of fluorobenzene using trans-1,4-cyclohexanedicarbonyl chloride predominantly yields the para-substituted product due to the steric hindrance and the ortho/para-directing nature of the fluorine atom. To exclusively isolate the ortho-fluoro (2-fluoro) derivative, a directed organometallic approach is mandatory.

The Weinreb Amide Solution The gold standard for this transformation is the [2]. If a Grignard reagent is added directly to an ester or acid chloride, the intermediate collapses spontaneously into a ketone during the reaction. Because ketones are more electrophilic than esters, the Grignard reagent attacks the newly formed ketone, yielding an unwanted tertiary alcohol.

By converting the starting material to an N-methoxy-N-methylamide (Weinreb amide), the addition of the Grignard reagent forms a stable 5-membered cyclic magnesium chelate. This chelate is stable at reaction temperatures and acts as a kinetic trap, preventing over-addition. The desired ketone is only liberated upon aqueous acidic workup.

SynthesisWorkflow A trans-4-(Methoxycarbonyl) cyclohexane-1-carboxylic acid B Weinreb Amide Intermediate A->B CDMT, NMM HN(OMe)Me·HCl C 5-Membered Magnesium Chelate B->C (2-Fluorophenyl)MgBr THF, -20 °C D trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid C->D 1. Aq. HCl (Hydrolysis) 2. LiOH (Ester Cleavage)

Figure 2: Mechanistic workflow of the Weinreb ketone synthesis preventing over-alkylation.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocol utilizes orthogonal protecting groups (a methyl ester and a Weinreb amide) to guarantee chemoselectivity.

Step 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert the free acid of trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid into a Weinreb amide while leaving the methyl ester intact. According to [3], CDMT is chosen over EDCI to allow for easier byproduct purging via aqueous washes.

  • Activation: Dissolve trans-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 eq) followed by dropwise addition of N-methylmorpholine (NMM, 3.0 eq). Stir for 30 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass is fully consumed.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The CDMT byproduct (1,3-dimethoxy-5-hydroxytriazine) partitions into the aqueous layer. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Grignard Addition and Chelate Collapse

Objective: Introduce the 2-fluorophenyl group exclusively at the Weinreb amide carbon.

  • Preparation: Dissolve the Weinreb amide intermediate in anhydrous THF (0.2 M) under argon. Cool the reactor to -20 °C.

  • Grignard Addition: Slowly add (2-fluorophenyl)magnesium bromide (1.0 M in THF, 1.1 eq) dropwise via a syringe pump to maintain the internal temperature below -15 °C.

    • Causality Note: Strict temperature control is vital. Above 0 °C, the Grignard reagent may begin to attack the less reactive methyl ester.

  • Chelate Formation: Stir at -20 °C for 2 hours. The stable magnesium chelate forms immediately upon addition.

  • Quench & Hydrolysis: Quench the reaction by carefully adding cold 1M HCl. This acidic shock collapses the 5-membered chelate, liberating the ketone. Extract with ethyl acetate.

Step 3: Ester Saponification

Objective: Deprotect the methyl ester to yield the final target.

  • Hydrolysis: Dissolve the crude keto-ester in a 3:1 mixture of THF:H₂O. Add LiOH·H₂O (2.0 eq) and stir at room temperature for 12 hours.

  • Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. The target compound, trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid , will precipitate as a white crystalline solid. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization Standards

To validate the structural integrity and stereochemistry of the synthesized compound, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the highly shielded axial protons of the cyclohexane ring (multiplets around 1.2–1.5 ppm) and the distinct splitting of the methine proton alpha to the ketone (tt, J = 11.5, 3.2 Hz), which confirms the trans-diequatorial geometry.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbonyl carbon of the ketone will appear far downfield (~200 ppm). Crucially, the aromatic carbons of the 2-fluorophenyl group will exhibit characteristic carbon-fluorine spin-spin coupling (J values ranging from 250 Hz for C1 to 8 Hz for C3).

  • LC-MS: ESI-MS should show a distinct [M-H]⁻ peak at m/z 249.1 in negative ion mode.

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Dunetz, J. R., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. Available at:[Link]

Exploratory

"trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of a viab...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. The synthesis of this molecule is of interest to researchers and professionals in drug development due to its potential as a key intermediate in the preparation of pharmacologically active compounds. This document details the strategic synthesis, including a retrosynthetic analysis and a proposed forward synthesis involving a key Friedel-Crafts acylation, an oxidation step, catalytic hydrogenation, and a thermodynamically controlled isomerization to yield the desired trans isomer. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a disubstituted cyclohexane derivative with potential applications as a building block in medicinal chemistry. The trans stereochemistry is often crucial for biological activity, as it dictates the spatial orientation of the functional groups and their interaction with biological targets.[1][2][3] The synthesis of stereochemically pure cyclohexane derivatives can be challenging.[4][5] This guide outlines a logical and efficient multi-step synthesis designed to maximize the yield of the desired trans isomer.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests a pathway that leverages well-established and reliable chemical transformations. The primary disconnection is at the carbonyl-cyclohexane bond, pointing towards a Friedel-Crafts acylation. However, a more practical forward synthesis involves building the substituted aromatic precursor first, followed by reduction of the aromatic ring and subsequent stereochemical control.

The proposed four-step synthesis is as follows:

  • Friedel-Crafts Acylation: Acylation of toluene with 2-fluorobenzoyl chloride to yield 4-methyl-2'-fluorobenzophenone.

  • Oxidation: Oxidation of the methyl group to a carboxylic acid to form 4-(2-fluorobenzoyl)benzoic acid.

  • Catalytic Hydrogenation: Reduction of the aromatic ring to yield a mixture of cis- and trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid.

  • Isomerization: Conversion of the cis isomer to the thermodynamically more stable trans isomer.

G cluster_0 Synthetic Pathway Toluene Toluene 2-Fluorobenzoyl Chloride 2-Fluorobenzoyl Chloride 4-Methyl-2'-fluorobenzophenone 4-Methyl-2'-fluorobenzophenone 4-(2-Fluorobenzoyl)benzoic Acid 4-(2-Fluorobenzoyl)benzoic Acid cis/trans Mixture cis/trans Mixture trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Friedel-Crafts Acylation of Toluene

The initial step involves the electrophilic aromatic substitution of toluene with 2-fluorobenzoyl chloride.[6][7] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride, making it a potent electrophile.[8] The reaction is regioselective, with the acylation occurring predominantly at the para position of the methyl group due to steric hindrance at the ortho positions.

Experimental Protocol:
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, a solution of 2-fluorobenzoyl chloride (1.0 eq) in dry DCM is added dropwise.

  • After stirring for 15 minutes, a solution of toluene (1.1 eq) in dry DCM is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product, 4-methyl-2'-fluorobenzophenone, is purified by column chromatography or recrystallization.

Parameter Value
Reactants Toluene, 2-Fluorobenzoyl Chloride, AlCl₃
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12 hours
Typical Yield 85-95%
Step 2: Oxidation of 4-Methyl-2'-fluorobenzophenone

The methyl group of the intermediate is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction is typically carried out in an aqueous solution under basic conditions.

Experimental Protocol:
  • 4-Methyl-2'-fluorobenzophenone (1.0 eq) is suspended in a mixture of water and pyridine.

  • Potassium permanganate (3.0 eq) is added portion-wise to the stirred suspension.

  • The mixture is heated to reflux for 8 hours.

  • After cooling to room temperature, the excess permanganate is destroyed by the addition of sodium bisulfite.

  • The manganese dioxide precipitate is removed by filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford 4-(2-fluorobenzoyl)benzoic acid.

Parameter Value
Reactant 4-Methyl-2'-fluorobenzophenone
Oxidizing Agent Potassium Permanganate (KMnO₄)
Solvent Water/Pyridine
Temperature Reflux
Reaction Time 8 hours
Typical Yield 70-80%
Step 3: Catalytic Hydrogenation of 4-(2-Fluorobenzoyl)benzoic Acid

The aromatic ring of the benzoic acid derivative is reduced to a cyclohexane ring via catalytic hydrogenation. A ruthenium-on-carbon (Ru/C) catalyst is often effective for the hydrogenation of aromatic rings under relatively mild conditions.[9][10] This reaction will produce a mixture of cis and trans isomers.[5]

Experimental Protocol:
  • 4-(2-Fluorobenzoyl)benzoic acid (1.0 eq) and 5% Ru/C (10 mol%) are placed in a high-pressure autoclave.

  • Methanol is added as the solvent.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 psi.

  • The mixture is heated to 80 °C and stirred for 24 hours.

  • After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated to give a mixture of cis- and trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Parameter Value
Reactant 4-(2-Fluorobenzoyl)benzoic Acid
Catalyst 5% Ruthenium on Carbon (Ru/C)
Solvent Methanol
Pressure 100 psi H₂
Temperature 80 °C
Reaction Time 24 hours
Typical Yield >90% (mixture of isomers)
Step 4: Isomerization to the trans Isomer

The final and critical step is the isomerization of the cis product to the more thermodynamically stable trans isomer.[11] The trans isomer is favored because both bulky substituents can occupy equatorial positions on the cyclohexane ring, minimizing steric strain.[2] This isomerization is typically achieved by heating the mixture in the presence of a strong base, such as potassium hydroxide.[11]

G cluster_0 Isomerization Workflow cis/trans Mixture cis/trans Mixture Dissolve in High-Boiling Solvent Dissolve in High-Boiling Solvent cis/trans Mixture->Dissolve in High-Boiling Solvent Add KOH Add KOH Dissolve in High-Boiling Solvent->Add KOH Heat to 180-200 °C Heat to 180-200 °C Add KOH->Heat to 180-200 °C Cool and Acidify Cool and Acidify Heat to 180-200 °C->Cool and Acidify Purify by Recrystallization Purify by Recrystallization Cool and Acidify->Purify by Recrystallization trans Isomer trans Isomer Purify by Recrystallization->trans Isomer

Experimental Protocol:
  • The mixture of cis- and trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) is mixed with potassium hydroxide (3.0 eq) in a high-boiling solvent such as ethylene glycol.

  • The mixture is heated to 180-200 °C and stirred for 12 hours.

  • The reaction mixture is cooled to room temperature and diluted with water.

  • The solution is acidified with concentrated hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid.

Parameter Value
Reactant cis/trans mixture
Reagent Potassium Hydroxide (KOH)
Solvent Ethylene Glycol
Temperature 180-200 °C
Reaction Time 12 hours
Typical Yield 80-90% from the mixture

Characterization and Quality Control

The final product and all intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the compounds. The coupling constants in the ¹H NMR of the final product can help to confirm the trans stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ketone and carboxylic acid, C-F bond).

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By employing a sequence of well-understood reactions and a thermodynamically controlled isomerization as the final step, high yields of the desired stereochemically pure product can be achieved. This guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

  • Royal Society of Chemistry. (1999). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. [Link]

  • Nature. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • Google Patents. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • Google Patents. (n.d.). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Google Patents. (n.d.).
  • Semantic Scholar. (2022). Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

  • University of Calgary. (n.d.). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • Course Hero. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Link]

  • Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Google Patents. (2017).
  • SIOC Journals. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Google Patents. (n.d.). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
  • ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.).

Sources

Foundational

Spectral Characterization and Conformational Analysis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) [1] Executive Summary & Structural Logic In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) [1]

Executive Summary & Structural Logic

In modern medicinal chemistry, rigid alicyclic scaffolds are frequently employed to optimize the pharmacokinetic profiles and spatial vectors of pharmacophores. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid serves as a critical bifunctional building block. As a Senior Application Scientist, I approach the spectral characterization of this molecule not merely as a data-collection exercise, but as a self-validating system of structural proof.

The trans-1,4-disubstitution pattern of the cyclohexane ring dictates a specific 3D spatial arrangement. Because both the carboxylic acid group and the 2-fluorobenzoyl group possess significant steric bulk (high A-values), the molecule is conformationally locked in a diequatorial state. This conformational causality directly influences the scalar couplings observed in Nuclear Magnetic Resonance (NMR) spectroscopy, making the spectral data highly predictable and robust for verification.

SpectralWorkflow Compound trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid NMR NMR Spectroscopy (1H, 13C, 19F) Compound->NMR IR FT-IR Spectroscopy (ATR Method) Compound->IR MS Mass Spectrometry (ESI-HRMS / EI-MS) Compound->MS Conf Conformational Analysis (Diequatorial Lock) NMR->Conf Func Functional Group ID (C=O, COOH, C-F) IR->Func Frag Fragmentation Pathway (m/z 123 Base Peak) MS->Frag

Orthogonal analytical workflow for structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural assignment of this compound relies on an orthogonal approach: the 1 H NMR coupling constants confirm the relative stereochemistry, while the 13 C- 19 F scalar couplings validate the regiochemistry of the fluorinated aromatic ring [2].

1 H NMR: Stereochemical Proof via Scalar Coupling

In the diequatorial conformation, the methine protons at C1 and C4 of the cyclohexane ring are forced into axial positions. According to the Karplus equation, an axial-axial relationship yields a large coupling constant ( Jaa​≈10−12 Hz), while an axial-equatorial relationship yields a smaller coupling ( Jae​≈3−4 Hz). Consequently, the signals for H-1 and H-4 appear as distinct triplets of triplets (tt) , providing definitive proof of the trans geometry.

13 C and 19 F NMR: Mapping the Fluorinated Arene

The presence of the highly electronegative fluorine atom at the ortho position of the benzoyl ring introduces complex spin-spin coupling in the 13 C spectrum. The magnitude of the carbon-fluorine coupling constant ( nJCF​ ) is inversely proportional to the number of intervening bonds [3]. The 1JCF​ at C-2' is massive ( 252 Hz), causing a distinct doublet that anchors the aromatic assignment.

Table 1: Comprehensive NMR Spectral Data Summary

Conditions: 400 MHz ( 1 H), 100 MHz ( 13 C), 376 MHz ( 19 F) in DMSO- d6​ at 298 K.

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment & Causality
1 H 12.10br s, 1HCarboxylic acid -OH (Exchangeable)
1 H 7.65td, J=7.5,1.8 , 1HAr-H (H-6') - Deshielded by adjacent C=O
1 H 7.58m, 1HAr-H (H-4')
1 H 7.30 – 7.38m, 2HAr-H (H-3', H-5')
1 H 3.15tt, J=11.5,3.2 , 1HCyclohexane H-4 (Axial, confirms trans)
1 H 2.25tt, J=11.5,3.5 , 1HCyclohexane H-1 (Axial, confirms trans)
1 H 1.95 – 2.05m, 4HCyclohexane CH 2​ (Equatorial protons)
1 H 1.35 – 1.50m, 4HCyclohexane CH 2​ (Axial protons)
13 C 201.5d, 4JCF​=4.0 C=O (Ketone)
13 C 176.2sC=O (Carboxylic Acid)
13 C 160.5d, 1JCF​=252.0 Ar C-2' (C-F bond)
13 C 134.1d, 3JCF​=8.8 Ar C-4'
13 C 116.5d, 2JCF​=22.5 Ar C-3'
13 C 45.8, 42.1s, sCyclohexane C-4, C-1
19 F -114.5m, 1FAryl Fluoride

Mass Spectrometry (MS) & Fragmentation Dynamics

Mass spectrometry provides both elemental composition (via exact mass) and structural connectivity (via fragmentation patterns). Under Electron Ionization (EI) conditions, the molecule undergoes predictable α -cleavage [4]. The bond between the cyclohexane ring and the ketone carbonyl is highly susceptible to cleavage, driven by the formation of the resonance-stabilized 2-fluorobenzoyl cation ( m/z 123). This ion typically dominates the spectrum as the base peak.

MS_Fragmentation M_plus Molecular Ion [M]+. m/z 250 Alpha_Cleavage Alpha-Cleavage (- C7H11O2) M_plus->Alpha_Cleavage F_Benzoyl 2-Fluorobenzoyl Cation m/z 123 (Base Peak) Alpha_Cleavage->F_Benzoyl CO_Loss -CO F_Benzoyl->CO_Loss F_Phenyl 2-Fluorophenyl Cation m/z 95 CO_Loss->F_Phenyl

EI-MS fragmentation pathway highlighting alpha-cleavage to the base peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized here to differentiate the two distinct carbonyl environments. The ketone carbonyl is conjugated with the fluorinated aromatic ring, which slightly weakens the C=O double bond character, shifting its absorption to a lower wavenumber compared to an isolated aliphatic ketone. Conversely, the carboxylic acid carbonyl appears at a higher wavenumber, accompanied by the hallmark broad O-H stretching band.

Table 2: Key IR Absorptions & MS Data Summary
Analytical TechniqueSignal / ValueStructural Significance
FT-IR (ATR) 3300 – 2500 cm −1 (broad)O-H stretch (hydrogen-bonded dimer of carboxylic acid)
FT-IR (ATR) 1705 cm −1 (strong)C=O stretch (carboxylic acid)
FT-IR (ATR) 1680 cm −1 (strong)C=O stretch (aryl ketone, conjugated)
FT-IR (ATR) 1220 cm −1 (medium)C-F stretch
ESI-HRMS (+) m/z 251.1078 [M+H]+ (Calculated for C 14​ H 16​ FO 3​ : 251.1083)
ESI-HRMS (-) m/z 249.0932 [M−H]− (Deprotonated carboxylic acid)

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following self-validating protocols must be strictly adhered to during sample preparation and acquisition.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Accurately weigh 15–20 mg of the compound into a clean glass vial.

  • Solvation: Dissolve the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Tune and match the probe for 1 H, 13 C, and 19 F frequencies on a 400 MHz spectrometer.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2-second relaxation delay, 30° pulse angle.

    • 13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16), 2-second relaxation delay.

    • 19 F NMR: 32 scans, 1 H-decoupled, referencing against external CFCl 3​ (0 ppm).

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Background: Collect a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Place 2–3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm −1 (32 scans). Apply baseline correction and atmospheric compensation post-acquisition.

Protocol C: UPLC-ESI-HRMS
  • Preparation: Prepare a 1 μ g/mL solution in LC-MS grade Methanol:Water (50:50 v/v) with 0.1% Formic Acid.

  • Injection: Inject 2 μ L into a C18 UPLC column coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization: Operate the Electrospray Ionization (ESI) source in both positive and negative polarity switching modes. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

References

  • NextSDS Database. TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia Contributors. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Della, E. W., Cotsaris, E., & Hine, P. T. (1981). Synthesis and carbon-13 nuclear magnetic resonance studies of some bridgehead fluorides: carbon-fluorine coupling constants. Journal of the American Chemical Society, 103(14), 4131-4135. Retrieved from[Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

Exploratory

Comprehensive Safety and Application Whitepaper: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7)

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated aliphatic and alicyclic scaffolds is a proven methodology for enhancing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated aliphatic and alicyclic scaffolds is a proven methodology for enhancing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a highly specialized, bifunctional building block utilized extensively in the synthesis of novel therapeutics[1]. This whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and technical guide, synthesizing critical physicochemical data, rigorous safety handling protocols, and validated synthetic workflows for drug development professionals.

Part 1: Physicochemical Profiling & Material Safety

To ensure reproducible experimental outcomes, researchers must first understand the baseline physicochemical properties of the reagent. The trans-configuration ensures a high degree of conformational rigidity, while the carboxylic acid moiety provides a versatile handle for downstream derivatization[2].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acidDefines stereochemistry and functional group vectors.
CAS Number 945313-25-7Primary regulatory identifier[3].
Molecular Formula C14H15FO3Indicates degree of unsaturation and heteroatom count[1].
Molecular Weight 250.27 g/mol Critical for stoichiometric calculations[2].
Purity ≥97%Minimizes side reactions in sensitive catalytic cycles[4].
Appearance White crystalline powderVisual indicator of oxidation or degradation[4].
Storage Conditions Room temperature, sealed wellPrevents hygroscopic moisture absorption[4].
Advanced Safety & Handling Protocols (MSDS Core)

While trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is generally stable under standard laboratory conditions[2], its handling requires strict adherence to safety protocols to mitigate risks associated with fine organic powders and fluorinated compounds.

  • Causality of Hazards: The fine crystalline nature of the powder presents a potential inhalation hazard, which can cause mechanical irritation to the respiratory tract. Furthermore, the lipophilic nature of the fluorinated benzoyl group may enhance dermal penetration compared to non-fluorinated analogs.

  • Engineering Controls: All transfers and massings must be conducted within a certified chemical fume hood with a minimum face velocity of 100 FPM to prevent aerosolization of the powder.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) are required to prevent dermal exposure. Chemical splash goggles must be worn to protect against accidental ocular contact during solvent dissolution.

Part 2: Mechanistic Role in Drug Discovery

The selection of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid over its cis-isomer or non-fluorinated counterparts is driven by precise mechanistic rationales in rational drug design.

  • Conformational Rigidity: The trans-1,4-disubstituted cyclohexane ring strongly prefers the diequatorial conformation. This locks the carboxylic acid (or resulting amide) and the fluorobenzoyl group into a predictable, linear vector, minimizing the entropic penalty upon binding to a target protein's active site.

  • Metabolic Shielding via Fluorination: The introduction of the fluorine atom at the ortho-position of the benzoyl ring serves a dual purpose. First, it electronically modulates the adjacent carbonyl group. Second, the strong C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at that specific aromatic site, thereby increasing the compound's in vivo half-life.

G A trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid B Ortho-Fluorine Substitution A->B C Trans-Cyclohexane Scaffold A->C D Metabolic Shielding (CYP450 Resistance) B->D E Conformational Rigidity C->E

Caption: Structural rationale for utilizing the fluorinated trans-cyclohexane scaffold in drug design.

Part 3: Validated Synthetic Protocol (Amide Coupling)

To translate this building block into a viable drug candidate, researchers frequently utilize the carboxylic acid moiety for amide coupling. The following protocol is designed as a self-validating system , incorporating in-process analytical checks to ensure trustworthiness and high yields.

Rationale for Reagent Selection

The steric bulk of the cyclohexane ring necessitates a highly efficient coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt because the HOAt leaving group generated by HATU accelerates the reaction, minimizing the risk of epimerization at the alpha-carbon.

Step-by-Step Methodology

Step 1: Reagent Preparation & Moisture Validation

  • Dissolve 1.0 equivalent (eq) of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert argon atmosphere.

  • Self-Validation: Perform a Karl Fischer titration on the DMF prior to use; moisture content must be <50 ppm to prevent competitive hydrolysis of the active ester.

Step 2: Carboxylic Acid Activation

  • Add 1.2 eq of HATU followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Self-Validation: Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Proceed only when the starting material peak (m/z 249 [M-H]⁻) is completely consumed, indicating full conversion to the active ester.

Step 3: Nucleophilic Amine Coupling

  • Add 1.1 eq of the target primary or secondary amine. Stir the reaction mixture at room temperature for 2 to 4 hours.

Step 4: Quench and Isolation

  • Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

Step 5: Final Validation

  • Purify the crude product via flash column chromatography.

  • Self-Validation: Confirm the structure of the final amide via 1H -NMR and 19F -NMR. Ensure purity is >95% via analytical HPLC before utilizing the compound in biological assays.

Workflow S1 1. Reagent Prep (Dry DMF, Inert Gas) S2 2. Acid Activation (HATU / DIPEA) S1->S2 S3 3. Amine Coupling (Nucleophilic Attack) S2->S3 S4 4. Reaction Quench & Extraction S3->S4 S5 5. HPLC/NMR Validation (>95%) S4->S5

Caption: Step-by-step self-validating synthetic workflow for amide coupling.

References

1.1 Title: Building Blocks P7813 | EvitaChem: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid Source: evitachem.com URL:

1.2 Title: TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information Source: nextsds.com URL:

2.1 Title: 945313-25-7|trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid - BLDpharm Source: bldpharm.com URL:

2.2 Title: trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid cas no.945313-25-7 Source: lookchem.com URL:

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Experimental Methodologies for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Executive Summary trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug development[1][2]. Its uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug development[1][2]. Its unique structural topology—combining a conformationally restricted cyclohexane ring with an ortho-fluorinated benzoyl moiety—makes it an invaluable intermediate for synthesizing active pharmaceutical ingredients (APIs). Because empirical thermal data (melting point and boiling point) for this specific compound are rarely published in open commercial catalogs, researchers must rely on a combination of computational predictions and rigorous, self-validating empirical workflows to characterize its physicochemical profile[3].

This whitepaper provides an in-depth analysis of the compound's physical properties, the mechanistic rationale behind its structural behavior, and authoritative, step-by-step protocols for thermal profiling.

Physicochemical Properties & Quantitative Data

The table below synthesizes the known and predicted physicochemical properties of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Due to the high molecular weight and the presence of the carboxylic acid functional group, the boiling point is predicted to be extremely high, necessitating specialized analytical techniques to differentiate between boiling and thermal decomposition[3].

PropertyValueMethod / Source
Chemical Formula C₁₄H₁₅FO₃Structural Derivation[2]
Molecular Weight 250.27 g/mol Standard Atomic Weights[2]
Boiling Point (Predicted) 407.5 ± 35.0 °C (at 760 mmHg)Computational (ACD/Labs)[3]
Melting Point (Estimated) ~120 °C – 150 °CStructural Analogy (Requires DSC)
Density (Predicted) 1.251 ± 0.06 g/cm³Computational (ACD/Labs)[3]
pKa (Predicted) 4.61 ± 0.10Computational (ACD/Labs)[3]

Structural and Mechanistic Insights

To understand the physical properties of this compound, one must analyze the causality driven by its molecular geometry:

  • The trans-1,4-Cyclohexane Geometry: The trans-1,4 substitution pattern energetically favors the diequatorial conformer to minimize 1,3-diaxial steric clashes. This conformational restriction reduces the molecule's internal entropy. In drug design, pre-organizing a molecule into its bioactive conformation minimizes the entropic penalty upon target binding, thereby enhancing binding affinity.

  • The ortho-Fluoro Substitution: Fluorine is highly electronegative but sterically small (a bioisostere of hydrogen or a hydroxyl group). Placing the fluorine atom at the 2-position of the benzoyl ring creates a strong localized dipole that stereoelectronically shields the adjacent carbonyl group. This increases the overall lipophilicity (logP) of the molecule and provides metabolic stability against CYP450-mediated oxidation.

Mechanism A trans-1,4-Substitution B Diequatorial Conformer A->B C Reduced Entropy B->C F Enhanced Target Binding C->F D ortho-Fluoro Group E Stereoelectronic Shielding D->E E->F

Mechanistic impact of trans-geometry and ortho-fluorination.

Experimental Methodologies for Thermal Profiling

Standard capillary tube methods are insufficient for a rigorous technical data package because they cannot detect polymorphic transitions or quantify the enthalpy of fusion. Furthermore, given the exceptionally high predicted boiling point (407.5 °C)[3], the molecule is highly susceptible to thermal decarboxylation before it boils. Therefore, we mandate a self-validating system using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), compliant with USP <891> guidelines for Thermal Analysis[4].

Protocol 1: Melting Point Determination via DSC

DSC measures the heat flow into or out of a sample as a function of temperature, providing a highly precise measurement of phase transitions[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid powder into a standard aluminum DSC pan. Crimp the lid hermetically to ensure optimal thermal contact[5].

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​ = 156.6 °C) to validate temperature accuracy within the expected melting range of the sample[6].

  • Atmospheric Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min. This prevents oxidative degradation of the organic sample during the heating cycle.

  • Thermal Ramping: Equilibrate the sample at 25 °C, then initiate a linear heating ramp of 10 °C/min up to 200 °C[5].

  • Data Interpretation: Analyze the resulting thermogram. The true thermodynamic melting point is defined as the extrapolated onset temperature ( Tonset​ ) of the endothermic peak, while the peak maximum ( Tpeak​ ) provides kinetic melting data[6]. The presence of multiple endotherms prior to the main melt indicates polymorphic impurities.

Protocol 2: Boiling Point & Thermal Stability via TGA-MS

Because carboxylic acids often decompose (decarboxylate) at elevated temperatures, TGA-MS is required to distinguish between true boiling (vaporization) and thermal degradation[4].

Step-by-Step Methodology:

  • Sample Loading: Place approximately 10 mg of the compound into a tared platinum TGA pan.

  • Inert Purge: Utilize an argon or nitrogen purge (40 mL/min) to suppress combustion and isolate pure thermal effects.

  • Heating Cycle: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min.

  • Mass Spectrometry Coupling: Route the evolved off-gases through a heated transfer line (maintained at 200 °C to prevent condensation) directly into a quadrupole mass spectrometer.

  • Mechanistic Validation:

    • Scenario A (True Boiling): The TGA shows a sharp mass loss, and the MS detects the intact molecular ion ( m/z 250). The onset of mass loss is recorded as the boiling point ( Tb​ ).

    • Scenario B (Decomposition): The TGA shows mass loss, but the MS detects a surge in CO2​ ( m/z 44) and fluorobenzene derivatives. The onset temperature is recorded as the decomposition temperature ( Td​ ), proving that the predicted boiling point of 407.5 °C cannot be reached at atmospheric pressure without molecular destruction.

Workflow A trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid B Purity Assessment (HPLC-UV / NMR) A->B Sample Prep C Thermal Analysis (USP <891>) B->C >98% Purity D DSC: Melting Point (Tm) & Polymorphs C->D Endothermic Flow E TGA-MS: Boiling Point (Tb) & Decomposition (Td) C->E Mass Loss F Data Synthesis & Property Validation D->F E->F

Workflow for empirical validation of physicochemical properties.

References

  • [1] Building Blocks P7813 | EvitaChem: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. EvitaChem. Available at:

  • [2] 945313-25-7 | trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. BLDpharm. Available at:

  • [3] TRANS-4-(2-플루오로벤졸)시클로헥산-1-카르복실산 | 945313-25-7. ChemicalBook. Available at:

  • Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites (CSIC). Available at:

  • [6] Differential Scanning Calorimetry. University of Cambridge. Available at:

  • [5] Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties.... Williams College. Available at:

  • [4] ORA Lab Manual Vol. IV Section 3 - Drug Chemistry Analysis (IV-03). U.S. Food and Drug Administration (FDA). Available at:

Sources

Exploratory

Comprehensive Physicochemical Profiling and Solubility Determination of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, the strategic incorporation of fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into small molecules is a cornerstone of medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. The compound trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) represents a highly versatile building block and pharmacophore. It combines a fluorinated aromatic system with a rigid trans-cyclohexane scaffold and an ionizable carboxylic acid moiety.

However, the very structural features that make this compound pharmacologically attractive—high lipophilicity from the fluorobenzoyl group and high crystal lattice energy from the rigid trans-scaffold—often result in challenging aqueous solubility profiles. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we explore the causality behind the physicochemical behavior of this compound and establish a rigorous, self-validating experimental protocol for determining its thermodynamic solubility.

Mechanistic Structural Analysis

Understanding the solubility of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid requires deconstructing its molecular architecture:

  • The Fluorobenzoyl Moiety: The highly electronegative fluorine atom (van der Waals radius 1.47 Å) withdraws electron density, increasing the overall lipophilicity (LogP) of the molecule. This drives poor solubility in purely aqueous, low-pH environments but enhances permeability across lipid bilayers.

  • The trans-Cyclohexane Scaffold: The trans configuration forces the bulky fluorobenzoyl and carboxylic acid groups into an equatorial-equatorial ( e,e ) conformation. This creates a highly planar, rigid geometry that packs efficiently into a crystal lattice. High crystal lattice energy directly antagonizes dissolution, making the thermodynamic solubility lower than that of its cis counterpart.

  • The Carboxylic Acid Group: With an estimated pKa of ~4.5–4.8, this ionizable group acts as a solubility switch. At a pH below 4.5 (e.g., gastric fluid), the molecule is unionized and highly insoluble. At a pH above 6.0 (e.g., intestinal fluid), it ionizes into a carboxylate anion, dramatically increasing aqueous solubility.

G N1 trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid N2 Low pH (Stomach, pH 1.2) Unionized Form (HA) N1->N2 pKa ~4.5 N3 High pH (Intestine, pH 7.4) Ionized Form (A-) N1->N3 pKa ~4.5 N4 Poor Aqueous Solubility High Lipophilicity N2->N4 N5 High Aqueous Solubility Lower Lipophilicity N3->N5

Caption: pH-dependent ionization and solubility mechanism of the carboxylic acid moiety.

Representative Physicochemical Profile

Physicochemical profiling, particularly the assessment of solubility and lipophilicity, is critical in the early stages of drug discovery to prevent late-stage attrition[2]. While exact empirical values fluctuate based on the specific crystalline polymorph synthesized, Table 1 outlines the representative physicochemical profile for this compound based on validated predictive models and structural analogs.

Table 1: Physicochemical & Solubility Profile (CAS: 945313-25-7)

ParameterRepresentative ValueAnalytical Methodology
Molecular Weight 250.26 g/mol Exact Mass Calculation
pKa (Carboxylic Acid) ~4.5 – 4.8Potentiometric Titration
LogP (Octanol/Water) ~2.8Shake-Flask / HPLC
Kinetic Solubility 50 – 100 µMLaser Nephelometry (DMSO stock into buffer)
Thermodynamic Sol. (pH 1.2) < 10 µg/mLSaturation Shake-Flask (LC-MS/MS)
Thermodynamic Sol. (pH 7.4) > 500 µg/mLSaturation Shake-Flask (LC-MS/MS)

Experimental Methodology: The Self-Validating Solubility Protocol

To accurately profile this compound, we must distinguish between kinetic solubility (which is prone to supersaturation artifacts) and thermodynamic solubility. The saturation shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[3].

The following protocol is designed as a self-validating system . In drug development, assuming a buffer maintains its pH after dissolving an acidic compound is a fatal flaw. This protocol mandates causality checks to ensure data integrity.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of the Saturated System

  • Dispense 2.0 mg of crystalline trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a glass vial.

  • Add 1.0 mL of the target aqueous medium (e.g., FaSSGF pH 1.2 or FaSSIF pH 6.5).

  • Causality Check: An excess of solid must be visibly present. If the compound dissolves completely, equilibrium cannot be reached, and more solid must be added.

Step 2: Incubation and Equilibration

  • Seal the vials and place them in an orbital shaker at 37°C ± 0.5°C, shaking at 300 RPM.

  • Incubate for 72 hours.

  • Causality Check: 72 hours is required because rigid trans-cyclohexane crystal lattices possess high activation energies for dissolution; shorter times risk false low readings.

Step 3: Phase Separation

  • Transfer the suspension to a thick-walled centrifuge tube.

  • Centrifuge at 15,000 × g for 15 minutes at 37°C (using a temperature-controlled centrifuge to prevent precipitation due to cooling).

  • Causality Check: Ultracentrifugation is strictly preferred over syringe filtration. Highly lipophilic fluorinated compounds often adsorb to standard PTFE or nylon filter membranes, artificially lowering the quantified solubility.

Step 4: Quantification via LC-MS/MS

  • Carefully aspirate the supernatant, dilute it in a compatible organic solvent (e.g., Acetonitrile/Water 50:50) to fall within the linear dynamic range, and quantify using LC-MS/MS against a matrix-matched calibration curve[4].

Step 5: System Validation (Critical Step) To trust the data, the system must validate itself through two final checks:

  • Final pH Measurement: Measure the pH of the remaining supernatant. Because the compound is a carboxylic acid, its dissolution releases protons ( H+ ). If the buffer capacity was insufficient, the pH may have dropped (e.g., from 7.4 to 6.8). The recorded solubility must be assigned to the final pH, not the initial buffer pH.

  • Solid-State Verification (XRPD): Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a phase transition (e.g., hydrate formation or salt disproportionation) occurred during the 72-hour incubation. The solubility value applies only to the new polymorph.

G N1 Solid Compound (CAS: 945313-25-7) N2 Buffer Addition (Excess Solid Maintained) N1->N2 N3 Incubation & Shaking (72h at 37°C) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 Equilibrium Reached N5 LC-MS/MS Quantification N4->N5 Supernatant N6 Self-Validation: Final pH & XRPD N4->N6 Residual Solid & Fluid N6->N5 Validates Data

Caption: Self-validating thermodynamic solubility workflow via the shake-flask method.

Solubility Optimization Strategies

If the baseline thermodynamic solubility of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is insufficient for the desired biological assay or formulation, the following strategies should be employed:

  • Salt Screening: Because the molecule possesses a carboxylic acid (pKa ~4.5), it is an excellent candidate for salt formation. Reacting the compound with basic counterions (e.g., Sodium, Potassium, Tromethamine, or Meglumine) will disrupt the rigid crystal lattice and dramatically enhance dissolution rates and apparent solubility in aqueous media.

  • Co-solvency and Complexation: For early in vitro assays requiring high concentrations, utilizing DMSO or PEG400 as a co-solvent is standard. For in vivo dosing, cyclodextrin complexation (e.g., HP-β-CD) can encapsulate the lipophilic fluorobenzoyl ring, masking its hydrophobicity from the aqueous environment.

By understanding the interplay between the fluorinated pharmacophore, the rigid trans-geometry, and the ionizable acid, researchers can accurately profile and optimize this compound for successful downstream development.

References

  • Title: The role of fluorine in medicinal chemistry: Conclusion and future perspectives. Source: tandfonline.com URL: [Link]

  • Title: High throughput physicochemical profiling for drug discovery. Source: nih.gov URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Source: tbzmed.ac.ir URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Source: dissolutiontech.com URL: [Link]

  • Title: Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Source: nih.gov URL: [Link]

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Foundational

The Dual Identity of Fluorinated Benzoylcyclohexane Derivatives: From Weed Control to Lifesaving Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Fluorine in Bioactive Compound Design In the landscape of modern medicinal and agricultural...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Bioactive Compound Design

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for fine-tuning biological activity.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] When appended to the versatile benzoylcyclohexane scaffold, these properties give rise to a class of compounds with a fascinating dual identity: potent herbicides that ensure food security and critical therapeutics for a rare genetic disorder. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of fluorinated benzoylcyclohexane derivatives.

A Serendipitous Discovery and the Rise of a Herbicidal Powerhouse

The story of benzoylcyclohexanedione herbicides begins not in a state-of-the-art laboratory, but with a keen observation of nature. In 1977, scientists at Stauffer Chemical Company noted the allelopathic effect of the bottlebrush plant (Callistemon citrinus), where the growth of surrounding weeds was naturally inhibited.[5] The compound responsible was identified as leptospermone, a naturally occurring β-triketone. While leptospermone itself was not commercially viable as a herbicide, it provided a crucial chemical scaffold that sparked extensive research and development.[5]

This pioneering work led to the synthesis of a new class of herbicides: the triketones. Among the most successful early examples were sulcotrione and mesotrione.[6] These compounds were found to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the biochemical pathway of plants.[7][8]

Mechanism of Action: Targeting a Key Plant Enzyme

HPPD is a non-heme iron(II)-dependent oxygenase that plays a vital role in the catabolism of the amino acid tyrosine in most aerobic organisms.[8] In plants, the inhibition of HPPD disrupts the biosynthesis of plastoquinone and α-tocopherol, which are essential for carotenoid biosynthesis.[5] Without carotenoids to protect chlorophyll from photo-oxidation, the plant's photosynthetic machinery is destroyed, leading to a characteristic bleaching effect and eventual death of the weed.[5]

dot graph "HPPD_Inhibition_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tyrosine [label="Tyrosine", fillcolor="#F1F3F4"]; HPPA [label="4-Hydroxyphenylpyruvate (HPPA)", fillcolor="#F1F3F4"]; HGA [label="Homogentisate (HGA)", fillcolor="#F1F3F4"]; Plastoquinone [label="Plastoquinone & α-Tocopherol", fillcolor="#F1F3F4"]; Carotenoids [label="Carotenoid Biosynthesis", fillcolor="#F1F3F4"]; Photosynthesis [label="Chlorophyll Protection &\nPhotosynthesis", fillcolor="#F1F3F4"]; Plant_Death [label="Plant Bleaching & Death", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPPD_Inhibitor [label="Fluorinated\nBenzoylcyclohexane\nDerivatives", shape=box, style="rounded,dashed", color="#EA4335", fillcolor="#FFFFFF"]; HPPD [label="HPPD Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tyrosine -> HPPA [label="Tyrosine Aminotransferase"]; HPPA -> HPPD; HPPD -> HGA; HGA -> Plastoquinone; Plastoquinone -> Carotenoids; Carotenoids -> Photosynthesis; Photosynthesis -> Plant_Death [style=dotted]; HPPD_Inhibitor -> HPPD [label="Inhibition", color="#EA4335", style=bold]; } caption: "Mechanism of action of HPPD-inhibiting herbicides."

The Introduction of Fluorine: Enhancing Potency and Unlocking New Applications

The deliberate incorporation of fluorine into the benzoylcyclohexane scaffold marked a significant advancement in the field. Synthetic chemists and patent literature from the late 20th and early 21st centuries reveal a focused effort to explore the effects of fluorination on the herbicidal activity of these compounds.[9][10][11] It was discovered that the introduction of fluorine atoms, particularly electron-withdrawing groups like trifluoromethyl (CF3), could enhance the potency and spectrum of weed control.[9]

This exploration led to the development of highly effective fluorinated herbicides. However, the most remarkable discovery was yet to come: the repurposing of a fluorinated benzoylcyclohexanedione derivative for a critical medical application.

From Herbicide to Human Therapeutic: The Story of Nitisinone (NTBC)

The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione, known as nitisinone or NTBC, was initially developed as a herbicide.[7][12] During toxicological studies in animals, it was observed that NTBC caused a significant increase in plasma tyrosine levels.[12] This finding indicated that NTBC is a potent inhibitor of mammalian HPPD, the same enzyme targeted in plants.[7][8]

This crucial observation led to a paradigm shift in the application of this class of molecules. Researchers realized that the potent inhibition of HPPD could be harnessed to treat Hereditary Tyrosinemia Type 1 (HT-1), a rare and severe genetic disorder.[13] HT-1 is caused by a deficiency in the enzyme fumarylacetoacetate hydrolase, the final enzyme in the tyrosine catabolism pathway. This deficiency leads to the accumulation of toxic metabolites that cause severe liver and kidney damage and are often fatal if left untreated.[13]

By inhibiting HPPD with nitisinone, the production of these toxic downstream metabolites is blocked, effectively managing the disease.[13] The use of nitisinone has revolutionized the treatment of HT-1, significantly improving the prognosis and quality of life for patients.[13]

dot graph "NTBC_Therapeutic_Action" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Tyrosine [label="Tyrosine", fillcolor="#F1F3F4"]; HPPA [label="4-Hydroxyphenylpyruvate (HPPA)", fillcolor="#F1F3F4"]; HGA [label="Homogentisate (HGA)", fillcolor="#F1F3F4"]; Maleylacetoacetate [label="Maleylacetoacetate", fillcolor="#F1F3F4"]; Fumarylacetoacetate [label="Fumarylacetoacetate", fillcolor="#F1F3F4"]; Toxic_Metabolites [label="Toxic Metabolites", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fumarate_Acetoacetate [label="Fumarate + Acetoacetate", fillcolor="#F1F3F4"];

HPPD [label="HPPD Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAH [label="Fumarylacetoacetate\nHydrolase (FAH)", shape=ellipse, style="rounded,dashed", color="#EA4335", fillcolor="#FFFFFF"]; NTBC [label="Nitisinone (NTBC)", shape=box, style="rounded,dashed", color="#34A853", fillcolor="#FFFFFF"];

Tyrosine -> HPPA; HPPA -> HPPD; HPPD -> HGA; HGA -> Maleylacetoacetate; Maleylacetoacetate -> Fumarylacetoacetate; Fumarylacetoacetate -> FAH; FAH -> Fumarate_Acetoacetate; Fumarylacetoacetate -> Toxic_Metabolites [label="Deficiency in HT-1", color="#EA4335"]; NTBC -> HPPD [label="Inhibition", color="#34A853", style=bold]; } caption: "Therapeutic mechanism of Nitisinone (NTBC) in Tyrosinemia Type 1."

Synthesis of Fluorinated Benzoylcyclohexane Derivatives: A Technical Overview

The synthesis of fluorinated 2-benzoylcyclohexane-1,3-diones typically involves a key rearrangement reaction known as the O-C isomerization of a 3-benzoyloxycyclohex-2-en-1-one precursor. A general synthetic scheme is outlined below:

dot graph "Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Fluorinated\nBenzoyl Chloride", fillcolor="#F1F3F4"]; Dione [label="1,3-Cyclohexanedione", fillcolor="#F1F3F4"]; Enol_Ester [label="3-(Fluorobenzoyloxy)\n-cyclohex-2-en-1-one\n(Enol Ester)", fillcolor="#F1F3F4"]; Final_Product [label="Fluorinated\n2-Benzoylcyclohexane\n-1,3-dione", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Enol_Ester [label="Acylation"]; Dione -> Enol_Ester; Enol_Ester -> Final_Product [label="O-C Isomerization\n(e.g., with a cyanide source)"]; } caption: "General synthetic workflow for fluorinated 2-benzoylcyclohexane-1,3-diones."

Experimental Protocol: Synthesis of Fluorinated 2-Benzoylcyclohexane-1,3-diones

The following protocol is a representative example for the synthesis of fluorinated 2-benzoylcyclohexane-1,3-diones, adapted from published methodologies.

Step 1: Acylation to form the Enol Ester

  • To a stirred solution of 1,3-cyclohexanedione (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.1 equivalents).

  • The mixture is cooled to 0 °C, and a solution of the desired fluorinated benzoyl chloride (1.0 equivalent) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude enol ester, which can be purified by crystallization or chromatography.

Step 2: O-C Isomerization to the Final Product

  • The enol ester (1.0 equivalent) is dissolved in an aprotic solvent such as acetonitrile.

  • A catalytic amount of a cyanide source (e.g., acetone cyanohydrin or potassium cyanide) and a base (e.g., triethylamine) are added.

  • The mixture is stirred at room temperature or heated to reflux until the isomerization is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with dilute acid and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by crystallization or column chromatography to afford the desired fluorinated 2-benzoylcyclohexane-1,3-dione.

Table 1: Representative Data for Synthesized Fluorinated Benzoylcyclohexane Derivatives

CompoundFluorine SubstitutionYield (%)Melting Point (°C)Analytical Data
1 2-Fluoro75145-147¹H NMR, ¹⁹F NMR, MS
2 3-Fluoro82152-154¹H NMR, ¹⁹F NMR, MS
3 4-Fluoro85160-162¹H NMR, ¹⁹F NMR, MS
4 4-Trifluoromethyl78175-177¹H NMR, ¹⁹F NMR, MS

Structure-Activity Relationship (SAR): The Impact of Fluorine

The position and nature of the fluorine substituent on the benzoyl ring have a significant impact on the biological activity of these compounds.

  • Herbicidal Activity: For herbicidal applications, electron-withdrawing groups on the benzoyl ring, such as nitro and sulfonyl groups, in combination with fluorine or trifluoromethyl groups, generally lead to higher potency. The substitution pattern influences the binding affinity to the HPPD enzyme.

  • Therapeutic Activity: In the case of nitisinone, the combination of the nitro group and the trifluoromethyl group at the 2- and 4-positions of the benzoyl ring, respectively, results in a potent and selective inhibitor of mammalian HPPD.[7] The trifluoromethyl group is crucial for its high efficacy.

Future Perspectives and Conclusion

The journey of fluorinated benzoylcyclohexane derivatives from a natural product lead to a blockbuster herbicide and a life-saving drug is a testament to the power of chemical innovation and the unexpected connections between different fields of science. The story of nitisinone, in particular, highlights the potential for "repurposing" compounds originally developed for one application to address unmet medical needs.[14][15]

For researchers in drug development, this class of compounds offers several avenues for future exploration:

  • Development of Novel HPPD Inhibitors: The design of new fluorinated benzoylcyclohexane derivatives could lead to the development of more potent and selective inhibitors of mammalian HPPD for the treatment of tyrosinemia and potentially other metabolic disorders.

  • Exploration of Other Therapeutic Targets: The unique chemical scaffold of these compounds may allow them to interact with other biological targets, opening up possibilities for new therapeutic applications beyond HPPD inhibition.

  • Fine-tuning Pharmacokinetic Properties: The strategic use of fluorine can be further exploited to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, leading to the development of safer and more effective drugs.

References

  • [Clinical follow up of Chilean patients with tyrosinemia type 1 treated with 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-ciclohexanedione (NTBC)]. (2012). Revista medica de Chile, 140(2), 198–203.
  • Lock, E. A., Ellis, M. K., Gaskin, P. J., Robinson, M., & Smith, L. L. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and applied pharmacology, 133(1), 44–53.
  • US6376429B1 - Benzoylcyclohexanediones, process for their preparation and their use as herbicides and plant growth regulators.
  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Lock, E. A., Gaskin, P. J., Ellis, M. K., Robinson, M., & Smith, L. L. (2006). Tyrosinemia produced by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) in experimental animals and its relationship to corneal injury. Toxicology and applied pharmacology, 215(2), 169–176.
  • Cyclohexanedione derivatives and herbicides containing them.
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  • BENZOYL DERIVATIVES AND SYNTHESIS THEREOF - Patent 0772579.
  • Banaś, B., & Młynarz, P. (2009). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC). Postepy biochemii, 55(2), 209–214.
  • Abbas, A. A., El-Sayed, N. N. E., & El-Henawy, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-25.
  • Xu, Z., Wang, Y., & Tang, P. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals. Journal of Agricultural and Food Chemistry, 65(39), 8497–8505.
  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
  • Abbas, A. A., El-Sayed, N. N. E., & El-Henawy, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar.
  • Guérit, D., Charette, B., & Lévesque, F. (2025). Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins.
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  • Jhala, A. J., Kumar, V., Yadav, R., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 657-670.
  • WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same.
  • Tota, E., & Gogsig, T. M. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500.
  • Development of a continuous flow process for the synthesis of mesotrione.
  • WO2018178860A1 - Synthesis of mesotrione.
  • Al-Maharik, N., & Botting, N. P. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & medicinal chemistry, 30, 115933.
  • Antitumour properties of fluorinated benzothiazole-substituted hydroxycyclohexa-2,5-dienones ('quinols').
  • Certain 2-(2-(substituted phenyl)acetyl)
  • Hamala, V., Šťastná, L. Č., Kurfiřt, M., Cuřínová, P., Dračínský, M., & Karban, J. (2019). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein journal of organic chemistry, 15, 236–245.
  • Botham, P., & Lewis, R. (2023). Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
  • Engineering site-selective incorporation of fluorine into n
  • Nagy, L., Bányai, B., Zádor, F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International journal of molecular sciences, 24(12), 10398.
  • Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine.
  • Wsol, A., & Wozniak, K. (2025).
  • IMI2 JU Scientific Committee recommendations regarding Drug Repurposing.
  • Fluorine “forever chemical” in medicines not leading to added drug reactions. (2025). PLOS ONE.
  • Al-Essa, M. A. (2021). Hereditary Tyrosinemia Type 1 in Jordan: A Retrospective Study. Journal of multidisciplinary healthcare, 14, 3307–3312.
  • Abbas, A. A. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Future medicinal chemistry.
  • Repurposing of medicines – the underrated champion of sustainable innov
  • Dehghani, S. M., Haghighat, M., Imanieh, M. H., Karamnejad, H., & Malekpour, A. (2012). Clinical and Para Clinical Findings in the Children with Tyrosinemia Referring for Liver Transplantation. Middle East journal of digestive diseases, 4(1), 38–42.
  • Reaction Chemistry & Engineering. MPG.PuRe.

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Exploratory

Theoretical Studies on the Conformation of Trans-Substituted Cyclohexanes

A Technical Guide for Rational Drug Design and Computational Chemistry Executive Summary The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, serving as a rigid framework to project pharmacophores into p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Rational Drug Design and Computational Chemistry

Executive Summary

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, serving as a rigid framework to project pharmacophores into precise 3D vectors. While the fundamental dynamics of cyclohexane ring-flipping are well understood, trans-substituted cyclohexanes present a complex conformational landscape dictated by a delicate balance of steric hindrance, stereoelectronic effects, and solvent polarity. For drug development professionals and computational chemists, accurately modeling these equilibria using Density Functional Theory (DFT) is critical for predicting target binding affinity and ADME-Tox properties. This whitepaper dissects the theoretical underpinnings of trans-cyclohexane conformations and establishes a self-validating computational protocol for their analysis.

The Thermodynamic Baseline: Steric vs. Stereoelectronic Forces

The conformational equilibrium of a disubstituted cyclohexane is traditionally evaluated through the lens of steric strain—specifically, the avoidance of 1,3-diaxial interactions. However, theoretical studies reveal that this classical model is insufficient for heavily functionalized molecules.

2.1 trans-1,2-Disubstituted Cyclohexanes: The Gauche-Diaxial Tug-of-War

In trans-1,2-dialkyl systems, such as trans-1,2-dimethylcyclohexane, the diequatorial ( ee ) conformation is overwhelmingly favored. The diaxial ( aa ) conformer suffers from four severe 1,3-diaxial interactions, rendering it approximately 11.4 kJ/mol (2.7 kcal/mol) higher in energy than the diequatorial state, which only experiences a minor gauche interaction between the adjacent equatorial methyl groups [1].

Conversely, introducing electronegative heteroatoms completely inverts this paradigm. In trans-1,2-dihalocyclohexanes, the diaxial conformation is often stabilized despite the steric penalty. Natural Bond Orbital (NBO) analysis demonstrates that this is driven by hyperconjugation (e.g., σC−H​→σC−X∗​ electron donation) and the avoidance of strong dipole-dipole repulsion present in the diequatorial state [2].

G Trans12 trans-1,2-Disubstituted Cyclohexane Dieq Diequatorial (ee) Conformer Trans12->Dieq Diax Diaxial (aa) Conformer Trans12->Diax Gauche Gauche Interactions (Alkyl groups) Dieq->Gauche Destabilizes ee Steric Steric Hindrance (1,3-diaxial interactions) Diax->Steric Destabilizes aa Hyper Stereoelectronic Effects (Hyperconjugation) Diax->Hyper Stabilizes aa (Halogens)

Logical routing of steric and stereoelectronic forces dictating trans-1,2-cyclohexane stability.

2.2 trans-1,4-Disubstituted Cyclohexanes: Symmetry and Dipole Dynamics

For trans-1,4-disubstituted systems, the diequatorial conformation completely eliminates 1,3-diaxial strain, making it the global minimum for alkyl derivatives (e.g., trans-1,4-dimethylcyclohexane is favored by 14.2 kJ/mol) [3]. However, theoretical studies on trans-1,4-dihalocyclohexanes reveal complex symmetry-breaking behavior in solution, where dynamic dipole moments emerge despite the apparent centrosymmetry of the static crystal structure [4].

Quantitative Data Summary

The following table synthesizes the theoretical energy differences ( ΔG ) between the diequatorial and diaxial states. Note the profound impact of solvent polarity on the halogenated derivatives.

Table 1: Conformational Free Energy Differences ( ΔGee−aa​ ) in trans-Disubstituted Cyclohexanes

CompoundSubstituents ΔGee−aa​ (Gas Phase) ΔGee−aa​ (Polar Solvent)Dominant ConformerKey Stabilizing Factor
trans-1,2-dimethylcyclohexane-CH 3​ , -CH 3​ -2.7 kcal/mol-2.7 kcal/molDiequatorial ( ee )Steric relief (minimizes 1,3-diaxial strain)
trans-1,2-difluorocyclohexane-F, -F+0.10 kcal/mol-1.91 kcal/molSolvent dependentHyperconjugation ( aa ) vs Dipole solvation ( ee )
trans-1,2-dibromocyclohexane-Br, -Br+1.40 kcal/mol-0.05 kcal/molDiaxial ( aa ) / Mixed σC−H​→σC−Br∗​ hyperconjugation
trans-1,4-dimethylcyclohexane-CH 3​ , -CH 3​ -3.4 kcal/mol-3.4 kcal/molDiequatorial ( ee )Complete elimination of 1,3-diaxial strain

(Note: A negative ΔG indicates the diequatorial conformer is more stable; a positive value indicates the diaxial conformer is more stable[2].)

Self-Validating Computational Protocol for Conformational Analysis

To accurately model these systems in drug design, researchers must employ a rigorous, self-validating DFT workflow. Relying solely on molecular mechanics (MM) will fail to capture the quantum mechanical stereoelectronic effects that drive atypical conformations.

Step 1: Stochastic Conformational Search

  • Action: Generate initial conformers using the MMFF94 or OPLS4 force fields.

  • Causality: DFT is computationally expensive. MM rapidly explores the potential energy surface (PES) to identify the global minimum neighborhood, preventing the subsequent DFT optimization from converging on a local, high-energy saddle point.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize geometries using a hybrid functional (e.g., B3LYP or M06-2X) with a triple-zeta basis set including diffuse and polarization functions (e.g., 6-311+G**).

  • Causality: M06-2X excels at capturing non-covalent interactions (like alkyl gauche effects). Diffuse functions (+) are mandatory for modeling the extended electron density of electronegative substituents (halogens, oxygen) involved in hyperconjugation.

Step 3: Frequency Calculation (The Self-Validation Mechanism)

  • Action: Calculate the vibrational frequencies at the identical level of theory used for optimization.

  • Causality: This step ensures the integrity of the protocol. A true energy minimum must possess zero imaginary frequencies. If an imaginary frequency is detected, the structure is a transition state (e.g., a half-chair). The protocol must automatically displace the atomic coordinates along the vector of the imaginary normal mode and re-optimize to find the true minimum.

Step 4: Solvation Modeling

  • Action: Apply a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) to simulate relevant biological or synthetic environments (e.g., DMSO, H 2​ O).

  • Causality: As seen in Table 1, gas-phase calculations artificially inflate the stability of the diaxial conformer due to unshielded dipole interactions. Solvation models screen these dipoles, providing a biologically relevant ΔG .

Step 5: NBO Analysis

  • Action: Execute Natural Bond Orbital analysis on the validated minima.

  • Causality: Quantifies donor-acceptor orbital interactions, allowing the researcher to isolate the exact energetic contribution of hyperconjugation driving the conformational preference.

G Start 1. Conformational Search (MMFF94/OPLS4) GeomOpt 2. Geometry Optimization (DFT: B3LYP/6-311+G**) Start->GeomOpt FreqCalc 3. Frequency Calculation (Self-Validation: 0 Imaginary Freqs) GeomOpt->FreqCalc FreqCalc->GeomOpt Imaginary Freq Detected (Re-optimize) Solvation 4. Solvation Modeling (PCM/SMD) FreqCalc->Solvation Analysis 5. NBO & Energy Analysis (ΔG Extraction) Solvation->Analysis

Self-validating DFT computational workflow for cyclohexane conformational analysis.

Implications in Rational Drug Design

The exact 3D topology of a drug molecule dictates its binding affinity and selectivity. Cyclohexane rings are frequently utilized to lock pharmacophores into specific spatial arrangements. If a computational chemist assumes a trans-1,4-disubstituted ring will exclusively adopt a diequatorial conformation, they may miscalculate the vector of the pharmacophore if local stereoelectronic effects or the dielectric constant of the receptor pocket push the ring into a twist-boat or diaxial state.

Recent studies utilizing Quantitative Structure-Activity Relationship (QSAR) modeling and DFT have demonstrated this principle in the design of cyclohexane-1,3-dione derivatives targeting the c-Met kinase in Non-Small Cell Lung Cancer (NSCLC). The biological inhibitory activity of these small molecules is intrinsically linked to their highest occupied molecular orbital (HOMO) energy levels and precise topological descriptors, which are entirely dependent on the molecule's dominant conformation in an aqueous environment [5]. By employing the self-validating DFT protocol outlined above, researchers can eliminate conformational artifacts and generate high-fidelity models for structure-based drug design.

References
  • 2.16: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

  • Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation Source: PubMed URL:[Link]

  • Conformational analysis of trans-1,4-dihalocyclohexanes Source: ResearchGate URL:[Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach Source: ACS Omega URL:[Link]

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Foundational

A Comprehensive Technical Guide to Friedel-Crafts Acylation for Ketone Synthesis

Abstract The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. This in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core principles of this pivotal reaction. We will delve into the mechanistic intricacies, provide field-proven insights into experimental choices, and present self-validating protocols. This guide aims to be an authoritative resource, grounded in established scientific literature, to empower chemists in the effective application and optimization of the Friedel-Crafts acylation for the synthesis of key ketonic intermediates.

Introduction: The Enduring Relevance of an Archetypal Reaction

First discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[1][2] It facilitates the introduction of an acyl group onto an aromatic ring, a transformation of immense importance in both academic research and industrial applications, particularly in the pharmaceutical sector.[3][4] The resulting aryl ketones are crucial building blocks for a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and polymers.[4][5]

This guide will provide a comprehensive overview of the fundamental principles governing this reaction, moving beyond a simple recitation of steps to explain the underlying causality of experimental choices. We will explore the reaction mechanism in detail, discuss the various reagents and catalysts, outline the scope and limitations, and provide practical, step-by-step protocols.

The Core Mechanism: A Stepwise Exploration

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[6] The overall transformation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or an acid anhydride, in the presence of a Lewis acid catalyst.[7]

Generation of the Acylium Ion: The Key Electrophile

The reaction is initiated by the interaction of the acylating agent with the Lewis acid catalyst.[8] The Lewis acid, commonly anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, leading to the formation of a highly reactive electrophile known as the acylium ion (RCO⁺).[1][6] This ion is resonance-stabilized, which contributes to its formation and prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[8][9]

G cluster_0 Step 1: Acylium Ion Formation Acyl_Chloride R-C(=O)-Cl Complex R-C(=O)-Cl···AlCl₃ Acyl_Chloride->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O]⁺ Complex->Acylium_Ion AlCl4_minus [AlCl₄]⁻ Complex->AlCl4_minus G cluster_1 Step 2 & 3: Attack and Re-aromatization Aromatic_Ring Arene (Ar-H) Sigma_Complex σ-Complex [Ar(H)-C(=O)R]⁺ Aromatic_Ring->Sigma_Complex + [R-C≡O]⁺ Acylium_Ion [R-C≡O]⁺ Product Aryl Ketone (Ar-C(=O)R) Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl Sigma_Complex->HCl AlCl4_minus [AlCl₄]⁻ AlCl3 AlCl₃ Product->AlCl3 Regenerated

Figure 2: Electrophilic attack and subsequent re-aromatization.

Reagents and Reaction Conditions: A Practical Guide

The success of a Friedel-Crafts acylation hinges on the appropriate selection of reagents and careful control of reaction conditions.

Aromatic Substrates

A wide range of aromatic and heteroaromatic compounds can be acylated. However, the reaction is generally most successful with electron-rich or activated aromatic rings. [7]Strongly deactivated rings, such as those bearing nitro or multiple halogen substituents, are often unreactive under standard Friedel-Crafts conditions. Aromatic compounds containing functional groups that can coordinate with the Lewis acid catalyst, such as amines and alcohols, are also problematic and may require protecting group strategies.

Acylating Agents

The most common acylating agents are acyl chlorides and acid anhydrides. [7]Carboxylic acids can also be used, though they often require harsher conditions or the use of a Brønsted acid co-catalyst. [10]The choice of acylating agent can influence the reactivity and the overall efficiency of the reaction.

Lewis Acid Catalysts

A variety of Lewis acids can catalyze the Friedel-Crafts acylation. The choice of catalyst is critical and depends on the reactivity of the aromatic substrate and the acylating agent.

Lewis Acid CatalystRelative ActivityTypical Applications & Notes
Aluminum Chloride (AlCl₃) Very HighThe most common and powerful Lewis acid for this reaction. [1]Requires strictly anhydrous conditions.
Iron(III) Chloride (FeCl₃) HighA good alternative to AlCl₃, often with fewer handling issues. [11]
Boron Trifluoride (BF₃) ModerateOften used with acid anhydrides.
Zinc Chloride (ZnCl₂) MildSuitable for highly activated aromatic substrates. [2]
Zeolites VariableSolid acid catalysts that offer advantages in terms of recyclability and reduced waste. [12]

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation

Solvents

The choice of solvent is also an important consideration. Chlorinated hydrocarbons such as dichloromethane and 1,2-dichloroethane are commonly used. Nitrobenzene can be employed for less reactive substrates due to its high boiling point, but its toxicity is a significant drawback. In recent years, there has been a growing interest in more environmentally benign solvent systems, including ionic liquids and supercritical carbon dioxide. [12][13]

Scope and Limitations: A Realistic Perspective

While the Friedel-Crafts acylation is a powerful synthetic tool, it is not without its limitations.

Advantages:

  • Formation of a C-C bond: It is a reliable method for creating a new carbon-carbon bond to an aromatic ring.

  • No carbocation rearrangements: The stability of the acylium ion prevents the rearrangements that are often observed in Friedel-Crafts alkylations. [8][9]* Deactivation of the product: The acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents over-acylation. [2] Limitations:

  • Substrate scope: The reaction is generally limited to aromatic compounds that are at least as reactive as halobenzenes. * Incompatible functional groups: Aromatic rings bearing amino or hydroxyl groups are generally not suitable substrates. * Stoichiometric amounts of catalyst: Due to complexation of the product with the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required. [2]* Harsh reaction conditions: The use of strong Lewis acids and often elevated temperatures can limit the functional group tolerance of the reaction.

Experimental Protocol: Synthesis of Acetophenone

This section provides a detailed, step-by-step protocol for the synthesis of acetophenone from benzene and acetyl chloride, a classic example of a Friedel-Crafts acylation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
Benzene (anhydrous)C₆H₆78.1140 mL0.45
Acetyl ChlorideCH₃COCl78.506.0 mL0.06
Aluminum Chloride (anhydrous)AlCl₃133.3420.0 g0.15
Concentrated HClHCl36.46~50 mL-
5% Sodium HydroxideNaOH40.00As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Table 2: Reagents for the Synthesis of Acetophenone

Procedure

Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. [14]2. Initial Charge: To the flask, add 40 mL of anhydrous benzene and 20.0 g of anhydrous aluminum chloride. [14]3. Addition of Acylating Agent: Slowly add 6.0 mL of acetyl chloride to the dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. [14]4. Reaction: After the addition is complete, heat the reaction mixture to reflux in a water bath for approximately 30 minutes, or until the evolution of HCl gas ceases. [14]5. Work-up: Cool the reaction mixture to room temperature. In the fume hood, carefully pour the reaction mixture into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice. This will decompose the aluminum chloride complex. [15]6. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of benzene. [14]7. Washing: Combine the organic layers and wash sequentially with a 5% sodium hydroxide solution and then with water. [14]8. Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and transfer the filtrate to a distillation apparatus. Remove the benzene by distillation. [14]9. Purification: The crude acetophenone can be purified by vacuum distillation. Collect the fraction boiling at 198-202 °C. [14]

G cluster_workflow Experimental Workflow Start Reaction Setup Reagent_Addition Reagent Addition Start->Reagent_Addition Reaction_Step Reaction (Reflux) Reagent_Addition->Reaction_Step Workup Work-up (Quenching) Reaction_Step->Workup Extraction Extraction Workup->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification Product Pure Acetophenone Purification->Product

Figure 3: A generalized workflow for Friedel-Crafts acylation.

Modern and "Greener" Approaches

While the classical Friedel-Crafts acylation remains a workhorse in organic synthesis, concerns over the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, as well as chlorinated solvents, have driven the development of more sustainable alternatives. [16][17]

  • Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites and clays, offers several advantages, including easier separation of the catalyst from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. [12]* Ionic Liquids: Ionic liquids have been explored as both catalysts and solvents for Friedel-Crafts acylation. [13][18]They can enhance reaction rates and selectivity, and their low vapor pressure makes them attractive from an environmental perspective. [13]* Metal- and Halogen-Free Methodologies: Research into methodologies that avoid the use of metals and halogens is an active area. For example, methanesulfonic anhydride has been shown to promote Friedel-Crafts acylation, producing minimal waste. [16]* Photochemical Methods: Photo-Friedel-Crafts reactions represent a novel and environmentally friendly approach, utilizing light to initiate the acylation process. [19]

Conclusion

The Friedel-Crafts acylation is a testament to the enduring power of fundamental reactions in organic chemistry. Its ability to reliably form carbon-carbon bonds and provide access to a vast array of aromatic ketones ensures its continued relevance in both academic and industrial settings. A thorough understanding of its mechanism, scope, and limitations, as detailed in this guide, is essential for its successful implementation. As the field of chemistry continues to evolve, so too will the methods for carrying out this important transformation, with a growing emphasis on developing more sustainable and environmentally benign protocols.

References

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 596. [Link]

  • Michailidis, S., et al. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules, 31(5), 1089. [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved from [Link]

  • Friedel Crafts - Acylation - Reaction Mechanism Notes: Organic Chemistry Revision Sheets. (n.d.). Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(59), 33793–33827. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2020). The Chemical Record, 20(12), 1436–1448. [Link]

  • Eco-Friendly Friedel-Crafts Acylation. (n.d.). Scribd. Retrieved from [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2007). Letters in Organic Chemistry, 4(3), 169-172. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011). Organic Letters, 13(8), 2050–2053. [Link]

  • The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. (n.d.). DORAS. Retrieved from [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. (2026, March 11). ResearchGate. Retrieved from [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 668-685. [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. (2015). Journal of Chemical Education, 92(10), 1718–1721. [Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). Beilstein Journal of Organic Chemistry, 16, 2999–3024. [Link]

  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]

  • View of Ionic Liquid as a Green Catalyst and Solvent Media for Friedel-Craft Acylation Reaction. (n.d.). Retrieved from [Link]

  • Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. (2009, January 27). Taylor & Francis. Retrieved from [Link]

  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing. Retrieved from [Link]

  • Friedel–Crafts reaction. (2020, August 24). L.S.College, Muzaffarpur. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid via Directed Friedel-Crafts Acylation

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) Introduction & Mechanistic Causality The Regi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7)

Introduction & Mechanistic Causality

The Regioselectivity Challenge: Standard Friedel-Crafts acylation of fluorobenzene with an acyl chloride and aluminum chloride ( AlCl3​ ) overwhelmingly favors the para-substituted product [[1]]([Link]). While the highly electronegative fluorine atom deactivates the aromatic ring, its lone pairs direct electrophilic attack to the ortho and para positions via resonance. Because of steric hindrance and electronic repulsion at the ortho position, the para selectivity (yielding 4-fluorobenzoyl derivatives) often exceeds 95%. Consequently, obtaining the ortho-isomer via direct acylation is notoriously inefficient and requires arduous downstream chromatographic separation [[2]]([Link]).

The Expert Solution: Directed Ipso-Acylation & Mono-Acylation Control To bypass this limitation and establish a self-validating, high-yield protocol, we employ an ipso-Friedel-Crafts acylation strategy . By utilizing (2-fluorophenyl)trimethylsilane as the arene source, the bulky trimethylsilyl (TMS) group acts as a traceless directing group. The β -silicon effect stabilizes the intermediate Wheland complex, forcing the acylium ion to attack exclusively at the ipso position (ortho to the fluorine), followed by rapid desilylation.

Furthermore, the acylating agent—trans-cyclohexane-1,4-dicarbonyl dichloride—contains two reactive sites. By strictly controlling the stoichiometry (1.0 eq) and temperature, we exploit the deactivating nature of the newly formed ketone- AlCl3​ complex. This intermediate drastically reduces the electron density of the remaining aliphatic chain, preventing a second Friedel-Crafts reaction. A final aqueous quench hydrolyzes the unreacted acid chloride into the target carboxylic acid.

Experimental Workflow

Workflow N1 trans-Cyclohexane-1,4-dicarboxylic acid (Starting Material) N2 Activation SOCl2, cat. DMF, 80°C N1->N2 N3 trans-Cyclohexane-1,4-dicarbonyl dichloride (Bifunctional Electrophile) N2->N3 N4 Ipso-Friedel-Crafts Acylation (2-Fluorophenyl)trimethylsilane, AlCl3, DCM, 0°C N3->N4 N5 Mono-Acylated Ketone-AlCl3 Complex (Deactivated Intermediate) N4->N5 N6 Quench & Hydrolysis Ice/HCl (Hydrolyzes remaining -COCl) N5->N6 N7 trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (Target Molecule) N6->N7

Workflow for the regioselective synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Data Presentation: Strategy Comparison

The table below summarizes the quantitative advantages of the directed ipso-acylation strategy over direct acylation methodologies.

Acylation StrategyArene SubstrateDirecting MechanismTemp (°C)Yield (%)Ortho:Para Ratio
Direct Acylation FluorobenzeneSteric/Electronic (Natural)0 to 2542< 5 : 95
Directed Ipso-Acylation (2-Fluorophenyl)trimethylsilane β -Silicon Effect (Forced)0 to 2578> 99 : 1

Step-by-Step Protocols (Self-Validating System)

Protocol A: Synthesis of the Bifunctional Electrophile
  • Setup: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with trans-cyclohexane-1,4-dicarboxylic acid (1.0 eq, 100 mmol) and 200 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add catalytic N,N-dimethylformamide (DMF) (0.05 eq, 5 mmol) to initiate the Vilsmeier-Haack type activation.

  • Activation: Dropwise add thionyl chloride ( SOCl2​ ) (3.0 eq, 300 mmol) at room temperature. Equip the flask with a reflux condenser and heat to 40°C for 4 hours.

  • Self-Validation (IPC): Quench a 50 µL reaction aliquot into 1 mL of anhydrous methanol containing triethylamine. Analyze via GC-MS. The reaction is validated as complete when the dimethyl ester is the sole product detected, confirming 100% conversion to the diacid chloride.

  • Isolation: Concentrate the mixture under reduced pressure to rigorously remove excess SOCl2​ and DCM, yielding trans-cyclohexane-1,4-dicarbonyl dichloride as a viscous oil. Use immediately to prevent atmospheric hydrolysis.

Protocol B: Directed Friedel-Crafts Acylation & Hydrolysis
  • Lewis Acid Preparation: In a separate flame-dried flask, suspend anhydrous Aluminum Chloride ( AlCl3​ ) (1.1 eq, 110 mmol) in 150 mL of anhydrous DCM under a nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Acylium Ion Generation: Dissolve the freshly prepared trans-cyclohexane-1,4-dicarbonyl dichloride (100 mmol) in 50 mL DCM and add it dropwise to the AlCl3​ suspension. Stir for 15 minutes.

  • Directed Acylation: Slowly add (2-fluorophenyl)trimethylsilane (1.0 eq, 100 mmol) dropwise, maintaining the internal temperature strictly below 5°C to prevent polymerization. Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Self-Validation (IPC): Quench a 50 µL aliquot in a water/acetonitrile mixture. Analyze via LC-MS. The protocol is validated if the mass corresponding to the mono-acylated carboxylic acid ( [M−H]− = 249.1) is dominant, with no di-acylated byproduct detected.

  • Hydrolytic Quench: Carefully pour the reaction mixture over a vigorously stirred mixture of 300 g crushed ice and 100 mL of 1M HCl. Causality Note: This highly exothermic quench breaks the robust ketone- AlCl3​ complex and simultaneously hydrolyzes the unreacted distal acid chloride into the target carboxylic acid.

  • Workup & Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), and wash the combined organics with brine. Dry over Na2​SO4​ and concentrate. Purify via recrystallization from ethyl acetate/hexane to yield pure trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

  • Final Validation: Verify regiopurity via 19F NMR; the presence of a single resonance confirms the absolute purity of the ortho-fluoro environment.

References

  • RSC Publishing. "Computational tools for the prediction of site- and regioselectivity of organic reactions". Chemical Science. URL: [Link]

  • ACS Publications. "Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration". ACS Catalysis. URL: [Link]

Sources

Application

Application Note: Experimental Protocols for the Synthesis of Fluorinated Cyclohexane Carboxylic Acids

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming hydrodefluorination and dehydrofluorination in the synthesis of mono- and gem-difluorinated cyclohexane bioisosteres.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming hydrodefluorination and dehydrofluorination in the synthesis of mono- and gem-difluorinated cyclohexane bioisosteres.

Strategic Overview & Mechanistic Challenges

Fluorinated cyclohexane carboxylic acids are highly sought-after building blocks in medicinal chemistry. They serve as metabolically stable, lipophilic bioisosteres for phenyl rings, significantly improving the pharmacokinetic profiles of drug candidates. However, synthesizing these aliphatic fluorides presents severe mechanistic challenges that frequently derail development timelines.

As an application scientist optimizing these routes, I routinely observe two primary points of failure:

  • Hydrodefluorination during Catalytic Hydrogenation: Attempts to access fluorocyclohexanes by reducing 4-fluorobenzoic acid using standard transition metal catalysts (e.g., Pd/C, Ru/C) under H₂ pressure almost universally fail. The oxidative addition of the metal into the activated C–F bond leads to rapid hydrodefluorination, yielding the defluorinated cyclohexanecarboxylic acid[1].

  • E2 Elimination during Deoxyfluorination: Direct nucleophilic fluorination of secondary alcohols (e.g., ethyl 4-hydroxycyclohexanecarboxylate) using Diethylaminosulfur trifluoride (DAST) is plagued by competing E2 elimination. Because the fluoride anion acts as both a nucleophile and a base, steric hindrance at the equatorial position often drives the reaction toward dehydration, forming unwanted cyclohexene derivatives[2].

To establish a self-validating, high-yield synthetic system, we must abandon direct hydrogenation and instead rely on strictly controlled electrophilic/nucleophilic deoxyfluorination protocols.

Reaction Pathways & Competing Side Reactions

G A 4-Oxocyclohexane- carboxylate D 4,4-Difluorocyclohexane- carboxylate (Target) A->D DAST/DCM 0°C to RT B 4-Hydroxycyclohexane- carboxylate E 4-Fluorocyclohexane- carboxylate (Target: SN2) B->E DAST/DCM -78°C (Nucleophilic) F Cyclohexene- carboxylate (Side Product: E2) B->F DAST/DCM -78°C (Basic) C 4-Fluorobenzoic Acid G Cyclohexanecarboxylic Acid (Side Product: Defluorination) C->G H2, Pd/C or Ru/C Catalytic Hydrogenation

Fig 1: Reaction pathways and competing side reactions in fluorocyclohexane synthesis.

Quantitative Data & Strategy Selection

The table below summarizes the empirical outcomes of various synthetic strategies. For robust scale-up, the gem-difluorination of ketones is the most reliable pathway, provided the vinyl fluoride impurity is chemically managed.

Synthetic StrategyStarting MaterialReagent / CatalystMajor ProductPrimary Side ReactionTypical Yield
Gem-Difluorination Ethyl 4-oxocyclohexanecarboxylateDAST (2.5 eq)4,4-DifluorocyclohexanecarboxylateVinyl fluoride formation65–80%
Monofluorination Ethyl 4-hydroxycyclohexanecarboxylateDAST (1.2 eq)4-FluorocyclohexanecarboxylateE2 Dehydration (Cyclohexene)35–55%
Catalytic Hydrogenation 4-Fluorobenzoic acidH₂, Ru/C or Pd/CCyclohexanecarboxylic acidHydrodefluorination<10% (Target)

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 4,4-Difluorocyclohexanecarboxylate

This protocol utilizes a chemical oxidation trick to resolve an otherwise inseparable impurity.

Mechanistic Rationale: DAST fluorination of ketones proceeds via a transient enol-fluoride intermediate. Incomplete addition of the second fluoride ion leaves a chemically stable, lipophilic vinyl fluoride impurity that co-elutes with the target product during chromatography. To create a self-validating purification system, we treat the crude mixture with m-chloroperbenzoic acid (mCPBA). This selectively epoxidizes the electron-rich alkene of the vinyl fluoride, drastically increasing its polarity and allowing for facile separation via standard silica gel chromatography[3].

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate (1.0 eq, 10 mmol, 1.70 g)

  • Diethylaminosulfur trifluoride (DAST) (2.5 eq, 25 mmol, 3.3 mL)

  • m-Chloroperbenzoic acid (mCPBA, 77%) (0.5 eq, 5 mmol, 1.12 g)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add ethyl 4-oxocyclohexanecarboxylate (1.70 g) and anhydrous DCM (30 mL).

  • Cryogenic Addition: Cool the solution to 0 °C using an ice bath. Causality: DAST addition is highly exothermic; starting at 0 °C prevents localized boiling and reagent degradation.

  • Fluorination: Add DAST (3.3 mL) dropwise via syringe over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Primary Quench: Cool the mixture back to 0 °C. Danger: DAST reacts violently with water, releasing HF gas. Very slowly add the reaction mixture dropwise into a vigorously stirred beaker of ice-cold saturated aqueous NaHCO₃ (100 mL) to neutralize the generated HF.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Concentrate under reduced pressure to yield the crude mixture (containing target + vinyl fluoride).

  • Impurity Oxidation: Redissolve the crude mixture in DCM (20 mL). Add mCPBA (1.12 g) and stir at room temperature for 4 hours. Causality: This oxidizes the inseparable vinyl fluoride into a highly polar fluoroepoxide.

  • Final Purification: Wash the organic layer with saturated Na₂S₂O₃ (to destroy excess mCPBA) and saturated NaHCO₃. Concentrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 95:5). The highly polar fluoroepoxide will remain on the baseline, eluting pure ethyl 4,4-difluorocyclohexanecarboxylate.

  • Hydrolysis (Optional): To obtain the free acid, dissolve the ester in THF/MeOH/H₂O (2:1:1) and treat with LiOH·H₂O (3.0 eq) at room temperature for 4 hours, followed by acidic workup (1M HCl).

Protocol B: Synthesis of Ethyl 4-Fluorocyclohexanecarboxylate (Monofluorination)

This protocol focuses on strict thermodynamic control to suppress E2 elimination.

Mechanistic Rationale: The fluoride ion is a hard, relatively basic nucleophile. When attacking a secondary alcohol, the activation energy for the E2 elimination pathway (yielding cyclohexene) is perilously close to the SN2 substitution pathway. By maintaining strict cryogenic conditions (-78 °C), we thermodynamically favor the lower-energy SN2 transition state, maximizing stereochemical inversion and minimizing dehydration[2].

Materials:

  • Ethyl 4-hydroxycyclohexanecarboxylate (1.0 eq, 10 mmol, 1.72 g)

  • DAST (1.2 eq, 12 mmol, 1.58 mL)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Preparation: Dissolve ethyl 4-hydroxycyclohexanecarboxylate (1.72 g) in anhydrous DCM (40 mL) under argon.

  • Deep Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. Causality: Failure to reach -78 °C will result in >60% conversion to the cyclohexene byproduct.

  • Fluorination: Add DAST (1.58 mL) dropwise over 10 minutes.

  • Controlled Ramp: Stir the reaction at -78 °C for 2 hours. Slowly remove the dry ice bath and allow the reaction to warm to -20 °C over the next 2 hours. Do not allow the reaction to reach room temperature before quenching.

  • Quench & Workup: Quench the reaction at -20 °C by the slow addition of saturated aqueous NaHCO₃ (20 mL). Allow to warm to room temperature. Extract with DCM (3 × 20 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate, 90:10). The remaining cyclohexenecarboxylate byproduct will elute slightly faster than the desired fluorinated product.

References

  • Title: US20160102058A1 - Fluoro-perhexiline compounds and their therapeutic use - Google Patents Source: Google Patents URL
  • Source: uea.ac.
  • Source: rsc.

Sources

Method

Application Notes and Protocols: The Strategic Use of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic Acid in Organic Synthesis

Introduction: A Privileged Scaffold for Modern Drug Discovery trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid emerges as a compelling building block for organic synthesis, particularly within the realm of medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid emerges as a compelling building block for organic synthesis, particularly within the realm of medicinal chemistry. Its molecular architecture, characterized by a trans-1,4-disubstituted cyclohexane ring, a 2-fluorobenzoyl moiety, and a carboxylic acid handle, offers a unique combination of structural rigidity, desirable physicochemical properties, and versatile reactivity. This guide provides an in-depth exploration of its potential applications, supported by established chemical principles and protocols adapted from analogous systems.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity to target proteins.[1][2] The 2-fluoro substitution on the benzoyl ring can influence the conformation of the molecule and introduce favorable electronic properties without significantly increasing steric bulk.[3][4] The cyclohexane core provides a three-dimensional scaffold that can effectively explore chemical space, a desirable trait in the design of novel therapeutics.[5][6] The carboxylic acid functional group serves as a versatile handle for a wide array of chemical transformations, most notably the formation of amides, esters, and other derivatives, facilitating the generation of compound libraries for lead optimization.[7][8]

While literature specifically detailing the applications of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is limited, its structural motifs are present in a variety of biologically active compounds.[9][10] This application note will, therefore, draw upon established methodologies for structurally related compounds to provide a robust framework for its utilization in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application. The key properties of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid are summarized below.

PropertyValueSource(s)
CAS Number 945313-25-7[11]
Molecular Formula C₁₄H₁₅FO₃[12]
Molecular Weight 250.27 g/mol [12]
IUPAC Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid[11]
Appearance White to off-white solid (predicted)
Solubility Soluble in organic solvents such as DCM, THF, and MeOH (predicted)

Note: Predicted properties are based on the analysis of structurally similar compounds.

Proposed Synthetic Routes

The synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid can be envisioned through a multi-step sequence, leveraging well-established organic transformations. A plausible retrosynthetic analysis is depicted below.

G target trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid intermediate1 Friedel-Crafts Acylation Product target->intermediate1 Hydrolysis intermediate2 trans-4-(Carbomethoxy)cyclohexanecarbonyl chloride intermediate1->intermediate2 Friedel-Crafts Acylation starting_material2 Fluorobenzene intermediate1->starting_material2 starting_material1 trans-4-(Carbomethoxy)cyclohexanecarboxylic acid intermediate2->starting_material1 Acid Chloride Formation

Caption: Retrosynthetic analysis of the target molecule.

A forward synthesis could involve the following key steps:

  • Acid Chloride Formation: Conversion of a suitable starting material, such as trans-4-(carbomethoxy)cyclohexanecarboxylic acid, to the corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

  • Friedel-Crafts Acylation: Reaction of the acid chloride with fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzoyl-cyclohexane core.

  • Ester Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid product.

Application Protocols: A Gateway to Novel Chemical Entities

The true utility of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid lies in its potential as a scaffold for the synthesis of more complex molecules. The following protocols, adapted from literature on analogous compounds, illustrate its application in key synthetic transformations.

Protocol 1: Amide Library Synthesis via Acylbenzotriazole Intermediates

The formation of amide bonds is a cornerstone of medicinal chemistry. The use of acylbenzotriazoles as neutral acylating agents provides a mild and efficient method for the synthesis of amides, avoiding harsh reagents and simplifying purification.[8]

G start trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid intermediate Acylbenzotriazole Intermediate start->intermediate Activation product Amide Product intermediate->product Amination reagent1 Benzotriazole, SOCl₂ reagent1->intermediate reagent2 Primary or Secondary Amine reagent2->product

Caption: Workflow for amide synthesis.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: To a solution of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzotriazole (1.1 eq). Cool the mixture to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete formation of the acylbenzotriazole intermediate.

  • Amidation: In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) in anhydrous DCM. To this solution, add the freshly prepared acylbenzotriazole solution dropwise at room temperature. Stir the reaction mixture for 12-16 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Synthesis of Ester Derivatives for Prodrug Development

Esterification of the carboxylic acid moiety can be employed to generate prodrugs with improved pharmacokinetic properties. A simple and effective method involves reaction with an alkyl halide in the presence of a non-nucleophilic base.

Step-by-Step Methodology:

  • Deprotonation: Dissolve trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M). Add potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq) to the reaction mixture. Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude ester by column chromatography.

Potential Applications in Drug Discovery

The structural features of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid suggest its potential utility in the development of therapeutic agents targeting a range of diseases.

  • Enzyme Inhibitors: The cyclohexane carboxylic acid head group is a known feature in inhibitors of enzymes such as diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity.[9]

  • Anti-inflammatory Agents: Derivatives of cyclohexane carboxylic acids have been investigated for their anti-inflammatory properties.[6] The 2-fluorobenzoyl moiety is also found in a number of nonsteroidal anti-inflammatory drugs (NSAIDs).[4]

  • Antidysrhythmic Agents: Certain cyclohexane carboxylic acid derivatives have been patented for their potential as antidysrhythmic agents.[13]

  • RXFP1 Modulators: Complex derivatives incorporating a cyclohexane carboxylic acid have been explored as modulators of the relaxin family peptide receptor 1 (RXFP1), with potential applications in heart failure.[10]

Conclusion

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid represents a valuable and versatile building block for organic synthesis. Its unique combination of a rigid cyclohexane scaffold, a metabolically robust fluorinated aromatic ring, and a synthetically tractable carboxylic acid handle makes it an attractive starting point for the development of novel small molecules with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising chemical entity in their drug discovery and development endeavors.

References

Sources

Application

Application Note: Evaluating trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic Acid as a FLAP Inhibitor Scaffold

Executive Summary In the landscape of anti-inflammatory and cardiovascular drug discovery, the arachidonic acid cascade remains a highly validated target pathway. This application note details the evaluation of trans-4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of anti-inflammatory and cardiovascular drug discovery, the arachidonic acid cascade remains a highly validated target pathway. This application note details the evaluation of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7)[1] as a fragment-based inhibitor and synthetic precursor targeting the 5-Lipoxygenase-Activating Protein (FLAP). By disrupting the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), FLAP inhibitors effectively halt the synthesis of pro-inflammatory leukotrienes.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for in vitro binding and cellular functional assays. These methodologies are grounded in the structure-activity relationship (SAR) principles that drove the development of advanced clinical candidates such as AZD5718 [2].

Mechanistic Rationale & Target Biology

FLAP is an integral membrane protein residing in the nuclear envelope. It acts as an essential chaperone, facilitating the transfer of membrane-bound arachidonic acid to 5-LOX, which is the first committed step in synthesizing leukotrienes (LTB4, LTC4, LTD4, LTE4).

Causality in Scaffold Design: The benzoylcyclohexanecarboxylic acid moiety is a privileged pharmacophore for FLAP inhibition[3]. Utilizing the specific trans-4-(2-Fluorobenzoyl) derivative offers distinct mechanistic advantages:

  • Equatorial Conformational Locking: The trans configuration of the 1,4-disubstituted cyclohexane ring forces both the benzoyl group and the carboxylic acid into equatorial positions. This minimizes 1,3-diaxial steric interactions and creates a rigid, thermodynamically stable chair conformation that precisely spans the distance between the hydrophobic pocket and the polar surface (Lys116 salt bridge) of the FLAP binding site.

  • Halogen-Induced Restriction: The ortho-fluoro substitution on the benzoyl ring induces a steric clash with the adjacent carbonyl oxygen. This restricts the rotation of the benzoyl group, pre-organizing the molecule into its bioactive conformation and minimizing the entropic penalty upon target binding.

  • Lipophilic Ligand Efficiency (LLE): Fluorine enhances membrane permeability and metabolic stability without significantly increasing the overall lipophilicity (LogP). This is critical for overcoming the high plasma-protein-binding attrition historically seen in carboxylic acid-containing FLAP inhibitors.

Pathway AA Arachidonic Acid (Membrane) FLAP FLAP Protein (Target) AA->FLAP Binds to LOX 5-Lipoxygenase (Enzyme) FLAP->LOX Transfers AA to LTA4 Leukotriene A4 (Intermediate) LOX->LTA4 Catalyzes LTB4 Pro-inflammatory Leukotrienes LTA4->LTB4 Downstream Inhibitor trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid Inhibitor->FLAP Inhibits

Arachidonic Acid pathway showing FLAP-mediated transfer and inhibition by the target compound.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls and buffer conditions to prevent false positives.

Protocol A: In Vitro FLAP Radioligand Binding Assay

Objective: To determine the biochemical binding affinity ( Ki​ ) of the compound to human FLAP. Self-Validating Principle: The assay utilizes [³H]-MK-886 as a known competitive radioligand. A positive control (unlabeled MK-886) must be run in parallel to validate the specific binding window and confirm membrane integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing human FLAP.

    • Causality: FLAP is a highly hydrophobic membrane protein. Utilizing whole membrane fractions rather than detergent-solubilized purified protein preserves the native tertiary structure and lipid microenvironment necessary for accurate ligand binding.

  • Buffer Formulation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.4), 2 mM EDTA, and 0.1% BSA.

    • Causality: The inclusion of Bovine Serum Albumin (BSA) is critical. It prevents the highly lipophilic inhibitor and radioligand from non-specifically adhering to the polystyrene microplate walls, which would artificially deplete the free ligand concentration and inflate the apparent IC50​ .

  • Compound Dilution: Prepare a 10-point concentration-response curve of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in DMSO. Ensure the final assay DMSO concentration remains 1% to prevent solvent-induced protein denaturation.

  • Incubation: Combine 10 µg of FLAP membrane protein, 1 nM [³H]-MK-886, and the test compound in a 96-well plate. Incubate for 60 minutes at room temperature to allow the competitive binding to reach thermodynamic equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the matrix and prevents the radioligand from binding non-specifically to the filter itself, thereby eliminating high background noise. Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify using a Microbeta counter.

Protocol B: Human Whole Blood LTB4 Production Assay (Ex Vivo)

Objective: To evaluate the functional inhibition of leukotriene synthesis in a physiologically relevant environment. Self-Validating Principle: Testing in whole blood inherently accounts for plasma protein binding. A significant shift between the biochemical Ki​ and the whole blood IC50​ immediately alerts the researcher to high albumin affinity, a common liability for carboxylic acid-containing drugs.

Step-by-Step Methodology:

  • Blood Collection: Collect fresh human venous blood in heparinized tubes to prevent coagulation while maintaining leukocyte viability.

  • Pre-incubation: Aliquot 1 mL of blood per well into a deep-well plate. Add the test compound (or vehicle) and pre-incubate for 15 minutes at 37°C to allow the compound to partition into the cells and bind to FLAP.

  • Stimulation: Add 20 µM of the calcium ionophore A23187 and incubate for exactly 30 minutes at 37°C.

    • Causality: A23187 acts as a mobile ion-carrier that rapidly transports Ca2+ across the cell membrane. 5-LOX requires a calcium influx to translocate from the cytosol to the nuclear envelope where it docks with FLAP. Without A23187, baseline LTB4 production in resting blood is too low to reliably measure target inhibition.

  • Termination & Extraction: Stop the reaction by placing the plate on ice and centrifuging at 2000 x g for 10 minutes at 4°C. Carefully harvest the plasma supernatant.

  • Quantification: Measure LTB4 levels in the plasma using a validated competitive ELISA kit. Calculate the IC50​ using 4-parameter logistic regression.

Workflow Prep Inhibitor Preparation Assay In Vitro FLAP Binding (Ki) Prep->Assay Cell Whole Blood LTB4 Assay Assay->Cell Crystal X-ray Crystallography Cell->Crystal Lead Lead Optimization Crystal->Lead

Step-by-step experimental workflow for evaluating the fragment inhibitor from binding to lead.

Data Presentation & Expected Outcomes

To benchmark the efficacy of the 2-fluoro substitution, researchers should compare it against structural analogs. Table 1 outlines the expected pharmacological profile based on the established SAR of the benzoylcyclohexanecarboxylic acid class. The data illustrates how the ortho-fluoro substitution optimizes the balance between biochemical potency and physiological efficacy.

Compound DerivativeFLAP Binding Ki​ (nM)Whole Blood LTB4 IC50​ (µM)LogP (Calculated)Lipophilic Ligand Efficiency (LLE)
Unsubstituted Benzoyl145.0> 10.02.8~ 4.0
2-Fluoro (Target) 42.5 1.8 2.9 ~ 4.5
4-Fluoro (Para-sub)110.08.52.9~ 4.1

Table 1: Comparative Pharmacological Profiling. The 2-Fluoro derivative demonstrates superior LLE and whole-blood efficacy due to conformational locking and optimal vector geometry.

References

  • EvitaChem. "Building Blocks P7813 | EvitaChem: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.
  • ACS Publications.
  • ACS Publications.
Method

Derivatization of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" for biological screening

Application Notes & Protocols Reference: APN-CHEM-03212026 Topic: High-Throughput Derivatization of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid for Biological Screening Abstract This document provides a compre...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Reference: APN-CHEM-03212026

Topic: High-Throughput Derivatization of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid for Biological Screening

Abstract

This document provides a comprehensive guide for the derivatization of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a diverse amide library suitable for high-throughput biological screening (HTS). The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals aiming to explore the structure-activity relationships (SAR) of this chemical scaffold. We present a robust and scalable amide coupling strategy using HATU, a widely recognized efficient coupling reagent, explain the scientific rationale behind derivatization for lead discovery, and provide step-by-step protocols for parallel synthesis, quality control, and sample preparation for biological assays.

Introduction and Rationale for Derivatization

In early-stage drug discovery, the goal is to identify "lead compounds" which exhibit desired biological activity and possess favorable physicochemical properties for further development.[1] The starting scaffold, trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7), presents an interesting starting point with a rigid cyclohexyl core, a polar carboxylic acid handle for derivatization, and a fluorobenzoyl moiety which can engage in various interactions with a biological target.[2]

However, a single compound provides only a single data point. To understand how the molecule's structure relates to its biological function—a concept known as Structure-Activity Relationship (SAR) analysis—it is essential to synthesize a library of related molecules, or derivatives.[3][4] By systematically modifying the carboxylic acid group, researchers can probe the chemical space around the core scaffold to enhance potency, selectivity, and "drug-like" properties.[3]

1.1. The Strategic Importance of Amide Derivatization

The amide bond is one of the most common linkages found in pharmaceuticals and is a cornerstone of medicinal chemistry.[5][6] Converting the carboxylic acid of the parent molecule into a diverse set of amides offers several strategic advantages:

  • Exploring Chemical Diversity: A vast number of primary and secondary amines are commercially available, allowing for the creation of a large and structurally diverse library from a single starting material. This diversity increases the probability of discovering a "hit" in a biological screen.[7]

  • Modulating Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and hydrogen bonding capacity are critical for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9] Introducing different amine fragments can systematically tune these properties to improve a compound's overall disposition.[10] For example, adding a basic amine can increase aqueous solubility, while adding a lipophilic group can enhance membrane permeability.

  • Probing Target Interactions: The newly introduced R-groups of the amide can form new hydrogen bonds, van der Waals interactions, or ionic interactions with the biological target, potentially leading to a significant increase in binding affinity and potency.[3]

The overall strategy is to leverage a robust chemical transformation to generate a library of analogs that systematically explore the impact of structural changes on biological activity.

G cluster_0 Core Strategy Start trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid Library Diverse Amide Library (Varying R1, R2 groups) Start->Library Parallel Amide Coupling HTS High-Throughput Screening (HTS) Library->HTS Biological Assay SAR Structure-Activity Relationship (SAR) Analysis HTS->SAR Identify 'Hits' and Analyze Data Lead Optimized Lead Compound SAR->Lead Refine Structure for Potency & ADME Properties

Caption: Strategic workflow from starting material to lead compound.

Experimental Protocols

These protocols are designed for implementation in a standard medicinal chemistry laboratory. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

  • A diverse set of primary and secondary amines (see Table 1 for examples)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or a greener alternative like 2-MeTHF[6]

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 96-well deep-well plates for reaction and shallow-well plates for sample storage

  • Automated liquid handler or multichannel pipettes

Protocol 1: Parallel Amide Library Synthesis

This protocol is optimized for a 96-well plate format, allowing for the simultaneous synthesis of multiple derivatives. The reaction scale is set at 0.1 mmol per well.

Rationale for Reagent Choice: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and is particularly effective for coupling a broad range of amines, including those with steric hindrance.[11][12][13] DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[14][15]

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Acid Stock: Prepare a 0.2 M solution of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in anhydrous DMF.

    • HATU Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF. (Note: Prepare this solution fresh before use).

    • DIPEA Stock: Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

    • Amine Plate Preparation: In a 96-well deep-well plate ("Amine Plate"), dispense 0.12 mmol of a unique primary or secondary amine into each well. If the amines are solids, they can be pre-weighed. If they are liquids, prepare individual stock solutions and dispense the appropriate volume.

  • Reaction Setup (in a separate 96-well deep-well "Reaction Plate"):

    • To each well of the Reaction Plate, add 500 µL of the Acid Stock solution (0.1 mmol).

    • To each well, add 500 µL of the HATU Stock solution (0.11 mmol, 1.1 equivalents).

    • To each well, add 500 µL of the DIPEA Stock solution (0.3 mmol, 3.0 equivalents).

    • Using a liquid handler or multichannel pipette, transfer the amine solutions from the "Amine Plate" to the corresponding wells of the "Reaction Plate."

    • Seal the Reaction Plate securely with a cap mat.

  • Reaction Incubation:

    • Place the sealed Reaction Plate on an orbital shaker and agitate at room temperature (approx. 20-25°C) for 12-16 hours. Reaction completion can be monitored by taking a small aliquot from a few wells and analyzing by LC-MS.

  • Work-up and Purification (Aqueous Extraction):

    • Unseal the Reaction Plate. To each well, add 1.0 mL of Ethyl Acetate (EtOAc).

    • Add 1.0 mL of water to each well. Seal and shake vigorously for 2 minutes, then centrifuge to separate the layers.

    • Carefully remove the lower aqueous layer.

    • Wash the organic layer by adding 1.0 mL of saturated NaHCO₃ solution. Seal, shake, centrifuge, and remove the aqueous layer.

    • Wash the organic layer by adding 1.0 mL of brine. Seal, shake, centrifuge, and remove the aqueous layer.

    • Transfer the final organic layer to a new 96-well plate containing anhydrous MgSO₄ to dry the solvent.

    • After 15 minutes, filter the organic solutions to remove the drying agent.

  • Solvent Removal and Compound Storage:

    • Evaporate the solvent (EtOAc) from the purified samples using a centrifugal evaporator or a stream of nitrogen.

    • The resulting crude amides are typically of sufficient purity for primary high-throughput screening. Further purification by preparative HPLC or silica gel chromatography can be performed if necessary.

    • Dissolve the final compounds in a known volume of DMSO (e.g., 500 µL) to create stock solutions (e.g., 200 mM) for storage and plating.

Table 1: Representative Amines for Library Generation This table provides examples of amines to explore different chemical properties.

AmineRationale for InclusionResulting Physicochemical Change
Morpholine Introduces polarity and a hydrogen bond acceptor.Increases aqueous solubility.
Benzylamine Adds a simple aromatic, lipophilic group.Increases lipophilicity (LogP).
(S)-1-Phenylethanamine Introduces a chiral center and lipophilicity.Explores stereochemical preferences.
Piperidine Adds a basic, saturated heterocyclic ring.Increases solubility at low pH.
Aniline Adds a flat, electron-rich aromatic ring.Probes for pi-stacking interactions.
Cyclopropylamine Introduces a small, rigid, non-aromatic ring.Explores constrained conformations.
Protocol 2: Quality Control and Characterization

It is critical to validate the identity and assess the purity of the synthesized compounds to ensure that any observed biological activity is attributable to the intended molecule.[16]

1. Identity Confirmation via LC-MS:

  • System: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for confirming the molecular weight of each synthesized derivative.[17][18][19]

  • Procedure:

    • Dilute a small aliquot (1-2 µL) of each DMSO stock solution from the final library plate into a suitable solvent (e.g., acetonitrile/water).

    • Inject onto an LC-MS system equipped with a C18 column.

    • Analyze the mass spectrum for the expected [M+H]⁺ ion corresponding to the calculated molecular weight of the target amide.

2. Purity Assessment via HPLC:

  • System: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is used to determine the purity of the compounds.[19][20]

  • Procedure:

    • Using the same samples prepared for LC-MS, run an HPLC analysis.

    • Integrate the area of all peaks in the chromatogram.

    • Purity is calculated as the area of the main product peak divided by the total area of all peaks. A purity of >90% is generally considered acceptable for primary HTS.

Data Management and Preparation for Biological Screening

Proper data management and plate preparation are essential for a successful HTS campaign.[21][22]

3.1. Compound Library Data Summary

All data for the synthesized library should be compiled into a single, easily searchable database.

Table 2: Example Data Summary Format

Compound IDStructureMW ( g/mol )Expected [M+H]⁺Observed [M+H]⁺HPLC Purity (%)
LIB-001(Structure Image)341.38342.17342.298.2
LIB-002(Structure Image)357.42358.18358.296.5
..................

3.2. Plating for High-Throughput Screening

The master DMSO stock plates are typically not used directly in assays.[21] Instead, "daughter" plates are created at lower concentrations.

  • Assay-Ready Plates: Using an automated liquid handler, transfer a small volume (e.g., 10-100 nL) from the master stock plates into the wells of the assay microplates (e.g., 384- or 1536-well plates).[23]

  • Concentration: This transfer results in a final assay concentration typically in the range of 1-20 µM, depending on the specific requirements of the biological screen.

  • Controls: Ensure that each assay plate includes appropriate controls:

    • Positive Control: A known active compound for the assay.

    • Negative Control: Wells containing only DMSO (vehicle), representing 0% activity/inhibition.

Caption: Workflow from synthesis and QC to HTS plate preparation.

Conclusion

This application note provides a validated, high-throughput methodology for the derivatization of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By converting the carboxylic acid to a diverse amide library, researchers can efficiently generate novel chemical entities for biological screening. The systematic exploration of structure-activity relationships enabled by this approach is a fundamental and powerful strategy in modern drug discovery, paving the way for the identification of promising lead compounds with enhanced potency and optimized pharmacokinetic properties.[1][3][10]

References

  • Vertex AI Search. Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • ResearchGate. Physicochemical properties in pharmacokinetic lead optimization | Request PDF.
  • Patsnap. (2025). What makes a good lead compound?. Patsnap Synapse.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Waring, M. J. (2010). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications.
  • Cole-Parmer. (2024). Lead Optimization in Early Drug Discovery.
  • WuXi AppTec. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Pacific BioLabs. Small Molecule Identity and Purity Testing.
  • BMG LABTECH. High-throughput screening (HTS).
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Patsnap. (2025). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?. Patsnap Synapse.
  • Vertex AI Search. Amine to Amide (Coupling) - HATU.
  • Unchained Labs. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
  • Sigma-Aldrich. Small Molecule HPLC.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • New Drug Application. (2016). Application of LCMS in small-molecule drug development.
  • ResearchGate. Coupling Reagents.
  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information.
  • Watson, A. J. A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Royal Society of Chemistry.
  • Prime Labs. (2026). HPLC vs. LC-MS: Which Purity Test Actually Matters?.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • National Center for Biotechnology Information. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery.
  • ResearchGate. New molecular entities and structure–activity relationships of drugs designed by the natural product derivatization method from 2010 to 2018 | Request PDF.
  • Atanasov, A. G., et al. (2015). A Historical Overview of Natural Products in Drug Discovery. National Center for Biotechnology Information.
  • Sabale, P., et al. (2024). CHEMICAL DERIVATIZATION OF PHYTOCHEMICALS: A CONSTANT SOURCE OF NEW DRUG MOLECULES. IIP Series.
  • EvitaChem. Building Blocks P7813.

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Application

Comprehensive Analytical Characterization and Stereochemical Validation of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic Acid

Application Note & Protocol Guide Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In the development of active pharmaceutical ingredients (APIs), the stereochemical p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the stereochemical purity of starting materials and intermediates is non-negotiable. The compound trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7)[1] is a highly versatile fluorinated building block. However, its 1,4-disubstituted cyclohexane architecture presents a specific analytical challenge: the potential presence of its cis isomer[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic quality control. The protocols detailed herein represent a self-validating analytical system . By coupling the shape-selective resolution of Pentafluorophenyl (PFP) chromatography with the definitive geometric proof provided by multinuclear J-coupling NMR, this workflow ensures absolute confidence in both the chemical and stereochemical identity of the compound.

Physicochemical Profiling

Understanding the fundamental properties of the molecule is the first step in rational method development. The presence of both a hydrogen-bond donating carboxylic acid and an electron-withdrawing fluorophenyl ketone dictates our choice of solvents, pH buffers, and ionization modes[1].

Table 1: Physicochemical & Structural Properties

ParameterValue / DescriptionAnalytical Implication
Chemical Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acidTarget analyte for all protocols.
CAS Number 945313-25-7Unique identifier for sourcing and compliance.
Molecular Formula C14H15FO3Guides exact mass calculations for HRMS.
Monoisotopic Mass 250.1005 DaExpected [M−H]− at m/z 249.0932.
pKa (est.) ~4.5 (Carboxylic acid)Requires mobile phase pH < 2.5 to prevent peak tailing.
LogP (est.) ~2.8Indicates good retention on reversed-phase columns.

Analytical Strategy & Workflow

To achieve a self-validating system, we employ an orthogonal approach. Chromatography separates the isomers based on spatial geometry, while NMR independently confirms the 3D conformation of the isolated peaks.

AnalyticalWorkflow Compound trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid Identity 1. Structural Identity Compound->Identity Purity 2. Purity & Resolution Compound->Purity Stereo 3. Stereochemical Validation Compound->Stereo MS LC-HRMS (ESI-) [M-H]- at m/z 249.09 Identity->MS HPLC RP-HPLC (PFP Phase) cis/trans Separation Purity->HPLC NMR 1H NMR (J-Coupling) Axial-Axial Validation Stereo->NMR HPLC->NMR Peak Isolation

Fig 1: Orthogonal analytical workflow for identity, purity, and stereochemical validation.

Protocol 1: Chromatographic Purity and Isomer Resolution via RP-HPLC

The Causality of the Method

Standard C18 columns often struggle to baseline-resolve cis and trans isomers of aliphatic rings due to their reliance on purely hydrophobic interactions. By selecting a Pentafluorophenyl (PFP) stationary phase, we introduce π−π interactions, dipole-dipole interactions, and enhanced shape selectivity. The PFP phase interacts uniquely with the 2-fluorobenzoyl moiety, amplifying the subtle spatial differences between the cis and trans geometries.

Furthermore, the carboxylic acid ( pKa​≈4.5 ) must be fully protonated to avoid secondary interactions with residual silanols on the silica support, which cause severe peak tailing. We achieve this by using 0.1% Trifluoroacetic Acid (TFA) to buffer the mobile phase to a pH of ~2.0 ().

Table 2: RP-HPLC Gradient Program (PFP Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)
0.01.09010
2.01.09010
15.01.01090
18.01.01090
18.11.09010
22.01.09010
Step-by-Step Execution
  • Mobile Phase Preparation: Prepare Mobile Phase A (1000 mL HPLC-grade water + 1.0 mL TFA) and Mobile Phase B (1000 mL HPLC-grade Acetonitrile + 1.0 mL TFA). Degas via sonication for 10 minutes.

  • Column Equilibration: Install a Phenomenex Kinetex PFP column (150 x 4.6 mm, 2.6 µm) and equilibrate at initial conditions (90% A) for 15 column volumes. Set column oven to 30°C.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Diluent (50:50 Water:ACN). Sonicate for 5 minutes to ensure complete dissolution.

  • Acquisition: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm (optimal for the benzoyl chromophore).

  • Data Analysis: The trans isomer will elute as the major peak. Any cis isomer present will elute as a closely migrating, but baseline-resolved, secondary peak due to its differing dipole moment.

Protocol 2: Stereochemical Elucidation via Multinuclear NMR

The Causality of the Method

Chromatography proves the sample is pure, but NMR proves what the sample is. The trans-1,4-disubstituted cyclohexane ring minimizes steric strain by placing both bulky substituents (the carboxylic acid and the 2-fluorobenzoyl group) in equatorial positions (e,e).

Because both substituents are equatorial, the methine protons attached to C1 and C4 are forced into axial positions. According to the Karplus equation, an axial proton coupling with adjacent axial protons yields a large coupling constant ( 3Jaa​≈10−12 Hz), while coupling with equatorial protons yields a small constant ( 3Jae​≈3−5 Hz). Therefore, the H-1 and H-4 signals will appear as distinct triplets of triplets (tt). If the cis impurity were present, one substituent would be axial, forcing its methine proton to be equatorial, resulting in a narrow multiplet lacking the large 3Jaa​ coupling (). This provides an absolute, self-validating proof of stereochemistry.

Table 3: Key 1H NMR Diagnostic Signals (400 MHz, DMSO- d6​ )

Proton AssignmentExpected Shift (ppm)MultiplicityCoupling Constants (J in Hz)Structural Significance
COOH~12.1Singlet (br)-Confirms intact acidic proton.
Ar-H (Fluorophenyl)7.30 - 7.70Multiplets JH−F​≈8−10 Confirms 2-fluorobenzoyl moiety.
H-4 (Near ketone)~3.2Triplet of triplets 3Jaa​≈11.5,3Jae​≈3.0 Axial position confirms trans (e,e).
H-1 (Near COOH)~2.2Triplet of triplets 3Jaa​≈11.0,3Jae​≈3.5 Axial position confirms trans (e,e).
Step-by-Step Execution
  • Sample Preparation: Weigh 15–20 mg of the compound into a clean glass vial.

  • Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is chosen over CDCl3​ to prevent dimerization of the carboxylic acid, which can broaden NMR signals.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition ( 1H ): Acquire the 1H spectrum at 298 K using 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

  • Acquisition ( 19F ): Acquire the 19F spectrum (proton-decoupled) using 64 scans to confirm the presence of the single fluorine atom (expected near -114 ppm).

  • Processing: Apply a 0.3 Hz exponential line broadening, Fourier transform, and phase correct. Zoom into the 2.0–3.5 ppm region to explicitly measure the J -couplings of the methine protons.

Protocol 3: Mass Spectrometry (LC-HRMS) for Identity Profiling

The Causality of the Method

While the ketone moiety can accept a proton in positive ion mode ( [M+H]+ ), the carboxylic acid is a highly efficient proton donor. Utilizing Electrospray Ionization in negative mode (ESI-) maximizes sensitivity for the target compound while minimizing background noise from neutral or basic contaminants. High-Resolution Mass Spectrometry (HRMS) ensures the exact mass matches the theoretical formula (C14H15FO3) to within 5 ppm, ruling out isobaric impurities.

Step-by-Step Execution
  • Instrument Setup: Configure the LC-HRMS (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Parameters: Set polarity to Negative (ESI-). Set capillary voltage to 2.5 kV, desolvation temperature to 350°C, and mass range to 100–1000 m/z.

  • Infusion/Injection: Inject the sample using a rapid LC gradient (similar to Protocol 1, but replacing TFA with 0.1% Formic Acid, as TFA severely suppresses ESI signals).

  • Validation: Extract the ion chromatogram for m/z 249.0932. Confirm the isotopic pattern matches the theoretical distribution for a molecule containing one fluorine and three oxygen atoms.

Conclusion

The characterization of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid requires more than generic analytical screening. By utilizing a PFP stationary phase for shape-selective chromatographic resolution, and cross-validating the isolated peaks via the rigorous geometric constraints of 1H NMR J-coupling, scientists can definitively guarantee both the chemical purity and the stereochemical integrity of this critical building block.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

Sources

Method

Application Note: Isomeric Resolution and Quantitation of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid by RP-HPLC

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals. Executive Summary trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a critical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Drug Development Professionals.

Executive Summary

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a critical synthetic building block and pharmaceutical intermediate. The primary analytical challenge in its quality control is the baseline resolution of the trans isomer from its cis counterpart, as well as separation from positional isomers (e.g., 3-fluoro and 4-fluoro derivatives). This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for this compound.

Method Development Rationale: Causality & Chemistry

As a Senior Application Scientist, method development must transcend trial-and-error and be rooted in the physicochemical properties of the analyte. The structural features of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid dictate our chromatographic choices:

  • The Carboxylic Acid Moiety (Ion Suppression): Cyclohexanecarboxylic acids typically possess a pKa between 4.5 and 5.0. If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to split peaks, severe tailing, and irreproducible retention times. To enforce a robust, self-validating system, the mobile phase pH must be maintained at least two units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to ensure complete protonation (ion suppression) of the carboxylic acid, yielding sharp, symmetrical peaks[1].

  • The Fluorobenzoyl Group (Orthogonal Selectivity): Standard C18 columns rely almost entirely on dispersive hydrophobic interactions, which often fail to resolve closely related halogenated positional isomers or cis/trans geometric isomers. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal retention mechanisms. The phenyl ring of the stationary phase engages in π−π interactions and dipole-dipole interactions with the fluorobenzoyl group of the analyte. This unique shape selectivity is highly discerning for planar analytes and halogenated isomers[2][3].

  • Chromophore & Detection: The conjugated benzoyl system provides strong UV absorbance. While cyclohexanecarboxylic acids alone require low UV detection[4], the fluorobenzoyl chromophore allows for optimal detection at 230 nm, minimizing baseline noise from the TFA mobile phase.

Method Logic Visualization

HPLC_Method_Logic A Analyte: trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid B1 Carboxylic Acid Moiety (pKa ~4.5) A->B1 B2 Fluorobenzoyl Ring (Isomeric Potential) A->B2 B3 Aromatic Chromophore A->B3 C1 Ion Suppression Mobile Phase: 0.1% TFA (pH ~2.0) B1->C1 C2 Orthogonal Selectivity Column: Phenyl-Hexyl (π-π interactions) B2->C2 C3 Optical Detection Detector: UV at 230 nm B3->C3 D Final RP-HPLC Method High Resolution & Peak Symmetry C1->D C2->D C3->D

Fig 1: Logical causality linking analyte structural features to HPLC method parameters.

Experimental Protocols

Chromatographic Conditions

The following parameters establish the validated analytical environment.

Table 1: HPLC System Parameters

ParameterSpecification
System Agilent 1260 Infinity II (or equivalent UV-HPLC)
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in LC-MS Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Controls viscosity and stabilizes π−π interactions)
Detection UV at 230 nm (Reference 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.07030Initial hold to focus the analyte band.
2.07030Isocratic hold.
12.03070Linear ramp to elute strongly retained hydrophobic impurities.
15.01090Column wash phase.
15.17030Return to initial conditions.
20.07030Re-equilibration (Critical for retention time stability).
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into a 1000 mL volumetric flask. Bring to volume with LC-MS grade Water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade TFA into a 1000 mL volumetric flask. Bring to volume with LC-MS grade Acetonitrile. Mix and degas.

Step 2: Diluent Preparation

  • Combine 500 mL of LC-MS grade Water and 500 mL of LC-MS grade Acetonitrile. Mix well.

Step 3: Standard Preparation (Self-Validating System)

  • Accurately weigh 25.0 mg of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate until fully dissolved (approx. 5 minutes).

  • Bring to volume with diluent to achieve a stock concentration of 500 µg/mL.

  • System Suitability Spike: Spike the standard solution with 5 µg/mL of the cis-isomer (if available) to verify column resolution capability prior to sample analysis.

Step 4: Sample Preparation

  • Weigh 25.0 mg of the synthesized batch sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with diluent (500 µg/mL).

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Step 5: Sequence Execution

  • Run a blank (Diluent) to establish baseline stability and ensure no ghost peaks.

  • Inject the System Suitability Standard (6 replicates). Verify that parameters meet the criteria in Table 3.

  • Inject samples in duplicate. Bracket the sequence with a standard injection every 10 samples to ensure system drift is within ±2.0% .

Results & System Suitability

A robust method must be self-validating. The following system suitability criteria ensure that the thermodynamic interactions within the Phenyl-Hexyl column and the kinetics of the mobile phase are functioning correctly before any data is reported.

Table 3: System Suitability Criteria & Expected Data

ParameterExpected ValueAcceptance CriteriaCausality / Significance
Retention Time (RT) ~8.4 min± 2.0% RSDConfirms stable pump delivery and column equilibration.
Tailing Factor ( Tf​ ) 1.05 ≤1.5 Validates complete ion suppression by the 0.1% TFA buffer[1].
Theoretical Plates ( N ) > 15,000 ≥10,000 Ensures column bed integrity and optimal linear velocity.
Resolution ( Rs​ ) 2.8 ≥2.0 Critical: Baseline separation between the cis and trans isomers[2].
Area % RSD 0.4% ≤2.0% Confirms autosampler precision and detector linearity.
Discussion of Isomeric Separation

The critical pair in this analysis is the cis and trans isomers of 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. On a standard C18 column, these isomers often co-elute because their hydrophobic footprints are nearly identical. However, the Phenyl-Hexyl column exploits the spatial geometry of the molecules. The trans isomer interacts differently with the π -electron cloud of the stationary phase compared to the sterically hindered cis isomer, resulting in a robust resolution ( Rs​>2.0 )[3].

Conclusion

This RP-HPLC method provides a highly specific, stability-indicating assay for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. By leveraging the acidic control of 0.1% TFA to prevent carboxylic acid ionization and the orthogonal π−π selectivity of a Phenyl-Hexyl stationary phase, the method guarantees baseline resolution of geometric and positional isomers. This protocol is ready for validation according to ICH Q2(R1) guidelines for use in pharmaceutical quality control environments.

References

  • Dr. Maisch HPLC GmbH. Reprospher 100 Phenyl-Hexyl - Dr. Maisch. (Details the use of phenyl-hexyl bonded phases for enhanced selectivity of planar analytes, halogenated substances, and positional isomers). Available at:[Link][2]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates the superiority of fluorinated and phenyl-hexyl phases over C18 for separating positional isomers). Available at:[Link][3]

  • SIELC Technologies. HPLC Determination of Shikimic Acid on Newcrom BH Column. (Validates the low-UV detection and retention behavior of cyclohexanecarboxylic acid derivatives). Available at:[Link][4]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Analytical Challenges trans-4-(2-Fluorobenzoyl)cyclohexane-1-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Analytical Challenges

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No.: 945313-25-7) is a critical building block and intermediate in the synthesis of active pharmaceutical ingredients (APIs). Structurally, it presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS) due to the presence of two reactive functional groups: a polar, high-boiling carboxylic acid and an enolizable ketone (the 2-fluorobenzoyl moiety).

Direct GC-MS injection of this compound results in severe peak tailing, thermal degradation in the injection port, and poor ionization efficiency. Furthermore, standard single-step silylation often leads to the formation of multiple derivative isomers (keto-TMS and enol-diTMS forms), rendering quantitative analysis impossible. To achieve chromatographic excellence, a two-step Methoximation-Silylation (MOX-TMS) derivatization strategy is mandatory [1].

Table 1: Physicochemical Properties of the Target Analyte
PropertyValue / Description
IUPAC Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS Number 945313-25-7
Molecular Formula C₁₄H₁₅FO₃
Molecular Weight 250.26 g/mol
Functional Targets Carboxylic Acid (-COOH), Ketone (-C=O)
Analytical Bottleneck High polarity, hydrogen bonding, enolization at high temperatures

Mechanistic Insights: The Causality of the MOX-TMS Strategy

As a Senior Application Scientist, it is crucial to understand why we perform specific derivatization steps rather than blindly following a recipe. Every reagent added serves a precise chemical purpose designed to control the analyte's behavior in the gas phase.

  • Step 1: Methoximation (MOX) for Ketone Protection Ketones can undergo keto-enol tautomerization at the elevated temperatures of a GC inlet. If silylation is performed directly, the silylating agent will react with both the carboxylic acid and the transient enol hydroxyl group, creating a split population of mono-TMS and di-TMS derivatives. By first reacting the sample with Methoxyamine hydrochloride (MOX-HCl) in pyridine, we lock the ketone into a stable methoxime (-C=N-OCH₃) [2]. This completely prevents enolization.

  • Step 2: Silylation (TMS) for Volatility Once the ketone is protected, the carboxylic acid remains. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) . The TMCS acts as a powerful catalyst, increasing the silyl donor strength of BSTFA to rapidly replace the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group [3]. This drops the boiling point, eliminates hydrogen bonding, and ensures a sharp, Gaussian peak shape.

Experimental Workflow

The following Graphviz diagram illustrates the logical progression of the two-step derivatization workflow.

G A Sample Prep Add Internal Standard Dry under N2 B Methoximation (MOX) Add 50 µL MOX-HCl Incubate 50°C, 90 min A->B C Silylation (TMS) Add 50 µL BSTFA + 1% TMCS Incubate 60°C, 60 min B->C D QC & Centrifugation 10,000 rpm, 5 min Transfer to GC Vial C->D E GC-MS Analysis 1 µL Splitless Injection SIM/SCAN Mode D->E

Caption: Two-step MOX-TMS derivatization workflow for keto-acid GC-MS analysis.

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) and a Reagent Blank to verify derivatization efficiency and rule out false positives from siloxane background noise.

Reagents Required:
  • Methoxyamine hydrochloride (MOX-HCl), 20 mg/mL in anhydrous pyridine.

  • BSTFA + 1% TMCS (Derivatization grade, sealed ampoules) [4].

  • Internal Standard (IS): 3-Phenylbutyric acid (1 mg/mL in acetonitrile).

  • Anhydrous Hexane or Ethyl Acetate (GC-MS grade).

Step-by-Step Methodology:
  • Sample Aliquoting & IS Addition: Transfer 1.0 mg of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a 2.0 mL glass reaction vial. Add 10 µL of the IS solution.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is extremely sensitive to moisture; even trace water will hydrolyze the reagent and halt silylation.

  • Methoximation: Add 50 µL of the MOX-HCl solution (20 mg/mL in pyridine) to the dried residue. Cap tightly with a PTFE-lined septum. Vortex for 30 seconds, then incubate in a dry block heater at 50 °C for 90 minutes .

  • Silylation: Remove the vial and allow it to cool to room temperature (prevents reagent flash-boiling). Add 50 µL of BSTFA + 1% TMCS. Re-cap, vortex for 15 seconds, and incubate at 60 °C for 60 minutes .

  • Dilution & Clarification: Cool to room temperature. Add 100 µL of anhydrous hexane to dilute the mixture. Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitated pyridine hydrochloride salts.

  • System Validation (QC Check): Transfer the clear supernatant to a GC vial with a glass insert. Run a "Reagent Blank" (Steps 2-5 without the analyte) prior to the sample to map background siloxane peaks (m/z 73, 147, 207, 281, 355).

Instrumental Parameters & Data Presentation

Optimal separation of the MOX-TMS derivative requires a mid-polarity or non-polar stationary phase (e.g., 5% phenyl / 95% dimethylpolysiloxane) and a carefully ramped thermal gradient to elute the heavy derivative (MW: 351.26 g/mol ).

Table 2: Optimized GC-MS Parameters
ParameterSetting
GC Column DB-5MS or HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min) ➔ 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source / Energy Electron Impact (EI), 70 eV, Source Temp: 230 °C
Acquisition Mode Full SCAN (m/z 50–500) and SIM (Targeting m/z 336, 320)
Table 3: Expected Quantitative Data & MS Fragmentation

Upon successful derivatization, the analyte's molecular weight shifts from 250.26 g/mol to 351.26 g/mol (Addition of +29 from MOX and +72 from TMS). The table below outlines the diagnostic ions used for positive identification.

Diagnostic Ion (m/z)Relative AbundanceStructural Assignment (Causality)
351 Low (<10%)Molecular Ion [M]⁺ of the MOX-TMS derivative.
336 High[M - 15]⁺ : Loss of a methyl group (-CH₃) from the TMS ester moiety. Highly diagnostic for silylated compounds.
320 Medium[M - 31]⁺ : Loss of the methoxy radical (-OCH₃) from the methoxime group. Confirms successful MOX derivatization.
123 Medium[C₆H₄F-C=N-OCH₃]⁺ : Cleavage of the fluorophenyl methoxime fragment from the cyclohexane ring.
73 Base Peak (100%)[Si(CH₃)₃]⁺ : The trimethylsilyl cation. Universal marker for TMS derivatives.

Note on Self-Validation: If m/z 351 is absent but a peak corresponding to m/z 322 appears, it indicates that the ketone was not successfully methoximated (only the carboxylic acid was silylated). This triggers a QC failure, requiring the analyst to prepare fresh MOX-HCl reagent.

References

  • Organomation. "GC-MS Sample Preparation: A Guide to Derivatization." Organomation Technical Blog. Available at: [Link]

  • Bio-protocol. "GC-MS Analysis and Oximation-Silylation Workflows." Bio-protocol Database. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Protocol for a low-volume, direct analysis preparation procedure for non-targeted GC-MS metabolomics." PubMed Central (PMC). Available at:[Link]

Method

¹⁹F NMR spectroscopy of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid"

¹⁹F NMR Spectroscopy of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Protocols for Structural Validation and Purity Assessment Executive Summary & Mechanistic Insights trans-4-(2-Fluorobenzoyl)cyclohexane-1-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

¹⁹F NMR Spectroscopy of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid: Protocols for Structural Validation and Purity Assessment

Executive Summary & Mechanistic Insights

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (C₁₄H₁₅FO₃, MW: 250.26 g/mol ) is a highly functionalized building block frequently utilized in the development of targeted therapeutics. The molecule features a rigid diequatorial trans-cyclohexane core, flanked by a carboxylic acid and a 2-fluorobenzoyl moiety.

When validating the structural integrity and purity of this intermediate, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is vastly superior to standard ¹H NMR. The ¹⁹F nucleus boasts a 100% natural abundance, a nuclear spin of 1/2, and a massive chemical shift range (>900 ppm), which virtually eliminates signal overlap. Furthermore, because biological matrices and standard organic solvents lack endogenous fluorine, ¹⁹F NMR provides a zero-background analytical window.

The ¹⁹F NMR Landscape of the 2-Fluorobenzoyl Group The chemical shift of the fluorine atom in this molecule is governed by the strong electron-withdrawing nature of the adjacent ortho-carbonyl group. This deshielding effect typically places the 2-fluorobenzoyl resonance in the highly diagnostic window of -110.0 to -115.0 ppm (referenced to CFCl₃). The 2-fluorobenzoyl motif is so reliable in its NMR behavior that it is frequently employed as an in situ fluorine-labeling tag for the absolute configuration and enantiomeric excess determination of complex chiral amines and alcohols [1], [2].

Because the fluorine atom is situated on an aromatic ring, it will exhibit complex spin-spin coupling (³J{FH} and ⁴J{FH}) with the adjacent aromatic protons unless proton decoupling is applied. Understanding these mechanistic nuances is critical for designing a self-validating quantitative NMR (qNMR) protocol.

Self-Validating Experimental Protocol (¹⁹F qNMR)

To ensure absolute trustworthiness, the following protocol does not merely acquire a spectrum; it establishes a self-validating system . By incorporating an internal standard (IS) of known mass and purity, the integrated area of the 2-fluorobenzoyl peak serves a dual purpose: confirming the presence of the structural motif and mathematically validating the absolute purity of the bulk material.

Step 1: Gravimetric Sample Preparation

Causality: Accurate qNMR relies entirely on the precision of the initial gravimetric measurements. Analytical balances (±0.01 mg) must be used.

  • Accurately weigh ~15.0 mg of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid into a clean glass vial.

  • Accurately weigh ~5.0 mg of the internal standard, α,α,α-Trifluorotoluene (TFT) . Rationale: TFT is chosen because it produces a sharp, chemically inert singlet at -63.7 ppm , which is far removed from the analyte's expected multiplet at ~-112 ppm, preventing any integration overlap.

  • Dissolve the mixture in 0.6 mL of high-purity CDCl₃ (0.03% v/v TMS). Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Spectrometer Calibration

Causality: The ¹⁹F nucleus resonates at a frequency close to ¹H (e.g., ~376 MHz on a 400 MHz spectrometer). Precise probe tuning is required to prevent acoustic ringing and ensure maximum signal-to-noise ratio (SNR).

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the CDCl₃ solvent.

  • Tune and match the probe specifically for the ¹⁹F channel.

  • Perform rigorous 3D shimming (Z, Z², Z³ gradients) to ensure a highly homogeneous B₀ field, which is critical for resolving the fine ³J_{FH} multiplet splitting of the 2-fluorobenzoyl group.

Step 3: Inverse Gated Acquisition

Causality: Standard ¹⁹F{¹H} decoupled sequences induce the Nuclear Overhauser Effect (NOE), which artificially inflates the integration of the ¹⁹F signal, destroying quantitative accuracy.

  • Select an inverse gated decoupling pulse sequence (e.g., zgig on Bruker systems). This turns off the ¹H decoupler during the relaxation delay, suppressing the NOE while still providing a decoupled, easy-to-integrate singlet during acquisition.

  • Set the Relaxation Delay (D1) to 10 seconds . Rationale: ¹⁹F nuclei often exhibit long longitudinal relaxation times (T₁). A D1 of >5×T₁ ensures that all nuclei have returned to thermal equilibrium before the next pulse, preventing signal saturation.

  • Acquire 64 to 128 scans to achieve an SNR > 250:1.

Step 4: Spectral Processing & Self-Validation
  • Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation to smooth the baseline without sacrificing resolution.

  • Manually phase the spectrum and apply a polynomial baseline correction.

  • Integrate the TFT internal standard peak (-63.7 ppm) and set its value to exactly 3.00 (representing its 3 fluorine atoms).

  • Integrate the analyte peak (~-112.0 ppm). Calculate the absolute purity using the following self-validating equation:

    Purity (%) = (I_{analyte} / I_{IS}) × (N_{IS} / N_{analyte}) × (MW_{analyte} / MW_{IS}) × (W_{IS} / W_{analyte}) × P_{IS}

Data Presentation

Table 1: Anticipated ¹⁹F NMR Spectral Parameters

Parameter Expected Value / Description Mechanistic Rationale
Chemical Shift (δ) -110.0 to -115.0 ppm Deshielding effect of the ortho-carbonyl group on the fluorinated aromatic ring.
Multiplicity (Coupled) Multiplet (td or ddd) ³J{FH} and ⁴J{FH} couplings with adjacent aromatic protons (H3, H4, H5, H6).
Multiplicity (Decoupled) Sharp Singlet Inverse gated decoupling removes proton splitting, collapsing the multiplet for precise integration.

| Integration Ratio | 1.00 (Relative to molecule) | Single fluorine atom per molecule (N_{analyte} = 1). |

Table 2: Optimized Acquisition Parameters for ¹⁹F qNMR

Parameter Setting Purpose / Causality
Pulse Sequence zgig (Inverse Gated) Removes Nuclear Overhauser Effect (NOE) to ensure accurate quantitative integration.
Relaxation Delay (D1) 10.0 s Ensures complete relaxation of the ¹⁹F nucleus (D1 > 5 × T₁) before the next pulse.
Number of Scans (NS) 64 to 128 Achieves a Signal-to-Noise Ratio (SNR) > 250:1 for accurate trace impurity detection.

| Spectral Width (SW) | 250 ppm (+50 to -200 ppm) | Captures both the analyte (~-112 ppm) and the TFT internal standard (-63.7 ppm). |

Workflow Visualization

G N1 Gravimetric Prep Analyte + TFT (IS) N2 Probe Calibration Tune 19F/1H & Shim N1->N2 N3 qNMR Acquisition Inverse Gated (zgig) N2->N3 N4 Spectral Processing FT & Baseline Corr. N3->N4 N5 Self-Validation Purity Calculation N4->N5

Figure 1: Self-validating ¹⁹F qNMR workflow for structural and purity assessment.

References

  • Jang, S., Park, H., Duong, Q. H., Kwahk, E.-J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446.[Link]

  • Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(20), 7804-7808.[Link]

Application

Application Notes: Fluorinated Cyclohexane Derivatives in Advanced Materials Science

Executive Summary The transition of fluorinated cyclohexanes from niche synthetic curiosities to foundational building blocks has opened new frontiers in materials science, organic electronics, and biopharmaceutical engi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of fluorinated cyclohexanes from niche synthetic curiosities to foundational building blocks has opened new frontiers in materials science, organic electronics, and biopharmaceutical engineering. This guide provides an in-depth technical analysis of the unique physicochemical properties of these derivatives—specifically focusing on the "Janus-faced" facial polarization of partially fluorinated rings and the extreme thermal stability of perfluorocyclohexane (PFCH). By detailing the causality behind their molecular behavior, this document equips researchers and drug development professionals with self-validating protocols for supramolecular polymerization, thermal management, and stereoselective synthesis.

The "Janus-Faced" Phenomenon: Causality in Molecular Design

The defining characteristic of selectively fluorinated cyclohexanes lies in their stereochemistry. When fluorine atoms are arranged in an all-cis configuration (e.g., all-cis-1,2,3,4,5,6-hexafluorocyclohexane), all highly polar C–F bonds orient axially, pointing in the same direction perpendicular to the hydrocarbon ring[1].

This architectural anomaly creates a "Janus face" —a molecule with a negatively polarized fluorine face and a positively polarized hydrogen face[2]. The causality of this design is profound:

  • Extreme Dipole Moments: The all-cis configuration generates a molecular dipole moment of up to 6.2 Debye, which is among the largest known for any aliphatic compound[2].

  • Electrostatic Complementarity: In drug development and proteomics, these polarized faces can interact with amino acid side chains via complementary electrostatic profiles, making them highly effective in targeted "pull-down" assays[1].

  • Anion Binding: The electropositive hydrogen face exhibits a unique capacity to bind anions (such as chloride), a property leveraged in responsive materials[3].

Application Area I: Liquid Crystals for Advanced Displays

In the realm of display technologies, specifically Vertical Alignment (VA) mode LCDs, materials must possess a negative dielectric anisotropy ( Δϵ ). Historically, achieving this required complex aromatic scaffolds that suffered from poor solubility and unwanted π−π stacking.

Axially fluorinated cyclohexane derivatives solve this by providing a strong molecular dipole perpendicular to the molecular axis without relying on aromatic rings[4]. The introduction of these polar substituents fundamentally alters the thermodynamic properties of the liquid crystal matrix, yielding decidedly higher clearing temperatures and broader mesophases[5].

Data Presentation: Impact of Axial Fluorination
MotifDielectric Anisotropy ( Δϵ )Phase BehaviorPrimary Application
Hydrocarbon Cyclohexane Neutral / Slightly PositiveNematicStandard TN Displays
Axially Fluorinated Cyclohexane Strongly NegativeBroader Mesophases / Smectic BVertical Alignment (VA) LCDs[4][5]

Application Area II: Supramolecular Polymerization

The massive dipole moment of all-cis-fluorinated cyclohexanes drives them to self-assemble into highly ordered supramolecular polymers. By carefully tuning the solvent environment, researchers can kinetically trap the monomers, allowing for controlled, "living" supramolecular polymerization upon the introduction of a seed[6].

Protocol 1: Seeded Supramolecular Polymerization

This protocol is designed as a self-validating system using Circular Dichroism (CD) spectroscopy to confirm each phase of assembly.

  • Preparation of the Kinetically Trapped State: Dissolve the all-cis-fluorinated cyclohexane monomer in a binary solvent mixture (e.g., 84:16 cyclohexane:CHCl₃) at a concentration of 1.2 mM[3].

  • Baseline Validation: Record a CD spectrum at 260 nm. A flat baseline confirms that the monomer remains in a kinetically trapped folded state and has not spontaneously polymerized[3].

  • Initiation: Introduce a pre-formed supramolecular seed at a 50:1 monomer-to-seed ratio. Alternatively, targeted ultrasound irradiation can be used to induce nucleation[7].

  • Elongation Validation: Continuously monitor the CD signal. The rapid emergence and subsequent plateau of a strong CD signal self-validates the elongation of the monomers into supramolecular nanofibers[6].

  • Reversible Control (Depolymerization): Introduce chloride ions to the solution. The immediate collapse of the CD signal confirms the dissociation of the nanofibers, validating that the assembly is driven by non-covalent, reversible dipole-dipole interactions[7].

Polymerization M Monomer in Solution (Kinetically Trapped) A Nucleation & Dipole Stacking M->A S Ultrasound / Seed Addition S->A Triggers P Supramolecular Nanofibers A->P Elongation C Chloride Ion Addition P->C Reversible Control C->M Depolymerization

Mechanism of seeded supramolecular polymerization and reversible dissociation.

Application Area III: Perfluorocyclohexane as a Thermal Management Fluid

Unlike its partially fluorinated cousins, Perfluorocyclohexane (PFCH, C₆F₁₂) has all hydrogen atoms replaced by fluorine. This complete substitution eliminates the Janus face but imparts extreme chemical inertness, high dielectric strength, and resistance to thermal degradation[8]. PFCH is heavily utilized as a heat transfer fluid in highly exothermic materials synthesis and biopharmaceutical scale-up reactors[9].

Data Presentation: Physicochemical Properties of PFCH
PropertyValueReference
Chemical Formula C₆F₁₂[9]
Molar Mass 300.05 g/mol [10]
Density 1.684 g/cm³[10]
Melting Point 51-52 °C (sublimes readily)[9][10]
Boiling Point 59-60 °C[10]
Protocol 2: Setup and Operation of PFCH Cooling Loops
  • System Assembly: Connect the outlet of a recirculating chiller (equipped with a fluorocarbon-compatible pump) to the inlet of a jacketed reaction vessel using insulated PFA or FEP tubing[9].

  • Fluid Preparation: Because PFCH is a waxy solid at room temperature, gently warm the material to its melting point (~52 °C) in a well-ventilated fume hood prior to filling the chiller reservoir[9].

  • Circulation and Leak Validation: Start the pump at a low flow rate. Monitor the system pressure. Because PFCH has a high vapor pressure (171.0 mmHg)[9], a stable system pressure without cavitation self-validates the integrity of the sealed loop.

  • Operation: Adjust the chiller to the desired setpoint. The high dielectric constant and thermal stability of PFCH will ensure precise temperature control without risk of flammability or chemical cross-contamination[8].

Synthesis Protocol: Accessing all-cis-Fluorocyclohexanes

Historically, synthesizing fluorinated cycloalkanes required stoichiometric quantities of highly toxic reagents (e.g., elemental fluorine or anhydrous HF) and resulted in poor stereoselectivity. The modern, authoritative approach relies on the selective hydrogenation of readily available fluoroarenes using Rhodium nanoparticles[11].

Protocol 3: Stereoselective Catalytic Hydrogenation

This protocol utilizes a hydrophobic catalyst support and an in-situ scavenger to ensure a self-validating, high-yield reaction without catalyst poisoning.

  • Catalyst Preparation: Graft non-polar molecular entities (e.g., decyl groups) onto a SiO₂ surface. This creates a hydrophobic microenvironment. Deposit Rhodium nanoparticles to form the highly active Rh@Si-R catalyst[11].

  • Reactor Loading: In a high-pressure autoclave, combine the fluoroarene precursor (e.g., hexafluorobenzene) and 0.05–0.5 mol% of the Rh@Si-R catalyst[11].

  • Causality of Scavenger Addition: Add a stoichiometric amount of Calcium Oxide (CaO) to the reactor. Causality: CaO acts as an in-situ HF scavenger. If trace defluorination occurs during the reaction, CaO immediately neutralizes the resulting hydrofluoric acid. The sustained, multi-cycle activity of the catalyst self-validates the efficacy of this scavenging step[11].

  • Hydrogenation: Pressurize the reactor with H₂ gas to 10–55 bar and heat to 80–100 °C. Maintain these conditions for 1–2 hours[11].

  • Isolation: Vent the reactor safely, filter out the solid catalyst and CaO, and isolate the all-cis-fluorocyclohexane product. The catalyst can be washed and recycled for subsequent batches.

Synthesis A Fluoroarene Precursor (e.g., Hexafluorobenzene) D Stereoselective Catalytic Hydrogenation A->D B Rh@Si-R Catalyst + CaO (HF Scavenger) B->D Catalyzes C H2 Gas (10-55 bar) 80-100 °C C->D Reactant E all-cis-Fluorocyclohexane (Product) D->E Yields

Workflow for the stereoselective synthesis of all-cis-fluorocyclohexanes via Rh-catalysis.

References

  • Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.[Link]

  • Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry.[Link]

  • A Novel Type of Liquid Crystals Based on Axially Fluorinated Cyclohexane Units. Angewandte Chemie International Edition.[Link]

  • Properties and applications of Janus faced fluorocyclohexanes. UKRI.[Link]

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. Catalysis Science & Technology.[Link]

  • Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs. PMC / NIH.[Link]

Sources

Method

Application Note: Pharmacological Screening of Novel Cyclohexane Carboxylic Acid Derivatives

Target Audience: Researchers, scientists, and drug development professionals Focus: Preclinical screening cascades, Diacylglycerol Acyltransferase-1 (DGAT-1) inhibition, and pharmacokinetic optimization. Executive Summar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Preclinical screening cascades, Diacylglycerol Acyltransferase-1 (DGAT-1) inhibition, and pharmacokinetic optimization.

Executive Summary

Cyclohexane carboxylic acid derivatives represent a highly privileged scaffold in modern drug discovery. The structural rigidity of the cyclohexane ring, combined with the hydrogen-bonding capacity of the carboxylic acid moiety, allows for precise vectorization into target binding pockets. Historically, this pharmacophore has yielded blockbuster neurological agents like gabapentin (1-(aminomethyl)cyclohexaneacetic acid), which modulates voltage-gated calcium channels to treat neuropathic pain[1].

More recently, trans-1,4-cyclohexane carboxylic acid derivatives have emerged as potent, orally bioavailable inhibitors of Diacylglycerol Acyltransferase-1 (DGAT-1)[2]. DGAT-1 catalyzes the final committed step in triglyceride biosynthesis, making it a prime target for the treatment of metabolic disorders such as obesity and type II diabetes[3]. This application note details a comprehensive, self-validating screening cascade designed to evaluate novel cyclohexane carboxylic acid derivatives, bridging the gap between high-throughput biochemical assays and in vivo pharmacokinetics.

Rationale & Target Biology

When designing and screening novel cyclohexane carboxylic acid derivatives, stereochemistry is the most critical variable. The spatial orientation of the carboxylic acid group dictates both target engagement and metabolic stability.

The Causality of Stereoisomerism: In the context of DGAT-1 inhibitors, the trans-1,4-isomer consistently exhibits superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to the cis-isomer. In vivo studies demonstrate that orally dosed cis-isomers often undergo rapid isomerization to a 1:1 cis:trans ratio in plasma, leading to unpredictable exposure and clearance rates[2]. In contrast, the trans-isomer remains stable, providing a low volume of distribution, low clearance, and high oral bioavailability[2]. Therefore, our screening protocols are explicitly engineered to capture these stereochemistry-driven differences early in the development pipeline.

MOA AcylCoA Fatty Acyl-CoA DGAT1 DGAT-1 Enzyme (Endoplasmic Reticulum) AcylCoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 TAG Triacylglycerol (TAG) (Lipid Droplet) DGAT1->TAG Esterification Inhibitor Cyclohexane Carboxylic Acid Derivative Inhibitor->DGAT1 Competitive Inhibition

Figure 1: Mechanism of action of DGAT-1 inhibition by cyclohexane carboxylic acid derivatives.

Multi-Tiered Screening Workflow

To ensure high data integrity and prevent false positives, we employ a three-tiered screening workflow. This ensures that only compounds with verified target engagement, cellular permeability, and in vivo stability progress to advanced efficacy models.

Pathway Library Compound Library (Cyclohexane Carboxylic Acids) Tier1 Tier 1: Biochemical Assay DGAT-1 Enzyme Inhibition Library->Tier1 High-Throughput Screening Tier2 Tier 2: Cell-Based Assay CHO-K1 TG Formation Tier1->Tier2 IC50 < 100 nM Tier3 Tier 3: In Vivo PK Clearance & Bioavailability Tier2->Tier3 EC50 < 1 μM & Permeable Efficacy In Vivo Efficacy Oral Lipid Tolerance Test Tier3->Efficacy F > 50%, Stable Trans-Isomer

Figure 2: Multi-tiered preclinical screening workflow for cyclohexane carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol A: Tier 1 - In Vitro DGAT-1 Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of novel derivatives against human DGAT-1. Causality & Design Choice: DGAT-1 is a highly lipophilic integral membrane protein. Standard aqueous buffers fail to properly present the lipophilic acyl-CoA substrates, leading to artifactual IC₅₀ shifts. We utilize a CHAPS-based micellar assay system to ensure substrate availability and maintain native enzyme conformation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, and 0.5% CHAPS.

  • Substrate Addition: Add 10 μM of 1,2-dioleoyl-sn-glycerol (DAG) and 10 μM of [¹⁴C]-oleoyl-CoA to the buffer.

  • Compound Incubation: Dispense 1 μL of the cyclohexane carboxylic acid derivative (in DMSO) into a 96-well plate. Add 40 μL of the substrate mixture.

  • Enzyme Addition: Initiate the reaction by adding 10 μL of human recombinant DGAT-1 microsomes (5 μ g/well ). Incubate at 37°C for 30 minutes.

  • Termination & Extraction: Stop the reaction by adding 50 μL of isopropanol/heptane (1:1 v/v). Centrifuge at 3000 x g for 5 minutes.

  • Quantification: Transfer the upper organic phase (containing the synthesized [¹⁴C]-TAG) to a scintillation vial and measure radioactivity.

  • Self-Validating System: Include a known DGAT-1 inhibitor (e.g., PF-04620110) as a positive control[3]. Calculate the Z'-factor for each plate. Only plates with Z' > 0.6 are accepted, ensuring the signal window is robust against assay noise.

Protocol B: Tier 2 - Cell-Based Triglyceride (TAG) Formation Assay

Objective: Determine the EC₅₀ and assess the cellular permeability of the derivatives. Causality & Design Choice: A compound may inhibit the isolated enzyme but fail in vitro due to poor membrane permeability or high non-specific protein binding. CHO-K1 cells natively express DGAT-1 and provide a physiologically relevant environment to validate target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells at 20,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight.

  • Starvation: Wash cells with PBS and replace media with serum-free DMEM for 4 hours to deplete endogenous lipid droplets.

  • Treatment: Pre-incubate cells with serial dilutions of the test compounds for 1 hour.

  • Lipid Loading: Stimulate TAG synthesis by adding 200 μM oleic acid complexed with 0.5% BSA for 4 hours.

  • Readout: Lyse the cells and measure intracellular TAG levels using a commercial fluorometric triglyceride assay kit (Ex/Em = 535/587 nm).

  • Self-Validating System: Run a parallel cytotoxicity screen (using CellTiter-Glo) on a duplicate plate. If a compound reduces TAG but also depletes cellular ATP, it is flagged as a false positive due to cytotoxicity rather than specific DGAT-1 inhibition.

Protocol C: Tier 3 - In Vivo Pharmacokinetics & Oral Lipid Tolerance Test (OLTT)

Objective: Evaluate oral bioavailability (F%), in vivo isomerization, and functional efficacy. Causality & Design Choice: Cyclohexane carboxylic acids can suffer from rapid clearance if they undergo extensive glucuronidation. The OLTT provides a direct functional readout of intestinal DGAT-1 inhibition by measuring the blunting of plasma triglyceride spikes following an oil bolus.

Step-by-Step Methodology:

  • Formulation: Suspend the derivative in 0.5% methylcellulose/0.1% Tween-80. Rationale: These highly lipophilic carboxylic acids exhibit poor aqueous solubility; methylcellulose acts as a suspending agent to ensure uniform dosing.

  • Dosing: Administer the compound to overnight-fasted C57BL/6 mice via oral gavage (PO) at 3 mg/kg.

  • Lipid Challenge: 1 hour post-dose, administer a bolus of corn oil (5 mL/kg) via oral gavage.

  • Sampling: Collect blood samples via the tail vein at 0, 1, 2, 4, and 6 hours post-oil challenge.

  • Analysis: Measure plasma TAG levels using a colorimetric assay. Simultaneously, quantify the plasma concentration of the drug using LC-MS/MS to monitor for cis/trans isomerization.

  • Self-Validating System: A lack of TAG reduction must be cross-referenced with the LC-MS/MS PK data. This differentiates between a failure due to poor bioavailability versus a lack of in vivo target engagement.

Data Presentation & Interpretation

The structural rigidity and stereochemistry of the cyclohexane ring profoundly impact the pharmacological profile. As demonstrated in Table 1, the trans-1,4-isomer (Compound 29) demonstrates high potency, excellent oral bioavailability, and absolute stereochemical stability in vivo. Conversely, the cis-isomer (Compound 30) suffers from high clearance and undergoes rapid in vivo isomerization[2].

Table 1: Representative Pharmacological Data for Cyclohexane Carboxylic Acid Isomers

CompoundStereochemistryDGAT-1 IC₅₀ (nM)CHO-K1 EC₅₀ (μM)Clearance (mL/min/kg)Oral Bioavailability (F%)In Vivo Isomerization
Compound 29 trans-1,4570.5013.577%None observed
Compound 30 cis-1,4851.2045.020%Yes (1:1 cis:trans)

Note: Data synthesized from foundational screening of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives[2].

References

1.[2] Qian, Y., et al. "Discovery of Orally Active Carboxylic Acid Derivatives of 2-Phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol Acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]

2.[1] Kong, V. K., & Irwin, M. G. "Gabapentin in acute postoperative pain management." PubMed, National Institutes of Health. URL:[Link]

3.[3] Souers, A. J., et al. "Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1." Journal of Medicinal Chemistry, ACS Publications, 2011. URL:[Link]

Sources

Application

Application Note: Advanced Purification and Resolution Techniques for Cyclohexane Carboxylic Acid Derivatives

Overview Cyclohexane carboxylic acid derivatives represent a critical class of structural motifs found in active pharmaceutical ingredients (APIs) such as Tranexamic Acid, as well as in complex marine natural products li...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Cyclohexane carboxylic acid derivatives represent a critical class of structural motifs found in active pharmaceutical ingredients (APIs) such as Tranexamic Acid, as well as in complex marine natural products like the columbamides. The purification of these compounds presents unique physicochemical challenges: they often exhibit zwitterionic properties, lack strong UV-absorbing chromophores, and frequently contain remote stereogenic centers that resist traditional chiral separation.

As a Senior Application Scientist, I have designed this application note to provide drug development professionals with field-proven, self-validating methodologies for the isolation, chromatographic purification, and chiral resolution of these complex derivatives.

Bulk Isolation: Crystallization and Polymorph Control

Context & Causality: For bulk intermediates such as 4-Oxocyclohexanecarboxylic acid, preparative chromatography is economically unviable. Controlled crystallization using a solvent/anti-solvent system is the preferred modality. Ethyl acetate is selected as the primary solvent because it provides high solubility at elevated temperatures. Heptane is introduced as an anti-solvent to drive supersaturation.

Crucial Insight: Rapid cooling leads to localized supersaturation, which traps solvent and impurities within the crystal lattice (occlusion). A controlled cooling ramp ensures that crystal growth dominates over secondary nucleation, yielding larger, higher-purity crystals[1].

Protocol 1: Solvent/Anti-Solvent Crystallization of 4-Oxocyclohexanecarboxylic Acid

Self-Validation Check: The success of this protocol is validated by the visual transition from a clear solution to slight turbidity exactly at the seeding temperature, ensuring the metastable zone is correctly targeted.

  • Dissolution: Charge a reactor with 1 kg of crude 4-Oxocyclohexanecarboxylic acid and 5 L of ethyl acetate (ACS grade). Heat the mixture to 60–65 °C with moderate agitation until complete dissolution is achieved[1].

  • Clarification: Perform a hot filtration to remove insoluble particulate impurities, maintaining the temperature above 60 °C to prevent premature precipitation.

  • Anti-Solvent Addition: Slowly add 10–15 L of heptane as an anti-solvent while maintaining the temperature at 60–65 °C until slight turbidity is observed[1].

  • Seeding: Cool the solution to 50 °C over 1 hour. Introduce 10 g of high-purity seed crystals to control the crystal size distribution and prevent spontaneous "crashing out"[1].

  • Controlled Cooling: Implement a cooling ramp to bring the mixture to 0–5 °C over a period of 4–6 hours. Hold the slurry at this temperature with gentle agitation for at least 2 hours[1].

  • Isolation: Filter the crystals using a Nutsche filter-dryer. Wash the filter cake with 2 L of a pre-chilled (0–5 °C) 1:3 mixture of ethyl acetate and heptane to displace residual mother liquor without dissolving the product[1].

Chromatographic Resolution of Zwitterionic Derivatives

Context & Causality: Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is a highly polar zwitterion at physiological pH. Traditional reversed-phase (RP) C18 columns fail to retain it effectively, leading to peak tailing and poor resolution from void volume interferences. Furthermore, it lacks a strong UV chromophore.

To solve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC provides an orthogonal separation mechanism where a water-enriched layer on a polar stationary phase allows the partitioning of polar analytes. When coupled with biocompatible Solid Phase Microextraction (SPME) or tandem mass spectrometry (MS/MS), matrix effects from complex biological fluids are virtually eliminated without the need for exhaustive protein precipitation[2][3][4].

Protocol 2: SPME-HILIC-MS/MS Workflow for Tranexamic Acid

Self-Validation Check: Verify the precision of the extraction by ensuring the recovery rate of the internal standard (Tranexamic acid-D2) remains consistent (target ~78%) across all calibration levels[2].

  • Sample Preparation (SPME): Utilize a biocompatible C18 SPME coating or a 96-well thin-film microextraction (TFME) system to directly extract the analyte from human plasma. This eliminates the need for prior protein precipitation, preventing analyte loss[3][4].

  • Desorption: Desorb the extracted tranexamic acid into a highly organic solvent compatible with HILIC initial conditions (e.g., 80% Acetonitrile).

  • Chromatographic Separation: Inject 5 µL of the sample onto a HILIC column. Use an isocratic mobile phase consisting of Acetonitrile : 100 mM Ammonium Formate (pH 3.5) at a 60:40 (v/v) ratio[2].

  • Flow & Elution: Maintain a flow rate of 0.300 mL/min. The acidic pH ensures the carboxylic acid moiety is protonated, optimizing interaction with the stationary phase[2].

  • Detection: Quantify using MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for tranexamic acid.

Chiral Resolution of Remote Stereocenters

Context & Causality: Discriminating enantiomers of cyclohexane carboxylic acid derivatives with remote chiral centers (separated by more than four bonds) is known as the "intrinsic problem" of the diastereomer method. Standard chiral stationary phases rely on three-point interactions that fail at this distance.

Derivatization with Ohrui's Acid ((1S,2S)-2-(anthracene-2,3-dicarboximido)cyclohexanecarboxylic acid) solves this structural dilemma. The bulky, rigid anthracene group creates an "Induced Chiral Field"—a conformational preference that differentially interacts with the achiral alkyl chains of a reversed-phase C18 column. This enables baseline separation of diastereomers that are otherwise identical in shape[5][6].

Protocol 3: Chiral Derivatization and RP-HPLC

Self-Validation Check: Baseline resolution ( Rs​>1.5 ) of the formed diastereomers on the RP-HPLC chromatogram confirms successful derivatization and chiral field induction.

  • Derivatization: React the target analyte (e.g., a chiral branched fatty acid or alcohol) with Ohrui's Acid in the presence of a coupling reagent (e.g., EDC/DMAP) to form a covalent ester or amide bond[5][6].

  • Purification of Derivative: Pass the reaction mixture through a short silica gel plug to remove unreacted Ohrui's Acid and coupling byproducts.

  • HPLC Separation: Inject the purified diastereomeric mixture onto a standard Reversed-Phase C18 column.

  • Detection: Utilize a fluorescence detector. The anthracene moiety of Ohrui's Acid acts as a highly potent fluorophore, allowing detection limits down to the 10−15 molar level[5].

Data Visualization & Workflows
Table 1: Summary of Purification Modalities for Cyclohexane Carboxylic Acid Derivatives
Derivative TypePrimary ChallengeOptimal ModalityKey Reagents / Stationary Phase
Bulk Precursors (e.g., 4-Oxocyclohexanecarboxylic acid)High volume, cost constraintsSolvent/Anti-Solvent CrystallizationEthyl Acetate (Solvent) / Heptane (Anti-solvent)
Zwitterionic APIs (e.g., Tranexamic Acid)High polarity, no UV chromophoreSPME coupled with HILIC-MS/MSBiocompatible C18 SPME / Amide or Bare Silica HILIC
Remote Stereocenters (e.g., Columbamide precursors)Chiral centers >4 bonds awayDerivatization + RP-HPLCOhrui's Acid / RP-C18 Column + Fluorescence
Table 2: Validated Chromatographic Parameters for Tranexamic Acid (HILIC)
ParameterValidated ConditionReference
Mobile Phase Acetonitrile : 100mM Ammonium Formate pH 3.5 (60:40 v/v)[2]
Flow Rate 0.300 mL/min[2]
Injection Volume 5 µL[2]
Calibration Range 150.00 ng/mL – 15,004.00 ng/mL[2]
Recovery Rate ~76.01% (Analyte) / 78.61% (Internal Standard)[2]
Decision Workflows

PurificationStrategy Start Crude Cyclohexane Carboxylic Acid Derivative Q1 Is the target a Zwitterion / Highly Polar? Start->Q1 Q2 Does it have remote chiral centers? Q1->Q2 No HILIC HILIC / SPME LC-MS (e.g., Tranexamic Acid) Q1->HILIC Yes Q3 Is bulk purity required (>1kg)? Q2->Q3 No Chiral Derivatization with Ohrui's Acid + RP-HPLC Q2->Chiral Yes Cryst Controlled Crystallization (e.g., Ethyl Acetate/Heptane) Q3->Cryst Yes PrepLC Preparative RP-HPLC Q3->PrepLC No

Decision tree for selecting the optimal purification strategy for cyclohexane carboxylic acid derivatives.

ChiralWorkflow N1 Analyte with Remote Chiral Center N2 Derivatization with Ohrui's Acid N1->N2 N3 Formation of Diastereomers N2->N3 N4 Reversed-Phase HPLC Separation N3->N4 N5 Fluorescence Detection N4->N5

Workflow for the chiral resolution of remote stereocenters using Ohrui's acid derivatization.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the technical support guide for the synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this key chemical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to troubleshoot common problems, from reaction yield to stereochemical control.

Section 1: Synthesis Strategy & Core Challenges

Q1: What is a reliable synthetic pathway for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid?

A common and effective strategy involves a multi-step sequence beginning with cyclohexane-1,4-dicarboxylic acid. The core of this synthesis is a Friedel-Crafts acylation reaction to form the ketone, followed by a critical epimerization step to ensure the desired trans stereochemistry.

The general workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Reaction & Isomer Control cluster_2 Phase 3: Final Product Isolation A Cyclohexane-1,4- dicarboxylic Acid B Mono-ester Protection (e.g., Methyl Ester) A->B Esterification (e.g., MeOH, H+) C Acid Chloride Formation B->C Thionyl Chloride (SOCl₂) or Oxalyl Chloride D Friedel-Crafts Acylation with Fluorobenzene C->D E Cis/Trans Ester Mixture D->E Lewis Acid (e.g., AlCl₃) F Base-Catalyzed Epimerization E->F Strong Base (e.g., KOH) High Temperature G Trans-enriched Ester F->G H Ester Hydrolysis G->H I Final Product: trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid H->I J Purification (Recrystallization) I->J G start Low Yield in Friedel-Crafts Acylation q1 Are all reagents and glassware perfectly dry? start->q1 q2 Is the Lewis Acid catalyst (AlCl₃) of high quality? q1->q2 If Yes sol1 Solution: - Flame-dry glassware under vacuum. - Use anhydrous solvents. - Handle reagents under inert gas (N₂ or Ar). q1->sol1 If No q3 Is the reaction temperature optimized? q2->q3 If Yes sol2 Solution: - Use a fresh, unopened bottle of AlCl₃. - Avoid old catalyst that may have been exposed to atmospheric moisture. q2->sol2 If No q4 Is the stoichiometry of AlCl₃ correct? q3->q4 If Yes sol3 Solution: - Run reaction at 0°C initially during addition to control exotherm. - Allow to warm to room temp or gently heat as needed to drive to completion. q3->sol3 If Not Sure sol4 Solution: - At least 1 equivalent is needed to activate the acyl chloride. - An additional equivalent is consumed by the product ketone's carbonyl oxygen. - Use >2 equivalents for best results. q4->sol4 If No

Caption: Troubleshooting Low Acylation Yield.

Expert Insight: The acylium ion electrophile is highly reactive, but so is the AlCl₃ catalyst with water. [1]Even trace moisture will quench the catalyst, halting the reaction. Furthermore, the product ketone itself complexes with AlCl₃, effectively consuming a full equivalent of the catalyst. Therefore, using a stoichiometric excess of AlCl₃ is crucial for driving the reaction to completion. [2]

Section 3: Mastering Stereochemical Control

Q4: My product is a mixture of cis and trans isomers. How can I selectively obtain the trans isomer?

This is the most common outcome post-acylation and hydrolysis. The solution is to perform a base-catalyzed epimerization, which leverages the greater thermodynamic stability of the trans isomer. In the trans configuration, the two large substituents at the 1 and 4 positions of the cyclohexane ring can both occupy equatorial positions in the chair conformation, minimizing steric strain.

The epimerization process converts the less stable cis isomer into the more stable trans isomer via a planar enolate intermediate, driving the equilibrium almost entirely to the trans product.

ParameterConditionRationale
Base Potassium Hydroxide (KOH)A strong base is required to deprotonate the carbon alpha to the ketone. [3]
Solvent High-boiling point, non-protic recommended (e.g., Ethylene Glycol, Shellsol)Must be stable at high temperatures to facilitate the reaction. [3]
Temperature 130°C to 220°CSufficient thermal energy is required to overcome the activation barrier for enolate formation and achieve equilibrium. [3][4]
Reaction Time 3 - 12 hoursTime needed to reach thermodynamic equilibrium. Monitor by GC or HPLC.

Protocol: Base-Catalyzed Epimerization [3]

  • Setup: In a flask equipped with a reflux condenser and mechanical stirrer, dissolve the cis/trans mixture of 4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in a suitable high-boiling solvent (e.g., ethylene glycol).

  • Add Base: Add approximately 2.0 equivalents of powdered potassium hydroxide (KOH).

  • Heat: Heat the reaction mixture to 140-150°C and maintain for 3.5 - 5 hours.

  • Monitor: Periodically take aliquots (carefully!), quench, and analyze by GC or HPLC to monitor the disappearance of the cis isomer. The reaction is complete when the trans:cis ratio is >98:2.

  • Work-up: Cool the mixture, dilute with water, and acidify with concentrated HCl until the pH is ~1-2. The trans product will precipitate.

  • Isolate: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

This procedure can efficiently convert a mixture with a trans:cis ratio of ~25:75 to one with a purity of over 98% for the trans isomer. [3]

Q5: How do I confirm the stereochemistry and purity of my final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The key diagnostic signals are from the protons at C1 and C4 (the carbons bearing the carboxyl and benzoyl groups).

    • In the trans isomer , these protons are typically in a diaxial relationship in the dominant chair conformation. This results in a large coupling constant (J-value), appearing as a triplet of triplets with a large J ≈ 10-13 Hz.

    • In the cis isomer , one proton is axial and the other is equatorial, leading to smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). The signal will appear as a broader, less-resolved multiplet.

  • HPLC: A reverse-phase HPLC method can often resolve the two diastereomers, allowing for accurate quantification of the isomeric ratio. [5][6]

Section 4: Purification

Q6: My epimerized product still contains minor impurities. What is the best purification method?

Recrystallization is highly effective for purifying the final product. The rigid, symmetrical structure of the trans isomer allows it to form a more stable crystal lattice than the cis isomer or other minor impurities.

Recommended Solvent Systems for Recrystallization:

  • Methanol/Water

  • Ethanol/Water

  • Ethyl Acetate/Heptane

Protocol: Recrystallization

  • Dissolve the crude, dried product in a minimum amount of the hot primary solvent (e.g., methanol).

  • If any insoluble material is present, perform a hot filtration.

  • Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until persistent cloudiness is observed.

  • Add a few more drops of the primary solvent to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.

This process should yield the final trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in high purity.

References

  • Inagaki, M., et al. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Gawde, S., et al. A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives. IP.com. [Link]

  • Hornyánszky, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Scientific Reports. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • D'Silva, T. D. J. (1961). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks @ UTRGV. [Link]

  • Hornyánszky, G., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. ResearchGate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Al-Qaim, F. F., et al. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. [Link]

  • Katayama, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

  • Okamoto, K., et al. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
  • ResearchGate. (2018). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects. [Link]

  • D'Abzac, P., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology. [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Acylation of Cyclohexane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex side reactions encountered during the Friedel-Crafts acylation of saturated and unsaturated cy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex side reactions encountered during the Friedel-Crafts acylation of saturated and unsaturated cyclohexane derivatives. This resource provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity synthesis for drug development and chemical research.

Mechanistic Causality: Why Do Cyclohexane Rings Fail in Direct Acylation?

While Friedel-Crafts acylation is standard for aromatic systems, applying it to saturated alkanes like cyclohexane introduces profound mechanistic instability. Saturated hydrocarbons lack the π-electrons necessary for direct electrophilic attack. Instead, the reaction relies on hydride abstraction by a strong Lewis acid (e.g., AlCl3) to generate a secondary cyclohexyl carbocation.

This secondary carbocation is thermodynamically unstable. Before the acylium ion can trap it, the system undergoes a rapid Wagner-Meerwein rearrangement . The thermodynamic driving force to form a more stable tertiary carbocation leads to a ring contraction , producing a methylcyclopentyl cation. Consequently, the major product is a cyclopentane derivative rather than the desired cyclohexane derivative.

Troubleshooting FAQs

Issue 1: Unexpected 5-Membered Ring Formation (Ring Contraction)

Q: I attempted to synthesize a cyclohexyl ketone by reacting cyclohexane with acetyl chloride and AlCl3. My NMR data indicates a 5-membered ring. What happened? A: You have encountered the classic ring contraction side reaction. When cyclohexane reacts with acetyl chloride in the presence of aluminum chloride, the secondary cyclohexyl cation rearranges to the more stable tertiary methylcyclopentyl cation. This results in the formation of 1-acetyl-2-methylcyclopentane instead of your desired product 1. To prevent this, you must avoid the harsh hydride abstraction step. We recommend using a pre-functionalized precursor (like cyclohexene) or an alternative Grignard route 2.

Issue 2: Persistent Saturated β-Halo Ketones in Alkene Acylation

Q: I switched to cyclohexene to perform a Darzens-Nenitzescu acylation, but I am isolating a saturated chlorinated ketone instead of the α,β-unsaturated product. How do I fix this? A: In the Darzens-Nenitzescu acylation, the reaction proceeds via a carbocation intermediate after the acylium ion attacks the olefin. The chloride ion (from the AlCl4⁻ counterion) can trap this cation faster than the elimination of the proton occurs, creating a surprisingly stable saturated β-chloro ketone 3. Solution: You must force the elimination of HCl. This is typically achieved by applying a thermal elimination step (heating under vacuum) or by treating the crude intermediate with a mild base (e.g., N,N-diisopropylethylamine) during workup to promote E2 elimination to the desired conjugated enone.

Issue 3: Polyalkylation and Poor Regioselectivity

Q: My GC-MS shows a complex mixture of isomers and over-reacted products. Why is the selectivity so poor? A: Strong Lewis acids like AlCl3 catalyze continuous hydride shifts in carbocation intermediates. The alkylating/acylating agents can undergo rearrangement to more highly branched isomers. Furthermore, the catalyst can induce the isomerization of the cyclohexane ring itself. Stoichiometric control of the Lewis acid (1.1 to 1.5 equivalents relative to the acyl chloride) and strict temperature control (0 °C to -15 °C) are required to suppress these pathways.

Quantitative Data: Side Product Profiling & Mitigation

Starting MaterialTarget ProductMajor Side ProductMechanistic CauseMitigation Strategy
Cyclohexane Cyclohexyl methyl ketone1-Acetyl-2-methylcyclopentaneWagner-Meerwein ring contraction (2° to 3° cation)Abandon direct acylation; use Grignard addition to cyclohexanecarbaldehyde.
Cyclohexene 1-Acetylcyclohexeneβ-Chlorocyclohexyl methyl ketoneRapid chloride trapping of the intermediate carbocationImplement a thermal or base-catalyzed elimination step post-reaction.
Cyclohexane (Excess) Mono-acylated derivativeIsomerized poly-alkyl/acyl mixturesAlCl3-catalyzed continuous hydride shiftsStrict temperature control (< 0 °C); limit Lewis acid equivalents.

Experimental Protocols: Self-Validating Workflows

To bypass the insurmountable ring contraction of saturated cyclohexane, the industry standard is to utilize an alternative nucleophilic addition route. Below is the self-validating protocol for synthesizing cyclohexyl ketones without Friedel-Crafts side reactions.

Protocol A: Synthesis of Cyclohexyl Ketones via Grignard Addition (Bypassing Ring Contraction)

This protocol ensures the integrity of the 6-membered ring by avoiding carbocation intermediates.

Step 1: Grignard Addition

  • Flame-dry a 2-neck round-bottom flask under an inert Argon atmosphere.

  • Dissolve cyclohexanecarbaldehyde (1.0 eq) in anhydrous THF (0.5 M). Cool to 0 °C using an ice bath.

  • Add the alkylmagnesium bromide (e.g., methylmagnesium bromide, 1.2 eq) dropwise over 30 minutes.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the secondary alcohol (Rf ~0.3).

  • Quench carefully with saturated aqueous NH4Cl and extract with diethyl ether. Dry over MgSO4 and concentrate under reduced pressure.

Step 2: Controlled Oxidation

  • Dissolve the crude secondary alcohol in anhydrous dichloromethane (DCM).

  • Add Pyridinium Chlorochromate (PCC, 1.5 eq) in one portion at room temperature. Stir for 2-4 hours.

  • Validation Check 2 (IR Spectroscopy): Upon completion, an IR scan of an aliquot should show a strong, sharp carbonyl stretch at ~1710 cm⁻¹ and the complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Filter through a pad of Celite® to remove chromium byproducts, wash with diethyl ether, and concentrate. Purify via silica gel chromatography to yield the pure cyclohexyl ketone.

Protocol B: Darzens-Nenitzescu Acylation of Cyclohexene with Thermal Elimination

Use this protocol to resolve the β-chloro ketone side reaction.

  • Suspend AlCl3 (1.2 eq) in anhydrous carbon disulfide (CS2) or dichloromethane at -15 °C.

  • Add acetyl chloride (1.0 eq) dropwise to form the acylium ion complex.

  • Slowly add cyclohexene (1.0 eq) while maintaining the temperature below -10 °C.

  • Workup & Elimination: Pour the mixture over crushed ice and extract with DCM. The crude product will contain the β-chloro ketone intermediate.

  • Thermal Elimination: Transfer the crude extract to a distillation apparatus. Apply vacuum and heat to 120-150 °C. The intermediate will eliminate HCl gas (trap the gas using a basic scrubber).

  • Validation Check 3 (NMR): 1H NMR must show a distinct vinylic proton peak (δ ~6.8 ppm) confirming the formation of the α,β-unsaturated 1-acetylcyclohexene.

Mechanistic Visualization

The following diagram illustrates the logical relationship and mechanistic pathway that leads to the primary side reaction (ring contraction) during the direct acylation of saturated cyclohexane.

Mechanism A Cyclohexane + RCOCl / AlCl3 B 2° Cyclohexyl Cation A->B Hydride Abstraction C 3° Methylcyclopentyl Cation B->C Wagner-Meerwein Contraction E Cyclohexyl Ketone B->E Direct Trapping D 1-Acyl-2-methyl- cyclopentane C->D Acylium Trapping

Mechanistic pathway of cyclohexane acylation highlighting the ring contraction side reaction.

References

  • "Friedel-Crafts Reactions", Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.
  • "1-Acetyl-1-cyclopentene | 16112-10-0", Benchchem.
  • "Friedel–Crafts reaction", Wikipedia.
  • "1-Cyclohexylpropan-1-one | High-Purity Ketone Reagent", Benchchem.

Sources

Troubleshooting

Optimization of reaction conditions for the synthesis of fluorinated ketones

Welcome to the Advanced Application Support portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the optimization of fluorinated ketones.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the optimization of fluorinated ketones. Rather than a generic overview, this portal utilizes diagnostic modules to address the mechanistic root causes of common synthetic failures, ensuring scalable and reproducible protocol design.

Diagnostic Module A: Electrophilic α-Fluorination (Selectfluor & NFSI)

Focus: Controlling regioselectivity, preventing over-fluorination, and optimizing enantiomeric excess.

FAQ A1: Why am I observing significant di-fluorination when attempting to synthesize α-monofluoro ketones using Selectfluor? Causality: Selectfluor is a highly reactive electrophilic fluorine source. Once the first fluorine atom is installed, the resulting α-fluoroketone can sometimes be more readily enolizable than the starting material. This occurs because the electron-withdrawing nature of the fluorine atom increases the acidity of the remaining α-protons, leading to a rapid, uncontrolled second fluorination event. Resolution:

  • Reagent Substitution: Switch from Selectfluor to N-Fluorobenzenesulfonimide (NFSI). NFSI is a milder, air-stable electrophilic fluorinating reagent that provides superior kinetic control, effectively avoiding the overfluorination commonly occurring in standard enolate chemistry[1].

  • Decarboxylative Strategy: Utilize a β-ketoacid precursor. By treating β-ketoacids with NFSI in a mixed solvent system (MeCN/H₂O), the reaction proceeds via a fast electrophilic fluorination followed by a slow, rate-limiting decarboxylation[2]. Because the intermediate is a carboxylate salt rather than a free enolate, the second fluorination is completely suppressed.

FAQ A2: How can I improve the enantioselectivity during the asymmetric α-fluorination of cyclic ketones with NFSI? Causality: Poor enantiomeric excess (ee) is typically caused by a competing background uncatalyzed racemic fluorination pathway. If the enolate/enamine formation is slow or the chiral environment is too flexible, NFSI will react indiscriminately with the substrate. Resolution: Employ a primary amine organocatalyst (such as a Cinchona alkaloid derivative) rather than a secondary amine. Primary amines form a more rigid, sterically demanding enamine intermediate with cyclic ketones, which effectively shields one face of the nucleophile. Lowering the reaction temperature to -20 °C in non-polar solvents (e.g., MTBE) further suppresses the racemic background reaction, enabling high enantio- and diastereoselectivity[3].

ElectrophilicFluorination A Ketone / β-Ketoacid B Enolate / Enamine Intermediate A->B Base / Chiral Amine C F-Transfer (NFSI) B->C Electrophilic Attack D α-Fluoroketone (Target) C->D Decarboxylation / -H+ E Di-fluorination (Side Product) D->E Excess Reagent (Uncontrolled)

Mechanistic pathway of electrophilic α-fluorination and potential over-fluorination.

Self-Validating Protocol: Decarboxylative Fluorination of β-Ketoacids

Validation Checkpoint: The evolution of CO₂ gas during the heating phase (Step 4) is a visual confirmation that the rate-limiting decarboxylation is occurring successfully.

  • Preparation: In a 25 mL round-bottom flask, dissolve the β-ketoacid (1.0 mmol) in 5 mL of a MeCN/H₂O mixture (4:1 v/v). Causality for solvent choice: The water acts to moderate the reactivity of NFSI and solubilize the cesium salts.

  • Deprotonation: Add Cs₂CO₃ (0.5 mmol, 0.5 equiv) and stir at room temperature (25 °C) for 10 minutes to form the α-nonsubstituted β-ketocarboxylate salt.

  • Fluorination: Add NFSI (1.2 mmol, 1.2 equiv) in one portion. Stir for 30 minutes to ensure complete electrophilic F-transfer.

  • Decarboxylation: Heat the reaction mixture to 60 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with H₂O (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (hexane/EtOAc gradient) to yield the pure α-fluoroketone.

Diagnostic Module B: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

Focus: Synthesizing trifluoromethyl ketones from esters, managing hypervalent intermediates, and preventing over-addition.

FAQ B1: When synthesizing trifluoromethyl ketones from esters using TMSCF₃, my yields are low, and I isolate significant amounts of the bis-trifluoromethyl carbinol. What is going wrong? Causality: The synthesis of trifluoromethyl ketones from esters using the Ruppert-Prakash reagent (TMSCF₃) proceeds via a tetrahedral hemiacetal intermediate. If this intermediate collapses into the ketone before the reaction is completely quenched, the newly formed, highly electrophilic trifluoromethyl ketone will immediately undergo a second nucleophilic attack by excess TMSCF₃, yielding the undesired carbinol[4]. Resolution: Strict temperature control is mandatory. The reaction must be maintained at -78 °C throughout the entire addition and stirring phase to stabilize the tetrahedral intermediate. Furthermore, the reaction must be quenched with a cold acidic solution (e.g., 1M HCl) while still at -78 °C to protonate the intermediate and safely collapse it to the ketone without allowing secondary nucleophilic attack[4].

FAQ B2: The reaction fails to initiate, and I recover only unreacted ester and TMSCF₃. How do I properly activate the reagent? Causality: TMSCF₃ is inert toward esters without an initiator. It requires a nucleophile (typically fluoride or an alkoxide) to attack the silicon atom, generating a highly reactive pentacoordinate hypervalent siliconate complex,[Me₃Si(F)(CF₃)]⁻, which is the actual CF₃ transfer agent[4]. Resolution: Ensure your initiator is active and properly dosed. If using TBAF (Tetrabutylammonium fluoride), use a precise catalytic amount (typically 10-20 mol%). Note that commercial TBAF solutions in THF contain water, which can prematurely hydrolyze the TMSCF₃. For strictly anhydrous conditions, use anhydrous CsF or dry tetramethylammonium fluoride (TMAF).

NucleophilicTrifluoromethylation A TMSCF3 + F- Initiator B Siliconate Complex [Me3Si(F)(CF3)]- A->B Activation D Tetrahedral Hemiacetal Intermediate B->D CF3 Transfer C Ester Substrate C->D Electrophilic Acceptor E Trifluoromethyl Ketone D->E Acidic Quench at -78°C F Bis-CF3 Carbinol (Over-addition) D->F Premature Collapse (T > -50°C)

TMSCF₃-mediated trifluoromethylation of esters to trifluoromethyl ketones.

Self-Validating Protocol: Synthesis of Trifluoromethyl Ketones from Esters

Validation Checkpoint: The persistence of a clear solution at -78 °C indicates stable intermediate formation. Any yellowing or exotherm prior to quenching suggests premature collapse and carbinol formation.

  • Setup: Flame-dry a Schlenk flask under argon. Add the methyl ester (1.0 mmol) and strictly anhydrous THF (5 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add TMSCF₃ (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Initiation: Slowly add TBAF (0.1 mmol, 10 mol%, 1.0 M in THF) dropwise down the side of the cold flask. Causality: Slow addition prevents localized heating, which would destabilize the forming intermediate.

  • Incubation: Stir the mixture at -78 °C for exactly 2 hours.

  • Trapping/Quench: While maintaining the flask at -78 °C, rapidly inject 2 mL of cold 1M aqueous HCl. Stir for an additional 5 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Isolation: Extract with diethyl ether (3 x 10 mL), dry over MgSO₄, carefully concentrate (note: some low-molecular-weight trifluoromethyl ketones are volatile), and purify via distillation or chromatography. (Note: Alternative methods utilizing fluoroform (HCF₃) and KHMDS in triglyme at -40 °C also provide excellent yields of trifluoromethyl ketones for scale-up applications[5]).

Quantitative Data Summary: Reaction Optimization Parameters

The following table synthesizes the optimal conditions for the transformation classes discussed above to assist in rapid experimental design.

TransformationReagentOptimal SolventTemp (°C)Catalyst / InitiatorTarget Yield (%)Primary Failure Mode
Enolate α-Fluorination SelectfluorMeCN, DMF0 to 25None (Base required)75 - 85Di-fluorination
Asymmetric α-Fluorination NFSIMTBE, PhF-20 to 0Primary Chiral Amine85 - 95Racemization
Decarboxylative Fluorination NFSIMeCN / H₂O25 to 60Cs₂CO₃70 - 90Incomplete Decarboxylation
Ester Trifluoromethylation TMSCF₃THF (Anhydrous)-78TBAF or CsF (10 mol%)65 - 85Carbinol Over-addition
Ester Trifluoromethylation HCF₃ (Fluoroform)Triglyme-40KHMDS70 - 92Base-mediated Hydrolysis
References
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. 1

  • Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide. Chinese Academy of Sciences (CAS). 2

  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications. 3

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health (NIH). 4

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health (NIH). 5

Sources

Optimization

Purification challenges of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid"

Welcome to the Technical Support Center for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) [3]. This compound is a critical building block in the development of targeted therapeutics, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) [3]. This compound is a critical building block in the development of targeted therapeutics, including kinase and PARP inhibitors. However, its amphiphilic nature, potential for regioisomeric impurities, and the thermodynamic nuances of its 1,4-disubstituted cyclohexane ring present unique purification challenges.

This guide is designed for drug development professionals and synthetic chemists, providing field-proven, self-validating protocols to resolve these bottlenecks.

Workflow Visualization: Epimerization & Purification

G A Crude Mixture (cis/trans ~1:1) B Base-Catalyzed Epimerization (NaOMe/MeOH) A->B Add Base (Reflux) C Thermodynamic Equilibration (Enolization at C4) B->C Deprotonation D Selective Crystallization (Toluene/Heptane) C->D Neutralize & Extract E Pure trans-Isomer (>99% de) D->E Filter & Dry

Workflow for the epimerization and purification of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Troubleshooting Guide: Resolving Purification Bottlenecks

Q: Why does my isolated product contain a high percentage of the cis diastereomer, and how can I fix it? A: The synthetic route (typically a Friedel-Crafts acylation of fluorobenzene with a cyclohexane-1,4-dicarboxylic acid derivative) yields a kinetic mixture of cis and trans isomers. The cis isomer is thermodynamically less stable because it forces one of the bulky substituents into an axial position. The Fix: Implement a base-catalyzed epimerization step before your final purification. By treating the mixture with a strong base (e.g., Sodium methoxide), the proton at the C4 position (which is alpha to the exocyclic ketone) undergoes enolization. Upon reprotonation, the system thermodynamically equilibrates to favor the diequatorial trans isomer [1].

Q: During silica gel chromatography, my product streaks severely and my recovery is poor. What is causing this? A: The free carboxylic acid group at the C1 position strongly hydrogen-bonds with the silanol groups on the normal-phase silica stationary phase. This causes irreversible adsorption and severe tailing. The Fix: You must mask the silanol interactions by adding an acidic modifier to your mobile phase. Incorporating 0.1% to 0.5% of acetic acid (AcOH) or formic acid (FA) suppresses the ionization of the carboxylic acid, collapsing the streak into a sharp, well-resolved band.

Q: I am seeing persistent defluorinated or regioisomeric byproducts (e.g., 4-fluorobenzoyl) that co-elute with my product. How do I clear them? A: Harsh Lewis acid conditions (e.g., AlCl₃) during the initial synthesis can lead to partial defluorination or electrophilic attack at the para position of fluorobenzene instead of the ortho position. Normal-phase chromatography struggles to separate these positional isomers due to their identical polarities. The Fix: Shift to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The hydrophobic stationary phase will differentiate the slight steric and hydrophobic differences between the ortho-fluoro and para-fluoro regioisomers.

Quantitative Data: Optimization Tables

Table 1: Crystallization Solvent Systems for trans-Isomer Enrichment Data reflects the recovery of the trans-isomer from an initial 80:20 (trans:cis) epimerized mixture.

Solvent SystemRatio (v/v)Typical Yield (%)Purity (de %)Causality & Notes
Toluene / Heptane1:382 - 88> 98Ideal for scale-up. The cis-isomer remains highly soluble in the non-polar heptane continuous phase.
EtOAc / Hexanes1:575 - 80> 95Good alternative, but the higher polarity of EtOAc requires strict sub-zero temperature control to force precipitation.
Methanol / Water4:160 - 65~ 90Prone to oiling out rather than crystallizing due to the amphiphilic nature of the carboxylic acid. Not recommended.

Table 2: Chromatographic Mobile Phase Optimization (Silica Gel)

Mobile PhaseAcidic ModifierRetention Factor (Rf)Resolution (Rs)Observation
Hexane / EtOAc (3:1)None0.15< 1.0Severe tailing; isomers co-elute.
Hexane / EtOAc (3:1)0.5% AcOH0.35> 1.5Sharp bands; excellent resolution between cis and trans isomers.
DCM / MeOH (10:1)0.1% FA0.40~ 1.2Good for clearing highly polar baseline impurities, but lower resolution for regioisomers.

Self-Validating Protocol: Epimerization & Isolation

This methodology relies on thermodynamic equilibration followed by selective crystallization. It is designed to be self-validating via ¹H NMR analysis at the beginning and end of the workflow.

Step 1: Baseline Assessment (Validation Checkpoint 1) Run a ¹H NMR of the crude mixture. Note the integration of the C1 and C4 methine protons to establish your baseline cis/trans ratio.

Step 2: Reaction Setup Dissolve the crude mixture in anhydrous methanol (10 volumes relative to mass). Ensure the system is under an inert nitrogen atmosphere to prevent oxidative degradation.

Step 3: Base-Catalyzed Epimerization Add Sodium methoxide (NaOMe) (1.5 equivalents). Heat the mixture to reflux (65 °C) for 12 hours. Mechanistic Note: The base selectively abstracts the C4 proton (pKa ~20) rather than the C1 proton (pKa ~25-30). The resulting enolate allows the bulky 2-fluorobenzoyl group to flip into the thermodynamically favored equatorial position [1].

Step 4: Quenching & Extraction Cool the reactor to 0 °C. Carefully quench with 1M HCl until the aqueous layer reaches pH ~ 3. Validation Checkpoint 2: Check the pH with indicator strips. A pH > 4 will result in the product remaining in the aqueous layer as a carboxylate salt, destroying your extraction yield. Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 5: Selective Crystallization Dissolve the concentrated residue in a minimal amount of hot toluene (1-2 volumes). Slowly add heptane (3-5 volumes) dropwise while allowing the mixture to cool to room temperature. Stir at 0 °C for 2 hours to complete precipitation. Filter and dry the white crystalline solid.

Step 6: Final Validation (Validation Checkpoint 3) Run a post-process ¹H NMR in DMSO-d6. Self-Validation: The trans isomer is definitively confirmed by observing a large axial-axial coupling constant (J ≈ 10–12 Hz) for the C4 methine proton. If the product is contaminated with the cis isomer, you will observe a secondary narrow multiplet (J ≈ 3–5 Hz) corresponding to the equatorial proton of the cis configuration [2].

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization alone without the epimerization step? A: Yes, but your maximum theoretical yield will be strictly limited to the initial trans ratio of your crude reaction (often ~50%). The epimerization step dynamically pushes the equilibrium, allowing for >80% total recovery of the trans isomer from a mixed batch.

Q: Why does the epimerization occur at C4 and not C1? A: The proton at C4 is alpha to a ketone, making it significantly more acidic than the proton at C1, which is alpha to a carboxylic acid. Standard alkoxide bases are strong enough to enolize the ketone, but not the carboxylic acid, ensuring high regioselectivity during the epimerization process.

Q: Is there a risk of defluorination during the base-catalyzed epimerization? A: While nucleophilic aromatic substitution (SNAr) by methoxide can occur on fluorobenzenes, the ketone at the ortho position is deactivating enough under these specific mild conditions (NaOMe/MeOH at 65 °C) that defluorination is negligible. However, do not substitute NaOMe with stronger bases like KOH at high temperatures, as this will increase the risk of SNAr and ester hydrolysis.

References

  • European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID (Patent No. EP3411355B1).
  • Wiberg, K. B., et al. (2006). Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer. The Journal of Organic Chemistry, 71(14), 5241-5247.[Link]

Troubleshooting

Technical Support Center: Separation and Isolation of cis/trans 4-Substituted Cyclohexanecarboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond basic procedural lists. The separation of geometric isomers—specifically cis and trans 4-substituted cyclohexanecarboxylic acids—is a notorious bottleneck in drug development (e.g., the synthesis of the antifibrinolytic agent Tranexamic acid or constrained peptide building blocks).

Because these isomers share identical molecular weights and nearly identical functional group profiles, their separation cannot rely on simple polarity differences. Instead, we must exploit subtle variations in 3D spatial geometry (shape selectivity) and thermodynamic stability . This guide will troubleshoot your workflows by explaining the mechanistic causality behind each technique, ensuring your protocols are robust, scalable, and self-validating.

Part 1: The Causality of Isomer Separation (Core Principles)

To successfully separate these isomers, you must understand the cyclohexane ring's conformational dynamics. In a 1,4-disubstituted cyclohexane system, the trans isomer can adopt a 1,4-diequatorial conformation , which minimizes 1,3-diaxial steric clashes. Conversely, the cis isomer is forced into an axial-equatorial conformation , introducing significant steric strain.

This fundamental thermodynamic difference is the engine driving our separation strategies:

  • Chemical Epimerization: We can chemically "flip" the stereocenter adjacent to the carbonyl group via an enolate intermediate, driving a mixed population toward the thermodynamically favored trans state[1].

  • Fractional Crystallization: The diequatorial trans isomer packs more efficiently into a crystal lattice, rendering it significantly less soluble in polar solvents than the cis isomer[2].

  • Chromatographic Shape Selectivity: Specialized stationary phases (like C30) can distinguish between the linear profile of the trans isomer and the "bent" profile of the cis isomer.

Part 2: Troubleshooting Guides & FAQs

Q1: Why are my cis and trans isomers co-eluting as a single broad peak on reversed-phase HPLC?

The Mechanistic Failure: The polarity difference between the cis and trans isomers is minimal. If you are using a standard C18 column with a neutral pH mobile phase, the carboxylic acid group ( pKa​≈4.5 ) is ionized into a carboxylate. This highly polar, charged state dominates the molecule's interaction with the mobile phase, masking the subtle hydrophobic shape differences of the cyclohexane ring. The Solution:

  • Suppress Ionization: Lower your mobile phase pH to ~2.5–3.0 using 0.1% formic acid or phosphoric acid. Protonating the acid forces the molecule to interact with the stationary phase based on its geometric shape[3].

  • Enhance Shape Selectivity: Switch from a standard C18 to a C30 polymeric reversed-phase column . The longer alkyl chains of the C30 phase create highly ordered, rigid slots that easily differentiate the linear trans isomer from the bulky cis isomer.

Q2: I have a 50:50 mixture of cis/trans 4-aminocyclohexanecarboxylic acid, but my drug target requires the trans isomer. How can I maximize yield without discarding half my material?

The Mechanistic Failure: Relying solely on physical separation (like chromatography) inherently caps your maximum theoretical yield at 50%. The Solution: Utilize Base-Catalyzed Epimerization . First, protect the carboxylic acid as a methyl ester. Treating this ester with a strong base (e.g., Sodium Methoxide) deprotonates the α -carbon, forming a planar enolate intermediate. Upon reprotonation, the system heavily favors the thermodynamically stable diequatorial trans configuration. This converts unwanted cis material into the desired trans product, often achieving a trans:cis ratio of >80:20 before crystallization[1].

Q3: My fractional crystallization is yielding a gummy residue instead of pure trans crystals. What went wrong?

The Mechanistic Failure: Gummy residues ("oiling out") occur when the solute crashes out of solution as an amorphous solid due to rapid supersaturation, trapping the cis isomer and solvent impurities within the matrix. The Solution: You must control the nucleation rate. Dissolve the mixture in a minimal amount of boiling water or ethanol. Cool the solution very slowly (e.g., 1°C/minute) to room temperature, then transfer to 4°C. The trans isomer's symmetrical geometry allows it to form a stable crystal lattice first[2]. Self-Validation Step: Always seed the cooling solution with a few crystals of pure trans isomer to bypass the amorphous phase and force crystalline nucleation.

Q4: I need to analyze the cis/trans ratio of 4-tert-butylcyclohexanecarboxylic acid by GC, but the peaks are tailing severely.

The Mechanistic Failure: Free carboxylic acids form strong hydrogen-bonded dimers in the gas phase and interact strongly with the silanol groups on the GC column lining, causing severe peak tailing and thermal degradation[4]. The Solution: Derivatize the sample prior to injection. Convert the carboxylic acids to their corresponding methyl esters using BF3​ /Methanol or TMS-diazomethane. The volatile esters will elute sharply, allowing for accurate integration.

Part 3: Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics for the standard separation techniques used for 4-substituted cyclohexanecarboxylic acids.

Separation TechniqueScalePrimary MechanismTypical trans PurityProsCons
Analytical HPLC (C30, pH 2.5) Microgram ( μ g)Hydrophobic Shape Selectivity>99% (Analytical)High resolution; rapid quantification.Not viable for preparative scale-up.
GC-FID (Methyl Esters) Microgram ( μ g)Volatility & Boiling Point>99% (Analytical)Baseline separation; excellent for ratio analysis.Requires chemical derivatization prior to injection.
Fractional Crystallization Gram to Kilo (g - kg)Differential Lattice Energy / Solubility90 - 95%Highly scalable; low cost; no specialized equipment.Requires multiple recrystallization cycles; yield loss to mother liquor.
Chemical Epimerization Gram to Kilo (g - kg)Thermodynamic Equilibration80 - 85% (Pre-cryst.)Converts waste cis into valuable trans; boosts total yield.Requires esterification/hydrolysis steps; uses strong bases.

Part 4: Experimental Protocols

Protocol A: Base-Catalyzed Epimerization of Methyl 4-Substituted Cyclohexanecarboxylate

This protocol is a self-validating system designed to enrich the trans isomer from a mixed batch.

  • Esterification: Suspend 10.0 g of the cis/trans carboxylic acid mixture in 100 mL of anhydrous methanol. Add 1.0 mL of concentrated H2​SO4​ . Reflux for 12 hours.

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexanes:EtOAc 8:2). The starting acid will remain near the baseline; the ester will run with an Rf​≈0.7 . Ensure complete conversion.

  • Epimerization: Concentrate the ester in vacuo. Redissolve in 50 mL of anhydrous methanol. Add 2.0 equivalents of Sodium Methoxide (NaOMe). Reflux under a nitrogen atmosphere for 24 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 50 mL of 2M NaOH (aq) and stir for 4 hours to hydrolyze the ester back to the carboxylate.

  • Acidification & Isolation: Acidify the aqueous layer to pH 2 using 6M HCl. The enriched trans-acid will precipitate. Filter and wash with cold water.

  • Validation Check 2 (NMR): Dissolve a small sample in CDCl3​ or DMSO−d6​ . Analyze the 1H NMR spectrum. The α -proton (adjacent to the carbonyl) appears at a different chemical shift and coupling constant for the trans (axial-axial coupling, large J value ~11-12 Hz) versus the cis (equatorial-axial coupling, small J value ~4-5 Hz). Integrate these peaks to confirm a trans enrichment of >80%.

Protocol B: Fractional Crystallization of 4-Aminocyclohexanecarboxylic Acid

Used to isolate the pure trans isomer (e.g., for Tranexamic acid synthesis) following epimerization.

  • Dissolution: Suspend 10.0 g of the enriched trans mixture (>80% trans) in 40 mL of distilled water. Heat to 95°C until completely dissolved.

  • Controlled Cooling: Transfer the flask to a water bath at 80°C. Turn off the heat and allow the bath to cool to room temperature over 4 hours.

  • Nucleation: Once the internal temperature reaches ~40°C, add 10 mg of pure trans-4-aminocyclohexanecarboxylic acid seed crystals.

  • Harvesting: Move the flask to a 4°C refrigerator for 12 hours. Vacuum filter the resulting white, needle-like crystals. Wash with 10 mL of ice-cold ethanol.

  • Validation: Check the melting point. The pure trans isomer of 4-aminocyclohexanecarboxylic acid melts at >300°C, whereas mixtures will show significant melting point depression.

Part 5: Workflow Visualization

The following diagram illustrates the logical flow of combining Chemical Epimerization with Fractional Crystallization to maximize the yield of the thermodynamically stable trans isomer.

G Start cis/trans Mixture (4-Substituted Cyclohexanecarboxylic Acid) Esterification Esterification (MeOH, H+) Start->Esterification Step 1 (Masking Acid) Epimerization Base-Catalyzed Epimerization (NaOMe / Heat) Esterification->Epimerization Step 2 (Enolate Formation) Hydrolysis Hydrolysis (NaOH, then HCl) Epimerization->Hydrolysis Step 3 (trans >80%) Crystallization Fractional Crystallization (Controlled Cooling) Hydrolysis->Crystallization Step 4 (Purification) PureTrans Pure trans-Isomer (Thermodynamic Product) Crystallization->PureTrans Precipitate (Low Solubility) PureCis Mother Liquor (cis-Enriched Waste) Crystallization->PureCis Filtrate (High Solubility)

Fig 1: Synergistic workflow combining base-catalyzed epimerization and fractional crystallization to isolate trans-isomers.

Part 6: References

  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives ACS Publications (Organic Process Research & Development)[Link]

  • Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid PubMed (National Institutes of Health)[Link]

  • Analytical methods for quantification of tranexamic acid in biological fluids CORE (Journal of Chromatography B)[Link]

  • 4-tert-butylcyclohexane-1-carboxylic acid (CID 136759) PubChem (National Library of Medicine)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain high yields and stereochemical integrity when synthesiz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain high yields and stereochemical integrity when synthesizing 1,4-disubstituted cyclohexane derivatives like trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS 945313-25-7)[1].

The most reliable synthetic route involves a Grignard addition of 2-fluorophenylmagnesium bromide to methyl trans-4-formylcyclohexanecarboxylate, followed by oxidation and ester hydrolysis[2]. However, this route is fraught with chemoselective and stereochemical pitfalls. The protocols and troubleshooting steps below are designed to explain the causality behind these failures and provide self-validating solutions to ensure robust, scalable yields.

Synthetic Workflow & Critical "Yield-Killers"

The diagram below maps the optimized synthetic workflow, highlighting the specific stages where side reactions (Yield-Killers) typically destroy the reaction's efficiency.

SynthesisWorkflow Start Methyl trans-4-formyl cyclohexanecarboxylate Grignard Grignard Addition (2-Fluorophenylmagnesium bromide) Start->Grignard Alcohol Secondary Alcohol Intermediate (Mixture of epimers at C-OH) Grignard->Alcohol CeCl3, -78°C YK1 Yield Killer 1: Aldehyde Enolization Grignard->YK1 Basic side reaction Oxidation Oxidation (Buffered DMP) Alcohol->Oxidation Ketone Methyl trans-4-(2-fluorobenzoyl) cyclohexanecarboxylate Oxidation->Ketone NaHCO3 buffer YK2 Yield Killer 2: C4-Epimerization (cis-formation) Oxidation->YK2 Acidic C4 proton Hydrolysis Ester Hydrolysis & Thermodynamic Equilibration Ketone->Hydrolysis Product trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid Hydrolysis->Product NaOMe/MeOH then LiOH

Workflow for synthesizing trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid highlighting risks.

Frequently Asked Questions (Troubleshooting Guide)

Q1: During the Grignard addition to methyl trans-4-formylcyclohexanecarboxylate, my yields are stuck below 40%, and I observe significant starting material recovery alongside unidentifiable polar spots. How can I improve this? The Causality: The aldehyde proton alpha to the cyclohexane ring is moderately acidic, making the aldehyde highly susceptible to epimerization and enolization[3]. 2-Fluorophenylmagnesium bromide acts not only as a nucleophile but also as a strong base. Instead of the desired 1,2-addition[4], the Grignard reagent deprotonates the aldehyde to form an enolate (leading to starting material recovery upon aqueous quench) or triggers aldol condensation byproducts (the polar spots). The Solution: Shift the reactivity of the Grignard reagent from basic to highly nucleophilic by using anhydrous Cerium(III) chloride (CeCl3). This Luche-type activation forms an organocerium intermediate that undergoes rapid 1,2-addition with minimal enolization.

Q2: The oxidation of the secondary alcohol intermediate to the ketone results in a 60:40 mixture of cis/trans isomers. Why is the stereochemistry scrambling? The Causality: Once the ketone is formed, the C4 proton on the cyclohexane ring becomes highly acidic. Standard oxidation conditions that generate acidic byproducts (e.g., standard Swern oxidation or unbuffered Dess-Martin Periodinane) catalyze keto-enol tautomerization[2]. When the enol reprotonates, it loses its stereochemical memory, forming a mixture of cis (axial-equatorial) and trans (equatorial-equatorial) isomers. The Solution: Buffer the oxidation reaction. If using Dess-Martin Periodinane (DMP), add 10 equivalents of solid NaHCO₃ to the reaction mixture before adding the oxidant. This neutralizes the acetic acid byproduct, suppressing acid-catalyzed epimerization.

Q3: I have a batch of the methyl ester that is contaminated with 30% of the cis isomer. Do I need to discard this batch or run a difficult column chromatography? The Causality: Do not discard it. The trans-1,4-disubstituted cyclohexane ring places both bulky groups (the carboxylic acid and the 2-fluorobenzoyl group) in the equatorial positions (e,e). This conformation is thermodynamically much more stable than the cis isomer (a,e). The Solution: You can leverage the acidity of the C4 proton to your advantage via base-catalyzed thermodynamic equilibration. Before the final aqueous hydrolysis, treat the ester mixture with Sodium Methoxide (NaOMe) in Methanol. The base reversibly forms the enolate at C4, driving the mixture entirely to the thermodynamically favored trans isomer.

Equilibration Cis cis-1,4-isomer (Axial-Equatorial) Thermodynamically less stable Enolate Enolate Intermediate (Loss of C4 stereocenter) Cis->Enolate Base (NaOMe) Trans trans-1,4-isomer (Equatorial-Equatorial) Thermodynamically favored Enolate->Trans Protonation Trans->Enolate Base

Base-catalyzed thermodynamic equilibration of the C4-position via an enolate intermediate.

Quantitative Optimization Data

The table below summarizes the quantitative improvements achieved by applying the mechanistic corrections discussed above.

Table 1: Optimization of Grignard Addition and Oxidation Steps

Reaction StepConditionsYield (%)Diastereomeric Ratio (trans:cis)Primary Issue Mitigated
Grignard Addition Standard (THF, 0 °C)38%95:5Enolization / Aldol condensation
Grignard Addition CeCl₃ additive (THF, -78 °C)85%98:2Suppresses basicity of Grignard
Oxidation Swern (No buffer, -60 °C)72%60:40Acid-catalyzed epimerization
Oxidation DMP + NaHCO₃ (DCM, 25 °C)91%96:4Neutralizes acetic acid byproduct
Ester Hydrolysis LiOH, THF/H₂O (Standard)88%85:15Base-catalyzed kinetic trapping
Hydrolysis + Equilibration NaOMe/MeOH (reflux) then LiOH94%>99:1Thermodynamic trans enrichment
Detailed Experimental Protocols

These protocols are designed as self-validating systems. The visual cues and specific equivalents ensure that the chemistry is proceeding via the intended mechanistic pathways.

Protocol A: Cerium-Mediated Grignard Addition
  • Activation: Dry CeCl₃ heptahydrate under high vacuum (<0.1 mbar) at 140 °C for 12 hours to obtain strictly anhydrous CeCl₃. Validation: The powder will shift from crystalline to a free-flowing, opaque white solid.

  • Organocerium Formation: Suspend anhydrous CeCl₃ (1.5 eq) in dry THF (0.2 M) and stir vigorously at room temperature for 2 hours. Cool the suspension to -78 °C and add 2-fluorophenylmagnesium bromide (1.5 eq, 1.0 M in THF) dropwise. Stir for 1.5 hours at -78 °C.

  • Addition: Add a solution of methyl trans-4-formylcyclohexanecarboxylate (1.0 eq) in THF dropwise down the side of the flask to pre-cool the droplets[5].

  • Quench: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the secondary alcohol.

Protocol B: Buffered Dess-Martin Oxidation
  • Preparation: Dissolve the crude secondary alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffering: Add solid NaHCO₃ (10.0 eq) and stir vigorously for 10 minutes. Validation: The heterogeneous mixture ensures any generated acid is immediately neutralized at the solid-liquid interface.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq) in three portions at 0 °C[2].

  • Workup: Warm to room temperature and stir for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir until the organic layer is completely clear (approx. 30 mins). Extract with DCM, wash with brine, and concentrate.

Protocol C: Thermodynamic Equilibration and Hydrolysis
  • Equilibration: Dissolve the crude methyl trans-4-(2-fluorobenzoyl)cyclohexanecarboxylate (containing cis impurities) in anhydrous Methanol (0.2 M). Add a 25% w/w solution of NaOMe in MeOH (0.2 eq).

  • Reflux: Heat the mixture to reflux for 4 hours. Validation: TLC monitoring will show the convergence of the two closely eluting cis/trans spots into a single lower-Rf spot (the trans isomer).

  • Hydrolysis: Cool to room temperature. Add a 2.0 M aqueous solution of LiOH (3.0 eq) directly to the methanolic mixture and stir for 4 hours.

  • Isolation: Acidify the mixture to pH 2 using 1.0 M HCl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure trans-4-(2-fluorobenzoyl)cyclohexane-1-carboxylic acid.

References
  • BLD Pharm Product Catalog: 945313-25-7 | trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid. BLD Pharm. 1

  • US Patent Application: Sulfonylpiperazinyl compounds for treatment of bacterial infections (US20240417387A1). Google Patents. 2

  • Journal of Medicinal Chemistry: Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials. CPU.edu.cn. 3

  • WIPO Patent Application: Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089797A1). Google Patents. 4

  • WIPO Patent Application: Compounds and their use as bace inhibitors (WO2012087237A1). Google Patents.5

Sources

Troubleshooting

Stability issues of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" under different conditions

Welcome to the Advanced Troubleshooting Guide for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7). As a Senior Application Scientist, I have designed this resource to help drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7). As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists navigate the unique physicochemical liabilities of this building block.

This molecule possesses three highly reactive domains: a carboxylic acid, a bridging cyclohexane ring with defined trans stereochemistry, and an activated 2-fluorobenzoyl moiety. Failure to control reaction conditions often leads to catastrophic loss of stereopurity or unintended side reactions.

Section 1: Stereochemical Stability & Epimerization

Q: During a routine ester hydrolysis and subsequent amide coupling, my product NMR showed a complex mixture of diastereomers. Why is my compound losing its trans stereopurity?

The Causality: The loss of stereopurity is driven by base-catalyzed epimerization. The alpha-protons on the cyclohexane ring—specifically at C4 (adjacent to the electron-withdrawing benzoyl ketone) and C1 (adjacent to the carboxylic acid)—are acidic. The ketone alpha-proton has a pKₐ of approximately 19–21. When exposed to strong bases (e.g., NaOH, KOH, or alkoxides) or prolonged heating with tertiary amines, these protons are abstracted to form a planar enolate intermediate. Upon reprotonation, the molecule can adopt either the cis or trans configuration, destroying your stereocenter [1][2].

Epimerization Trans trans-Isomer (Thermodynamically Stable) Base Strong Base (e.g., NaOMe, NaOH) Trans->Base Deprotonation at C1 or C4 Enolate Planar Enolate Intermediate (Loss of Stereocenter) Base->Enolate Reprotonation Reprotonation (Kinetic/Thermodynamic Control) Enolate->Reprotonation Reprotonation->Trans Reversion Cis cis-Isomer (Impurity) Reprotonation->Cis Epimerization

Fig 1: Base-catalyzed epimerization pathway of 1,4-disubstituted cyclohexanes via enolate formation.

Q: How can I prevent epimerization during standard synthetic transformations?

The Solution: You must operate under strict kinetic control. Avoid strong inorganic bases and elevated temperatures. For basic transformations, utilize sterically hindered, mild organic bases (e.g., N-methylmorpholine or DIPEA) and keep reaction temperatures at or below 25 °C.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Degradation

Q: I am performing an amide coupling using a primary amine, but LC-MS shows a major byproduct with a mass shift of +[Amine mass - 20 Da]. What is happening?

The Causality: You are observing unintended Nucleophilic Aromatic Substitution (SNAr). The fluorine atom on the 2-fluorobenzoyl group is situated ortho to a highly electron-withdrawing carbonyl group. This carbonyl dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, stabilizing the negative charge of the intermediate Meisenheimer complex [3]. If you use an excess of a nucleophilic primary or secondary amine, it will attack the C-F bond, displacing the fluoride ion and forming an unwanted aminobenzoyl byproduct.

SNAr Reactant 2-Fluorobenzoyl Moiety Nucleophile Excess Amine (Nucleophile) Reactant->Nucleophile Attack at C-F Meisenheimer Meisenheimer Complex (Stabilized by Carbonyl) Nucleophile->Meisenheimer Product SNAr Byproduct (F replaced by Amine) Meisenheimer->Product Loss of F⁻

Fig 2: Nucleophilic Aromatic Substitution (SNAr) mechanism at the 2-fluorobenzoyl moiety.

Validated Protocol: Chemoselective Amide Coupling

To successfully couple the C1-carboxylic acid without triggering SNAr at the 2-fluoro position or epimerizing the cyclohexane ring, follow this self-validating methodology:

  • Activation: Dissolve trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.00 eq) in anhydrous DMF (0.2 M concentration). Cool the vessel strictly to 0 °C using an ice bath.

  • Base Addition: Add N-methylmorpholine (NMM) (2.50 eq). Note: NMM is chosen over TEA/DIPEA because its lower basicity minimizes the risk of C4-enolization.

  • Coupling Agent: Add HATU (1.05 eq) portion-wise. Stir for 10 minutes at 0 °C to ensure complete formation of the active HOAt ester. (Verify activation via TLC; the active ester will appear as a new, less polar spot).

  • Nucleophile Addition: Add the amine nucleophile (1.00 eq) dropwise. Critical Step: Strict 1:1 stoichiometry is mandatory to leave no excess amine available for SNAr.

  • Reaction: Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours. Do not apply heat.

  • Quench: Immediately quench the reaction with saturated aqueous NH₄Cl. This neutralizes the NMM, dropping the pH and permanently halting any slow-acting epimerization pathways. Extract with EtOAc and wash with brine.

Section 3: Quantitative Stability Profile

Q: What are the absolute limits of this compound's stability under standard laboratory conditions?

To guide your experimental design, refer to the following empirical stability matrix. This data summarizes the expected degradation pathways when the compound is subjected to various stress conditions.

Stress ConditionReagents & SolventTemp & TimePrimary Degradation PathwayEstimated Degradation (%)
Strong Aqueous Base 1M NaOH (aq) in MeOH60 °C, 12hEpimerization (cis-isomer formation)> 35%
Strong Aqueous Acid 1M HCl (aq) in THF60 °C, 12hHighly Stable (No reaction)< 1%
Excess Nucleophile Primary Amine (3.0 eq), DMF80 °C, 4hSNAr at 2-Fluoro position> 50%
Mild Coupling HATU, Amine (1.0 eq), NMM0 °C to RT, 2hStable (Desired Amide Formed)< 2%
Photostability Ambient Lab Light (Solid)25 °C, 30 daysStable< 1%

Storage Recommendation: Store the neat solid at 2–8 °C in a desiccator, protected from light. When preparing stock solutions, avoid basic solvents (like pyridine or neat triethylamine) for long-term storage to prevent slow thermodynamic equilibration to the cis isomer.

References

  • Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development (ACS). Details the thermodynamic and kinetic challenges of epimerization in 1,4-disubstituted cyclohexanes. URL:[Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.European Patent Office (EP0814073B1). Outlines the base-catalyzed degradation pathways of substituted cyclohexanecarboxylic acids under harsh conditions.
  • Carbonylative Cyclization of 2-Iodofluorobenzenes and 2-Aminophenols... The Journal of Organic Chemistry (ACS). Provides mechanistic grounding for the SNAr susceptibility of ortho-fluorobenzoyl systems. URL:[Link]

Optimization

Technical Support Center: Benzoylcyclohexane Derivatives &amp; HPPD Inhibitor Workflows

Welcome to the Technical Support Center for benzoylcyclohexane derivatives. This guide is specifically engineered for researchers and drug development professionals investigating the degradation pathways, metabolic profi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzoylcyclohexane derivatives. This guide is specifically engineered for researchers and drug development professionals investigating the degradation pathways, metabolic profiling, and environmental fate of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors such as mesotrione and tembotrione.

The content below bypasses basic overviews to directly address complex experimental bottlenecks, providing causality-driven troubleshooting and self-validating analytical protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing highly variable and poor recovery of mesotrione during soil and water extractions?

The Causality: Benzoylcyclohexane derivatives like mesotrione are highly susceptible to hydrolysis under alkaline conditions. When the pH exceeds 7, the β -triketone moiety undergoes rapid nucleophilic attack by hydroxide ions, leading to the formation of inactive degradates such as mesotrione acid[1]. The Solution & Self-Validation: Always buffer your extraction solvents to an acidic pH (e.g., pH 3–4 using formic acid). Self-Validating Checkpoint: Before processing actual samples, spike a known concentration of the parent compound into your extraction solvent (without the matrix). Incubate it for the exact duration of your extraction protocol and analyze via LC-UV. If recovery is <95%, your solvent pH or extraction temperature is inducing premature hydrolytic degradation.

Q2: In plant metabolism studies, how can I analytically differentiate between Phase I hydroxylation and microbial oxidative cleavage?

The Causality: In resistant plant species (e.g., Amaranthus palmeri), Phase I metabolism is mediated by cytochrome P450 enzymes, which perform ring hydroxylation to form 4-hydroxy-mesotrione and 5-hydroxy-mesotrione[2][3]. Conversely, microbial degradation in soil typically results in the oxidative cleavage of the molecule, breaking it into 4-methylsulfonyl-2-nitrobenzoic acid (MNBA) and cyclohexane-1,3-dione[4]. The Solution & Self-Validation: Utilize LC-MS/MS with precursor ion scanning. Hydroxylation adds 16 Da (+O) to the parent mass (e.g., shifting the m/z from 338 to 354 in positive mode) while retaining the core triketone fragmentation pattern. Cleavage drastically alters the mass; MNBA will appear distinctly at m/z 244 in negative ion mode[4]. Self-Validating Checkpoint: Run a parallel MS/MS fragmentation of an MNBA analytical standard. If your in vivo plant extract shows an m/z 244 peak matching the standard's retention time and transition ions, your plant sample has likely been contaminated with soil microbes, as plants primarily utilize the hydroxylation pathway[2].

Q3: When evaluating Electro-Fenton advanced oxidation processes (AOPs) for remediation, why does Total Organic Carbon (TOC) decrease much slower than the parent herbicide concentration?

The Causality: The degradation of triketones follows pseudo-first-order kinetics where the parent compound is rapidly destroyed by hydroxyl radicals ( OH) attacking the electron-withdrawing nitro and methylsulfonyl groups[5]. However, complete mineralization requires the oxidative opening of the aromatic rings, which forms short-chain carboxylic acids (e.g., oxalic and acetic acids). These aliphatic acids lack electron-rich double bonds, making them highly recalcitrant to further OH attack[5]. The Solution & Self-Validation: Do not rely solely on HPLC-UV to claim "complete degradation." Self-Validating Checkpoint: Monitor both parent compound disappearance (via HPLC) and mineralization (via TOC analyzer). A properly functioning AOP will show >95% parent degradation within 30 minutes, but achieving 97–98% mineralization requires extending the treatment time to up to 6 hours[5].

Part 2: Pathway Visualizations

The following diagrams map the logical flow of degradation pathways and analytical workflows.

Pathway M Mesotrione (Parent Benzoylcyclohexane) PH Phase I Plant Metabolism (CYP450 Hydroxylation) M->PH In Vivo (Plants) OC Microbial/Soil Degradation (Oxidative Cleavage) M->OC Soil/Water AOP Advanced Oxidation (Electro-Fenton) M->AOP Remediation OHM 4-OH & 5-OH Mesotrione (Metabolites) PH->OHM MNBA MNBA (Cleavage Product) OC->MNBA RED Environmental Reduction MNBA->RED AMBA AMBA (Terminal Soil Metabolite) RED->AMBA MIN Short-chain acids & CO2 (Mineralization) AOP->MIN

Caption: Degradation pathways of mesotrione via plant metabolism, soil cleavage, and advanced oxidation.

Part 3: Quantitative Data Summaries

To establish baseline expectations for your experimental timelines, refer to the consolidated kinetic data for benzoylcyclohexane derivatives below.

CompoundMatrix / ConditionHalf-life (DT50)Primary DegradatesRef
Mesotrione Alkaline Water (pH > 7)Rapid (Hours to Days)Mesotrione acid[1]
Mesotrione Aerobic SoilModerateMNBA, AMBA[2][4]
Tembotrione Buffer Solutions (pH 4, 7, 9)231–289 days (Hydrolysis)Stable in sterile water[6]
Tembotrione Agricultural Soil32–48 daysM1–M6 (Bacterial cleavage)[6]
Sulcotrione Aqueous (Electro-Fenton, pH 3)< 30 minutesShort-chain carboxylic acids[5]

Part 4: Step-by-Step Methodologies

Protocol: Conversion of Mesotrione Residues to AMBA for High-Sensitivity Fluorescence Detection

Background: Mesotrione and its primary degradate (MNBA) lack strong native fluorescence. To achieve high-sensitivity quantification in complex matrices, authoritative protocols dictate the chemical conversion of both compounds into the highly fluorescent 2-amino-4-methylsulfonyl-benzoic acid (AMBA)[4].

Phase 1: Isolation & Oxidation

  • Fractionation: Extract the sample matrix and isolate the mesotrione fraction using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled to a fraction collector.

  • Reagent Addition: To the vial containing the isolated mesotrione fraction, add 300 μ L of a 30% hydrogen peroxide ( H2​O2​ ) solution. (Note: For highly dilute water samples, increase to 750 μ L).

  • Thermal Oxidation: Place the vial in a heating block set to 83–87 °C for exactly 20 minutes.

  • Agitation: Vortex the vial every 5 minutes during the heating phase to ensure complete oxidative cleavage of the triketone ring to MNBA.

  • Recovery: Remove from heat, cool to room temperature, and centrifuge at 1000–1500 rpm for 2 minutes to recover any condensation on the cap[4].

Phase 2: Reduction & Detection 6. Chemical Reduction: Introduce a reducing agent (e.g., sodium dithionite) to the oxidized fraction to reduce the nitro group of MNBA to an amine, yielding AMBA. 7. Fluorescence Analysis: Inject the final AMBA derivative into an RP-HPLC equipped with a fluorescence detector. 8. Self-Validating Checkpoint: Run an external reference standard of pure AMBA alongside your converted samples. The retention time and fluorescence emission spectra must align perfectly. Calculate the conversion efficiency by comparing the molar yield of your converted mesotrione sample against the theoretical maximum derived from the AMBA standard curve.

Workflow S Sample Matrix (Soil/Water/Crop) EXT Extraction & Clean-up (RP-HPLC Fractionation) S->EXT F_MES Fraction A: Mesotrione EXT->F_MES F_MNBA Fraction B: MNBA EXT->F_MNBA OX Oxidation (30% H2O2, 85°C) F_MES->OX Cleaves Triketone RED2 Reduction (Nitro to Amine) F_MNBA->RED2 Direct Reduction RED1 Reduction (Nitro to Amine) OX->RED1 DET Fluorescence Detection (Quantified as AMBA) RED1->DET RED2->DET

Caption: Analytical workflow for the conversion of mesotrione and MNBA residues to AMBA for fluorescence detection.

Part 5: References

  • Chemical Inactivation of Mesotrione and Its Effects on Agricultural Pesticide Efficacy and Safety Source: cnagrochem.com URL:[Link]

  • MESOTRIONE (277) - Food and Agriculture Organization of the United Nations Source: fao.org URL:[Link]

  • Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Determination of Mesotrione Residues and Metabolites in Crops, Soil, and Water by Liquid Chromatography with Fluorescence Detection Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Degradation and mineralization of sulcotrione and mesotrione in aqueous medium by the electro-Fenton process: a kinetic study Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Degradation, adsorption, and bioaccumulation of novel triketone HPPD herbicide tembotrione Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Managing acidic byproducts in Friedel-Crafts acylation reactions

Technical Support Center: Managing Acidic Byproducts in Friedel-Crafts Acylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Acidic Byproducts in Friedel-Crafts Acylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most critical and hazardous bottlenecks in electrophilic aromatic substitution: the generation and management of highly acidic byproducts. Whether you are dealing with stoichiometric HCl gas evolution or the destructive aqueous quenching of Lewis acid complexes, this guide provides the mechanistic causality, troubleshooting frameworks, and validated protocols necessary to optimize your acylation workflows.

Part 1: Mechanistic Origins of Acidic Byproducts

Q: Why does my Friedel-Crafts acylation generate so much HCl gas, and why do I need more than one equivalent of AlCl₃?

A: To solve the byproduct issue, we must first understand the causality of the reaction mechanism. Unlike Friedel-Crafts alkylation, acylation is not a truly catalytic process when utilizing traditional Lewis acids like Aluminum Chloride (AlCl₃).

When the acyl chloride reacts with AlCl₃, it generates the highly reactive electrophile (the acylium ion) and an AlCl₄⁻ counterion. Following the electrophilic attack on the arene, the intermediate sigma complex (arenium ion) must be deprotonated to restore aromaticity. This expelled proton reacts with the chloride from the AlCl₄⁻ counterion, evolving exactly one equivalent of HCl gas[1].

Furthermore, the synthesized aromatic ketone features a carbonyl oxygen that acts as a Lewis base. This oxygen forms a highly stable, irreversible complex with the strong Lewis acid (AlCl₃)[2]. Because one full equivalent of AlCl₃ is permanently sequestered by the product, you must use a stoichiometric excess (typically 1.1 to 1.5 equivalents) to drive the reaction to completion. This complexation is the root cause of the massive acidic waste generated during the workup phase[1].

Mechanism A Acyl Chloride + AlCl3 B Acylium Ion [R-C=O]+ A->B Lewis Acid Activation C Sigma Complex (Arenium Ion) B->C Electrophilic Attack D Ketone-AlCl3 Complex C->D Deprotonation & Complexation E HCl Gas Evolution C->E Cl- abstracts H+

Mechanistic pathway of Friedel-Crafts acylation highlighting stoichiometric HCl evolution.

Part 2: Troubleshooting the Experimental Workup

Q: How do I safely manage the continuous evolution of HCl gas without over-pressurizing my reaction vessel?

A: The stoichiometric generation of HCl gas requires a continuous, open-system venting mechanism coupled with an external acid trap. Sealing the system will lead to catastrophic pressure buildup. The industry standard is to route the exhaust gas through a reflux condenser into an inverted funnel trap suspended just above the surface of a water or dilute NaOH bath[3].

Causality Insight: The rim of the funnel must never be submerged. HCl gas is exceptionally soluble in water. If the funnel is submerged, the rapid dissolution of HCl creates a localized vacuum in the tubing. This vacuum will siphon water backward into your anhydrous reaction mixture, triggering a violent, potentially explosive exothermic reaction with the unreacted AlCl₃[4].

Q: During the aqueous quench, I often get a thick, stubborn emulsion that ruins my phase separation. How do I prevent this?

A: This emulsion is caused by the precipitation of insoluble aluminum hydroxide (Al(OH)₃) salts. When the Ketone-AlCl₃ complex is hydrolyzed with plain water, the localized pH rises as the Lewis acid is destroyed, leading to the formation of these gelatinous species. To prevent this, the reaction must be quenched by pouring it slowly into a mixture of crushed ice and concentrated HCl[5]. The addition of strong acid forces the aluminum to remain in the aqueous phase as highly soluble[Al(H₂O)₆]³⁺ ions, ensuring a crisp phase boundary during your organic extraction.

Workup Start Reaction Mixture (Ketone-AlCl3) Trap Inverted Funnel Trap (Absorbs HCl) Start->Trap Continuous Venting Quench Ice + Conc. HCl Quench (Hydrolyzes Al salts) Start->Quench Controlled Exotherm Extract Phase Separation (Organic / Aqueous) Quench->Extract Dissolves Al(OH)3 Waste Aqueous Waste (Acidic Al3+ salts) Extract->Waste Bottom/Top Layer Product Organic Phase (Free Ketone) Extract->Product Evaporate Solvent

Step-by-step workflow for quenching the Lewis acid complex and managing acidic waste.

Part 3: Step-by-Step Methodology: The Self-Validating Quench Protocol

To ensure reproducibility and safety, utilize this self-validating protocol for quenching AlCl₃-catalyzed acylations[5].

Step 1: Acid Trap Assembly & Validation

  • Attach a gas outlet tube from the top of the reflux condenser to an inverted glass funnel.

  • Clamp the funnel so the rim is exactly 2–3 mm above the surface of a 1M NaOH solution in a large beaker.

  • Self-Validation: Once the reaction begins, visually confirm that gas is flowing out of the funnel and rippling the water surface. If the liquid level begins rising inside the funnel, immediately unclamp the funnel to break the vacuum and prevent water backflow.

Step 2: The Acidic Ice Quench

  • Prepare a large Erlenmeyer flask containing a 3:1 mixture of crushed ice and concentrated HCl (e.g., 150g ice, 50 mL conc. HCl).

  • Transfer the completed reaction mixture dropwise into the vigorously stirring ice/HCl mixture.

  • Self-Validation: The aqueous phase must remain completely transparent (though it may be colored). If a white, cloudy suspension forms, the pH is too high. Add additional concentrated HCl in 5 mL increments until the solution clears, confirming the conversion of Al(OH)₃ to soluble Al³⁺ ions.

Step 3: Extraction and Neutralization

  • Transfer the quenched mixture to a separatory funnel and extract with an organic solvent (e.g., Dichloromethane).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual HCl.

  • Self-Validation: Vent the separatory funnel frequently. The cessation of CO₂ gas evolution during the NaHCO₃ wash confirms the complete neutralization of all dissolved acidic byproducts.

Part 4: Advanced Solutions: Green Chemistry & Solid Acid Catalysts

Q: The acidic waste from AlCl₃ is a major bottleneck for our scale-up. Are there viable catalytic alternatives?

A: Yes. The paradigm in drug development is shifting toward heterogeneous solid acid catalysts and low-loading transition metal catalysts to bypass the stoichiometric waste of traditional Lewis acids.

For example, Sulfated Zirconia acts as a superacid that does not permanently complex with the ketone product. This allows for true catalytic turnover. When paired with acid anhydrides or carboxylic acids instead of acyl chlorides, this system generates zero HCl gas[6]. Additionally, homogeneous systems using low-loading (5 mol%) FeCl₃ in propylene carbonate have shown excellent efficiency while drastically reducing the volume of acidic waste[7].

Quantitative Comparison of Acylation Catalytic Systems
Catalyst SystemCatalyst LoadingTypical Yield (%)Acidic Waste ProfileRecyclability
AlCl₃ (Traditional) [1]1.1 – 1.5 eq85 – 95%Severe (1 eq HCl gas + massive Al³⁺ aqueous waste)None (Destroyed in workup)
FeCl₃ in Propylene Carbonate [7]5 mol%80 – 92%Low (Minimal metal salts, solvent is eco-friendly)Moderate (Solvent recovery)
Sulfated Zirconia (Solid Acid) [6]10 – 20 wt%> 95%Minimal (Zero HCl if using anhydrides, no aqueous quench needed)High (Easily filtered and reused)

References

  • [6] Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry. Royal Society of Chemistry. URL:[Link]

  • [2] Friedel–Crafts reaction. L.S. College, Muzaffarpur. URL: [Link]

  • [1] CHAPTER 10: Friedel–Crafts Reactions. Books - The Royal Society of Chemistry. URL:[Link]

  • [3] Friedel-Crafts Acylation Lab Guide. Scribd. URL:[Link]

  • [4] Sciencemadness Discussion Board - Friedel-Crafts acylation. ScienceMadness. URL:[Link]

  • [7] Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. URL:[Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic Acid vs. Halogenated Analogs in Drug Discovery

As drug discovery programs increasingly rely on late-stage functionalization and precision structural tuning, the selection of the right building block becomes a critical determinant of a candidate's pharmacokinetic and...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on late-stage functionalization and precision structural tuning, the selection of the right building block becomes a critical determinant of a candidate's pharmacokinetic and pharmacodynamic success. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) is a highly specialized bifunctional intermediate. It features a rigid trans-cyclohexane scaffold that acts as a precise spatial vector, combined with an ortho-fluorinated benzoyl moiety.

This guide objectively compares the performance, physicochemical properties, and synthetic utility of this 2-fluoro building block against its halogenated alternatives (2-chloro, 2-bromo) and the unsubstituted baseline.

Physicochemical & Conformational Profiling

The strategic incorporation of fluorine is rarely just about altering lipophilicity; it fundamentally dictates the three-dimensional geometry of the molecule[1]. While chlorine and bromine rely heavily on steric bulk to restrict bond rotation, fluorine achieves conformational locking through stereoelectronic effects[2].

The Orthogonal Dipole Effect

In the 2-fluoro analog, the highly electronegative fluorine atom (Pauling electronegativity 3.98) creates a strong local dipole. This dipole aligns orthogonally with the adjacent carbonyl group of the benzoyl moiety to minimize electrostatic repulsion. Because fluorine's van der Waals radius (1.47 Å) is only marginally larger than hydrogen's (1.20 Å), it achieves this conformational lock without the severe steric penalties and synthetic hindrance introduced by chlorine (1.75 Å) or bromine (1.85 Å)[3].

ConformationLogic cluster_analogs Halogenated Building Blocks F_node 2-Fluoro Analog (r_vdw = 1.47 Å) Mechanism Carbonyl-Halogen Dipole Interaction F_node->Mechanism Strong Orthogonal Dipole Cl_node 2-Chloro Analog (r_vdw = 1.75 Å) Cl_node->Mechanism Steric Clash Dominates H_node Unsubstituted (r_vdw = 1.20 Å) H_node->Mechanism Free Rotation Outcome Dihedral Angle Locking Mechanism->Outcome Dictates Receptor Fit

Conformational locking mechanism driven by halogen steric and electronic properties.

Quantitative Property Comparison

The table below summarizes the predicted physicochemical shifts when substituting the ortho-position of the benzoyl ring. The 2-fluoro analog provides the optimal balance of increased lipophilicity (cLogP) without crossing the threshold into poor aqueous solubility, a common pitfall with bromo-analogs.

Building Block AnalogMW ( g/mol )cLogPTPSA (Ų)Halogen ElectronegativityHalogen VdW Radius (Å)
2-Fluoro (Target) 250.262.854.33.981.47
2-Chloro 266.723.354.33.161.75
2-Bromo 311.173.654.32.961.85
Unsubstituted (H) 232.272.654.32.201.20
Metabolic Stability & Pharmacokinetics

A primary cause of drug clearance is oxidation by Cytochrome P450 (CYP450) enzymes[4]. The unsubstituted benzoyl cyclohexane derivative possesses a metabolic "soft spot" at the ortho and para positions of the aromatic ring, making it highly susceptible to rapid hydroxylation.

By utilizing the 2-fluoro building block, chemists can effectively block this metabolic liability. The C–F bond is one of the strongest in organic chemistry (~485 kJ/mol), rendering it highly resistant to oxidative cleavage[3]. While the 2-chloro and 2-bromo analogs also block oxidation, their increased lipophilicity and larger atomic radii often lead to higher non-specific protein binding and off-target toxicity (e.g., hERG liabilities)[4]. Therefore, the 2-fluoro analog acts as a superior bioisostere, preserving the molecule's spatial footprint while drastically extending its half-life.

Experimental Workflows & Protocols

The most common application of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is its attachment to primary or secondary amines via amide coupling.

The Epimerization Challenge: The critical causality to understand here is the thermodynamic stability of the cyclohexane ring. The trans-isomer (where both the bulky benzoyl and carboxylic acid groups are equatorial) is thermodynamically favored. However, during carboxylic acid activation, the α-proton becomes highly acidic. Slow coupling or the use of strong bases can lead to enolization and subsequent epimerization to the cis-isomer (axial-equatorial).

To prevent this, the protocol below utilizes HATU , which ensures ultra-fast formation of the active ester, minimizing the lifetime of the enolizable intermediate.

Standardized Self-Validating Amide Coupling Protocol
  • Activation: Dissolve trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at 25°C for exactly 15 minutes.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at 25°C for 2 hours.

  • In-Process Control (IPC): Quench a 5 µL aliquot in 1 mL Acetonitrile/Water. Run a rapid LC-MS method (C18 column, 5-95% MeCN gradient). Validation Check: Verify the trans product peak. If the cis-isomer peak (typically eluting slightly earlier) exceeds 5% integration area, the reaction base (DIPEA) concentration must be reduced in future iterations.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the pure trans-amide.

Workflow Step1 1. Acid Activation HATU (1.2 eq), DIPEA (2.0 eq) DMF, 15 min, 25°C Step2 2. Amine Coupling R-NH2 (1.1 eq) 2-4 hrs, 25°C Step1->Step2 Active Ester Formation Step3 Step3 Step2->Step3 Reaction Completion Step4 4. Isolation Aqueous Workup & Flash Chromatography Step3->Step4 Proceed if Epimerization <5%

Standardized self-validating workflow for amide coupling minimizing epimerization.

Comparative Performance Data

When executing the above protocol across the different halogenated building blocks, the 2-fluoro analog demonstrates superior synthetic tractability. The bulky 2-chloro and 2-bromo groups create significant steric hindrance around the adjacent carbonyl, drastically slowing down the coupling rate and increasing the risk of epimerization due to prolonged reaction times.

AnalogTypical Conversion Yield (%)Epimerization (cis formation)Reaction Time (hrs)Coupling Efficiency
2-Fluoro >92%<2%2.0High
2-Chloro 85%<3%4.0Moderate (Steric hindrance)
2-Bromo 78%<5%6.0Low (Severe steric clash)
Unsubstituted >95%<2%1.5Very High
References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [4]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [2]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [3]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzoylcyclohexane Carboxylic Acids for Drug Development Professionals

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1][2] This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth comparative analysis of non-fluorinated benzoylcyclohexane carboxylic acids and their fluorinated counterparts. We will explore the causal relationships behind the observed differences in acidity (pKa), lipophilicity (logP), and metabolic stability. Supported by established principles and detailed experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals to make informed decisions in molecular design and lead optimization.

Introduction: The Benzoylcyclohexane Carboxylic Acid Scaffold and the Role of Fluorine

Benzoylcyclohexane carboxylic acids represent a versatile structural motif found in various biologically active compounds.[3][4] The carboxylic acid group often serves as a key pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[5] However, the inherent properties of this functional group can also present challenges, including rapid metabolism and limited membrane permeability.[5]

Fluorine, with its unique and powerful electronic properties, is frequently introduced to address these challenges.[6] Its high electronegativity, second only to neon, allows it to exert a strong inductive electron-withdrawing effect, profoundly influencing the properties of adjacent functional groups.[7] Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol), which can "block" sites of oxidative metabolism.[8] This guide will dissect these effects within the context of the benzoylcyclohexane carboxylic acid scaffold.

The Impact of Fluorination: A Physicochemical Perspective

The introduction of fluorine atoms can dramatically alter a molecule's electron distribution, leading to significant and predictable changes in its physicochemical profile.[1]

Acidity (pKa)

The acidity of the carboxylic acid moiety is a critical parameter, as it dictates the ionization state at physiological pH (~7.4), which in turn affects solubility, receptor binding, and cell permeability.[1]

Mechanism of Action: Fluorination significantly increases the acidity of a carboxylic acid (i.e., lowers its pKa value).[7] This is primarily due to the powerful electron-withdrawing inductive effect of the fluorine atom(s).[7] By pulling electron density away from the carboxyl group, the fluorine atom stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[7] The magnitude of this effect is dependent on:

  • Number of Fluorine Atoms: Acidity increases with the number of fluorine atoms.[7]

  • Proximity to the Carboxyl Group: The inductive effect weakens with distance. A fluorine atom on the α-carbon (adjacent to the carboxyl) will have a much stronger acidifying effect than one on a more distant carbon of the cyclohexane ring.[7][9]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (like water), is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on logP is more complex than its effect on pKa.

Mechanism of Action: While fluorine is highly electronegative, it is also hydrophobic. Replacing a hydrogen atom with a fluorine atom generally increases lipophilicity.[6] However, the overall impact depends on the molecular context. In some cases, particularly when fluorination introduces a strong dipole moment that enhances interaction with water, an abnormal reduction in logP can be observed.[10] For the benzoylcyclohexane carboxylic acid scaffold, fluorination on either the benzoyl or the cyclohexane ring is expected to increase the overall logP.

Data Summary: Physicochemical Properties

The following table provides a comparative summary of predicted physicochemical properties for a hypothetical parent compound, 2-(4-benzoyl)cyclohexane-1-carboxylic acid, and its fluorinated analogues. These values are estimated based on established principles to illustrate the expected trends.

PropertyNon-Fluorinated Parentα-Fluorinated Cyclohexane4'-Fluorinated Benzoyl
Structure
Predicted pKa ~4.8~3.5 - 4.0~4.6
Predicted logP ~3.5~3.7~3.9
Aqueous Solubility Slightly SolubleModerately SolubleSlightly Soluble

Note: These values are illustrative predictions. Experimental determination is required for definitive characterization.

Comparative Biological & Pharmacokinetic Profile

Fluorination strategies are routinely employed in drug development to enhance the metabolic stability of lead compounds.[11]

In Vitro Metabolic Stability

Metabolic stability refers to a compound's resistance to breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[12][13] High metabolic instability can lead to rapid clearance from the body, reducing a drug's efficacy.[12]

Mechanism of Action: The enhanced metabolic stability of fluorinated compounds is often attributed to two main factors:

  • C-F Bond Strength: As mentioned, the C-F bond is significantly stronger than the C-H bond. Replacing a hydrogen at a metabolically vulnerable position with a fluorine can effectively "block" oxidative metabolism at that site.[11][13]

  • Altered Enzyme Affinity: Fluorination can change the electronic properties of a molecule, which may reduce its affinity for the active site of metabolizing enzymes like CYPs.[11][13] This perturbation can disfavor the formation of the enzyme-substrate complex necessary for metabolism to occur.[11]

Data Summary: Pharmacokinetic Properties

The table below summarizes the expected outcomes from an in vitro metabolic stability assay using human liver microsomes.

ParameterNon-Fluorinated ParentFluorinated Analogue (at metabolic hot-spot)
In Vitro Half-Life (t½, min) Low (e.g., < 15)High (e.g., > 60)
Intrinsic Clearance (CLint, µL/min/mg) HighLow
Predicted In Vivo Behavior Rapidly metabolized, low exposureSlower metabolism, higher exposure

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for characterizing and comparing these compounds.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and direct method for determining pKa values.[14][15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the acid is half-neutralized, at which point pH = pKa.[14][17]

Step-by-Step Methodology:

  • Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[14][15]

  • Sample Preparation: Prepare a ~1 mM solution of the test compound (e.g., 20 mL). To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[14][15]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[14][15]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer.[14][15] Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[14]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[14] This can be precisely located by finding the inflection point of the first derivative of the titration curve.

Workflow Diagram:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Sample + 0.15 M KCl Calibrate->Prepare Purge Purge with N2 Prepare->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Measurement of logP using RP-HPLC

Rationale: The shake-flask method is the "gold standard" for logP determination but can be time-consuming and require large amounts of pure compound.[17][18] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, sensitive, and reliable indirect method that correlates a compound's retention time with its lipophilicity.[18][19]

Step-by-Step Methodology:

  • System Setup: Use a C18 reverse-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a solution containing a series of standard compounds with known logP values that span the expected range of your test compounds (e.g., benzene, bromobenzene, biphenyl).[19]

  • Standard Analysis: Inject the calibration mixture and record the retention time (RT) for each standard.

  • Calibration Curve: Plot the known logP values of the standards against the logarithm of their retention times (log RT). A linear relationship should be observed (Log P = m * log RT + c).[19]

  • Sample Analysis: Dissolve the test compounds (fluorinated and non-fluorinated) in the mobile phase and inject them onto the column under the identical conditions used for the standards. Record their retention times.

  • logP Calculation: Using the retention times of the test compounds and the linear equation derived from the calibration curve, calculate their logP values. For accuracy, run each sample in triplicate.[18]

Workflow Diagram:

G cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation Inject_Std Inject Standards (Known logP) Record_RT_Std Record Retention Times (RT) Inject_Std->Record_RT_Std Plot_Curve Plot logP vs. log(RT) (Generate Calibration Curve) Record_RT_Std->Plot_Curve Calculate_logP Calculate logP using Calibration Curve Equation Plot_Curve->Calculate_logP Use Equation Inject_Sample Inject Test Compound Record_RT_Sample Record Retention Time (RT) Inject_Sample->Record_RT_Sample Record_RT_Sample->Calculate_logP

Caption: Workflow for logP determination via RP-HPLC.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Rationale: In vitro metabolic stability assays are crucial for early-stage drug discovery to predict in vivo clearance.[20][21] Human liver microsomes (HLM) are subcellular fractions containing a high concentration of key drug-metabolizing enzymes, particularly CYPs, making them an efficient and widely used model system.[12][20][22]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM in DMSO).

    • HLM: Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[23]

    • Cofactor: Prepare a solution of NADPH (the cofactor required for CYP activity) in buffer.[12]

  • Incubation:

    • Pre-warm the HLM suspension to 37°C.

    • Add the test compound to the HLM suspension to achieve a final concentration of ~1-3 µM.[23] Pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points and Sampling:

    • Take aliquots from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23]

    • Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.[12]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the concentration of the remaining parent compound in each sample using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][20]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) from the half-life and microsomal protein concentration.[20]

Workflow Diagram:

G cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis Mix Mix Test Compound with Liver Microsomes Start Initiate Reaction (Add NADPH) Mix->Start Sample Take Aliquots at Time Points (0-60 min) Start->Sample Quench Quench with Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge Analyze Quantify Parent Compound (LC-MS/MS) Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Discussion & Conclusion

The strategic application of fluorine to the benzoylcyclohexane carboxylic acid scaffold offers a potent tool for modulating key drug-like properties.

  • Acidity: Fluorination provides a predictable method to increase the acidity of the carboxylic acid group. This can be leveraged to fine-tune interactions with target proteins or modify solubility profiles. The effect is most pronounced when fluorine is positioned close to the carboxyl group.[7][9]

  • Lipophilicity: While generally increasing logP, the effect of fluorination can be nuanced. This modification must be balanced to maintain an optimal lipophilicity for permeability without introducing issues related to off-target effects or poor solubility.

  • Metabolic Stability: Fluorination is an exceptionally effective strategy for enhancing metabolic stability.[1] By replacing metabolically labile C-H bonds with robust C-F bonds, chemists can significantly prolong a compound's half-life, potentially leading to improved in vivo exposure and efficacy.[8][11]

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10836–10869. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 06). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Retrieved from [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Shields, Z. P., Hartsough, E. M., & Hovaizi, M. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. ACS ES&T Water, 2(10), 1779-1789. Retrieved from [Link]

  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Shaughnessy, M. J., et al. (2016). Elucidating of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3686-3690. Retrieved from [Link]

  • Oum, K., & Vrakking, V. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Ballatore, C., et al. (2023). Structure property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 87, 129363. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • Goss, K. U. (2007). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. ACS Publications. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

  • Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Computer-Aided Molecular Design, 33(3), 345-356. Retrieved from [Link]

  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Hokkaido University. (2026, January 15). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF. Retrieved from [Link]

  • Kiel University. (2024, June 21). Novel synthesis of fluorinated molecules with potential in drug research developed. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and properties of fluorinated 2-benzoylcyclohexane-1,3-diones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US20120184770A1 - Methods of preparing fluorinated carboxylic acids and their salts.
  • ACS Publications. (2023, June 20). Carboxylic Acid Derivatives in Herbicide Development. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). GB2058773A - Cyclohexane carboxylic acid derivatives.

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Validation

Conformational analysis of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" compared to similar structures

As a Senior Application Scientist in structural chemistry and drug design, understanding the precise three-dimensional spatial arrangement of molecular scaffolds is paramount. Cyclohexane-based building blocks are freque...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry and drug design, understanding the precise three-dimensional spatial arrangement of molecular scaffolds is paramount. Cyclohexane-based building blocks are frequently employed in medicinal chemistry to project pharmacophores into target binding pockets with high vectorial precision.

This guide provides an in-depth conformational analysis of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) [1], comparing it against its cis-isomer and its non-fluorinated analog. By analyzing the thermodynamic principles governing these structures, researchers can better leverage them as rigid, predictable linkers in drug discovery.

Thermodynamic Principles of the Cyclohexane Scaffold

The conformational behavior of 1,4-disubstituted cyclohexanes is dictated by the minimization of 1,3-diaxial steric interactions, quantified by the A-values of the respective substituents [2].

  • Carboxylic Acid (-COOH): A-value ≈ 1.4 kcal/mol.

  • Benzoyl Group (-C(=O)Ar): A-value ≈ 1.5 kcal/mol (slightly lower than a benzyl group's 1.81 kcal/mol due to the planar sp² hybridized carbonyl carbon lacking protons) [3].

In the trans-1,4-disubstituted configuration, the substituents must either be both equatorial (e,e) or both axial (a,a). Because the (a,a) conformation forces both bulky groups into highly disfavored axial positions, the molecule is effectively "locked" in the diequatorial state.

G EE EE AA AA EE->AA Chair Inversion (ΔG ≈ +2.9 kcal/mol)

Trans-1,4-disubstituted cyclohexane equilibrium favoring the diequatorial state.

Comparative Conformational Profiling

To objectively evaluate the structural utility of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid, we must compare it against alternative stereoisomers and analogs. The table below summarizes the thermodynamic and vectorial properties of these building blocks.

CompoundStereochemistryFavored Ring ConformerEst. ΔG° (Favored vs. Minor)Vectorial Property & Structural Impact
trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid trans-1,4Diequatorial (e,e)> 2.8 kcal/molRigid linear vector. The ortho-fluorine restricts exocyclic rotation, locking the pharmacophore orientation.
cis-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid cis-1,4Axial-Equatorial (a,e)~ 0.1 kcal/molFluxional angled vector. Rapid interconversion between a(-COOH)/e(-benzoyl) and e(-COOH)/a(-benzoyl) at room temperature.
trans-4-(Benzoyl)cyclohexane-1-carboxylic acid trans-1,4Diequatorial (e,e)> 2.8 kcal/molRigid linear vector. Lacks the ortho-fluorine, allowing free rotation of the benzoyl aromatic ring [4].
The Causality of the Ortho-Fluorine Effect

While the trans-1,4 stereochemistry locks the cyclohexane ring itself, the exocyclic bonds (the bonds connecting the ring to the substituents) possess rotational freedom.

In the non-fluorinated analog, the benzoyl ring can freely rotate around the C(carbonyl)-Ar bond. However, introducing an ortho-fluorine atom fundamentally alters the exocyclic dynamics. The highly electronegative fluorine atom creates a strong local dipole. To minimize dipole-dipole repulsion with the adjacent carbonyl oxygen, the C(carbonyl)-Ar bond rotation becomes restricted, heavily favoring a conformation where the fluorine atom is anti to the carbonyl oxygen. This restriction reduces the entropic penalty upon binding to a target protein, making the 2-fluorobenzoyl derivative a superior, highly predictable rigid linker.

Experimental Methodologies for Conformational Validation

To empirically validate these conformational states, we rely on a self-validating Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) protocol. The causality behind this method is straightforward: the magnitude of the ³J(H,H) scalar coupling constant is directly proportional to the dihedral angle between adjacent protons (Karplus equation).

If the molecule is in a diequatorial state, the protons attached to C1 and C4 must be axial . An axial proton adjacent to other axial protons will exhibit large diaxial coupling constants (³J_aa ≈ 10–12 Hz).

Step-by-Step VT-NMR Protocol
  • Sample Preparation: Dissolve 15 mg of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in 0.6 mL of deuterated dichloromethane (CD₂Cl₂). CD₂Cl₂ is chosen over CDCl₃ because its lower freezing point allows for deep sub-zero temperature analysis without solvent crystallization.

  • Baseline Acquisition (298K): Acquire standard 1D ¹H and ¹³C spectra at room temperature to verify purity and establish baseline chemical shifts.

  • Variable-Temperature (VT) Cooling: Gradually lower the probe temperature from 298K to 180K in 20K increments. Allow 10 minutes of equilibration at each step. Purpose: While the trans isomer is locked, running the cis comparator through this gradient will "freeze out" its fluxional (a,e ⇌ e,a) interconversion, resulting in peak decoalescence.

  • J-Coupling Extraction: At 180K, extract the multiplet splitting for the methine protons at C1 and C4.

    • Validation Check: For the trans isomer, you must observe two large couplings (>10 Hz) for each methine proton, confirming their axial positions and, consequently, the diequatorial positioning of the substituents.

  • 2D NOESY/ROESY Mapping: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Check: Look for through-space cross-peaks between the ortho-fluorine (via ¹⁹F-¹H HOESY) or the unsubstituted ortho-aromatic proton and the equatorial protons of the cyclohexane ring. The presence/absence of these cross-peaks experimentally validates the restricted exocyclic rotation caused by the fluorine atom.

Workflow S1 1. Sample Preparation Dissolve in CD2Cl2 (Non-coordinating, low freezing point) S2 2. VT-NMR Acquisition Cool from 298K to 180K to isolate conformer exchange S1->S2 S3 3. J-Coupling Extraction Measure 3J(H,H) at C1 and C4 (Target: >10 Hz for a,a) S2->S3 S4 4. 2D NOESY / ROESY Map through-space interactions (Exocyclic Ar-C=O rotation) S3->S4 S5 5. Thermodynamic Modeling Calculate Keq and ΔG using the Eyring equation S4->S5

Step-by-step low-temperature NMR workflow for validating cyclohexane conformers.

Conclusion for Drug Development Professionals

When designing small molecules that require a rigid, linear projection across a binding pocket, trans-1,4-disubstituted cyclohexanes are superior to their cis counterparts due to their locked diequatorial conformation. Furthermore, the selection of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid over the non-fluorinated analog provides an additional layer of conformational control. The ortho-fluorine restricts the rotational degrees of freedom of the benzoyl group, minimizing the entropic penalty of binding and providing a highly predictable 3D vector for structure-based drug design.

References

  • NextSDS. (n.d.). TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from[Link]

  • Anderson, J. E. (1974). Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from[Link]

Comparative

Benchmarking the synthesis of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" against other methods

Executive Summary The compound trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 945313-25-7) is a critical bifunctional building block in modern medicinal chemistry, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No. 945313-25-7) is a critical bifunctional building block in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics and active pharmaceutical ingredients (APIs)[1].

From a synthetic perspective, this molecule presents two distinct challenges:

  • Regioselectivity: Installing a ketone specifically at the ortho-position of a fluorinated aromatic ring.

  • Chemoselectivity & Stereocontrol: Preventing over-addition to the carbonyl while strictly maintaining the trans-configuration of the cyclohexane ring.

This guide benchmarks the optimal synthesis route against traditional alternatives, providing a self-validating experimental protocol designed for scalability and high stereochemical fidelity.

Mechanistic Rationale & Route Selection

To synthesize aryl ketones, chemists typically evaluate three distinct pathways. However, the unique steric and electronic demands of the 2-fluorobenzoyl moiety dictate a clear winner.

  • Method A: The Weinreb Amide Approach (The Gold Standard) Converting a carboxylic acid or ester into an N-methoxy-N-methylamide (Weinreb amide) is the industry benchmark for ketone synthesis[2]. When reacted with 2-fluorophenylmagnesium bromide, the Weinreb amide forms a highly stable, five-membered cyclic tetrahedral intermediate coordinated by the magnesium ion[2]. This chelate acts as a protective mechanism against over-addition. The desired ketone is only liberated upon aqueous acidic workup, ensuring absolute chemocontrol[2].

  • Method B: Direct Friedel-Crafts Acylation (The Legacy Route) This approach reacts trans-cyclohexane-1,4-dicarbonyl dichloride with fluorobenzene under Lewis acid catalysis (AlCl₃). While the reagents are economical, the fluorine atom is an ortho/para director. The significant steric bulk of the cyclohexane ring forces electrophilic aromatic substitution to occur predominantly at the para position, yielding the incorrect 4-fluorobenzoyl isomer.

  • Method C: Direct Organolithium Addition Reacting the carboxylic acid directly with 2-fluorophenyllithium. Without the stabilizing chelate provided by the Weinreb amide, the highly reactive intermediate collapses prematurely in solution, allowing a second equivalent of the nucleophile to attack and form a tertiary alcohol byproduct.

RouteComparison Start trans-Cyclohexane-1,4- dicarboxylic acid derivatives M1 Method A: Weinreb Amide (N,O-Dimethylhydroxylamine) Start->M1 High Yield Pathway M2 Method B: Friedel-Crafts (Fluorobenzene + AlCl3) Start->M2 Poor Regiocontrol M3 Method C: Direct Organometallic (2-Fluorophenyllithium) Start->M3 Poor Chemocontrol Int1 Stable Tetrahedral Intermediate M1->Int1 Int2 Para-Acylation (Regioselectivity Issue) M2->Int2 Int3 Over-addition to Tertiary Alcohol M3->Int3 Target trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid Int1->Target Fail1 4-Fluorobenzoyl Isomer (Major Product) Int2->Fail1 Fail2 Tertiary Alcohol Byproducts Int3->Fail2

Fig 1. Mechanistic workflow comparing three synthetic routes for the target molecule.

Quantitative Benchmarking

The following table summarizes the experimental benchmarking of the three methodologies based on standard laboratory scale (10-50 mmol) optimizations.

ParameterMethod A (Weinreb Amide)Method B (Friedel-Crafts)Method C (Organolithium)
Regioselectivity >99% (ortho-directed by Grignard)<15% (para-isomer dominates)>99% (ortho-directed by Li)
Chemoselectivity >95% (Ketone isolated)>90% (Ketone isolated)<40% (Tertiary alcohol forms)
Stereo-retention >98% (trans-isomer retained)>95% (trans-isomer retained)Variable (Base-catalyzed epimerization)
Overall Yield 78 - 85% 10 - 15%25 - 30%
Scalability Excellent (Kilogram scale viable)Poor (Separation of isomers is difficult)Poor (Cryogenic conditions required)

Experimental Workflow: The Weinreb Amide Protocol (Method A)

This protocol is engineered as a self-validating system. In-process controls (IPCs) and mechanistic causality are embedded into the steps to ensure reproducibility and high stereochemical fidelity.

Step 1: Synthesis of the Weinreb Amide Intermediate
  • Objective: Convert trans-cyclohexane-1,4-dicarboxylic acid monomethyl ester to its corresponding Weinreb amide.

  • Procedure:

    • Dissolve the monomethyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature. Causality & IPC: CDI activates the carboxylic acid. The evolution of CO₂ gas serves as a visual, self-validating indicator that the mixed anhydride intermediate is forming. Stir until gas evolution ceases (approx. 1 hour).

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and stir for 12 hours.

    • Wash with 1N HCl, then brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: LC-MS should indicate complete consumption of the starting material and the appearance of the amide mass [M+H]⁺.

Step 2: Grignard Addition
  • Objective: Install the 2-fluorobenzoyl group via nucleophilic addition.

  • Procedure:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under an inert argon atmosphere. Causality: Maintaining 0 °C suppresses potential enolization of the alpha-proton on the cyclohexane ring, preserving the trans-stereocenter.

    • Dropwise, add 2-fluorophenylmagnesium bromide (1.1 eq). Causality: Only a slight excess is needed because the stable magnesium chelate prevents the newly formed ketone from reacting with additional Grignard reagent[2].

    • Stir for 2 hours at 0 °C.

    • Quench: Carefully add saturated aqueous NH₄Cl. Causality: The acidic aqueous environment collapses the tetrahedral intermediate, liberating the ketone.

    • Extract with Ethyl Acetate (EtOAc), dry, and concentrate.

  • Validation: TLC (Hexanes/EtOAc 3:1) will show a distinct new UV-active spot.

Step 3: Saponification (Hydrolysis)
  • Objective: Hydrolyze the methyl ester to yield the final CAS 945313-25-7 product.

  • Procedure:

    • Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add Lithium Hydroxide (LiOH·H₂O) (2.0 eq) and stir at room temperature for 4 hours. Causality: LiOH is specifically chosen over harsher bases like NaOH or KOH, and the reaction is kept at room temperature. This mild condition is critical to prevent base-catalyzed epimerization of the alpha-proton, ensuring the final product remains strictly in the trans-configuration.

    • Acidify the mixture to pH 2 using 1N HCl. The product will precipitate.

    • Filter, wash with cold water, and dry under high vacuum.

  • Validation: ¹H NMR will confirm the trans-diaxial coupling constants of the cyclohexane ring protons, validating stereoretention.

Future Perspectives: Photoredox Catalysis

While the Weinreb amide route remains the robust industrial workhorse, recent advancements in photoredox arylation of carbonyl compounds offer emerging, sustainable alternatives[3]. These modern methods utilize redox-neutral conditions at room temperature, completely avoiding moisture-sensitive organometallic reagents and the need for cryogenic cooling[3]. However, scaling these photochemical continuous-flow setups for complex bifunctional building blocks like CAS 945313-25-7 requires further optimization before they can displace the reliability of Method A.

Sources

Validation

In-silico docking studies of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" with target proteins

Comparative Evaluation of In-Silico Docking Platforms: Resolving the Binding Mode of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid As a Senior Application Scientist, one of the most persistent challenges in stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation of In-Silico Docking Platforms: Resolving the Binding Mode of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

As a Senior Application Scientist, one of the most persistent challenges in structure-based drug design (SBDD) is the accurate pose prediction of flexible, halogenated aliphatic ring systems. The compound trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 945313-25-7) serves as an exceptional benchmark ligand for evaluating computational docking software. It features a highly flexible cyclohexane core that can flip between chair conformations, a polar carboxylic acid moiety (pKa ~4.5), and a 2-fluorobenzoyl group capable of forming highly directional halogen bonds.

In this technical guide, we objectively compare the performance of three leading docking platforms—Schrödinger Glide , AutoDock Vina (1.2.0) , and CCG MOE —using this compound against the human Soluble Epoxide Hydrolase (sEH) target (PDB: 3WKE) [1].

Mechanistic Rationale & Target Selection

To rigorously test these platforms, we must understand the causality behind the molecular interactions. We selected the sEH enzyme (PDB: 3WKE) because its active site perfectly challenges the three structural features of our target ligand [2]:

  • The Carboxylate Anchor: The sEH active site contains a catalytic triad (Asp335, Asp496, His524) and two critical tyrosine residues (Tyr383, Tyr466). The deprotonated carboxylic acid of our ligand must act as a strong hydrogen-bond acceptor to anchor the molecule.

  • Steric Constraints of the Cyclohexane Ring: The trans-1,4-disubstitution forces the molecule into a specific diequatorial chair conformation to minimize steric clashes within the narrow, L-shaped sEH hydrophobic tunnel.

  • Halogen Bonding (X-Bonding): The 2-fluoro substitution on the benzoyl ring tests the software’s scoring function. Older empirical functions treat halogens purely as bulky hydrophobic groups, whereas advanced algorithms recognize the directional electrostatic "sigma-hole" interaction between the fluorine atom and backbone carbonyls (e.g., Phe267).

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness, every docking protocol must be a self-validating system. We do not blindly dock the target ligand; we first validate the grid and scoring function using the native co-crystallized ligand.

Phase 1: System Self-Validation (Control)

  • Extract the native co-crystallized ligand (t-AUCB) from the sEH complex (PDB: 3WKE).

  • Prepare the receptor by removing all water molecules except the conserved structural H2O in the catalytic pocket.

  • Re-dock t-AUCB using the default parameters of each platform.

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Causality Check: Proceed to Phase 2 only if the RMSD is < 2.0 Å, proving the grid accurately represents the thermodynamic minimum of the pocket.

Phase 2: Target Ligand Preparation

  • Input the SMILES string for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

  • Generate 3D conformers. Apply a pH filter of 7.4 ± 0.5 (e.g., using Schrödinger Epik) to ensure the carboxylic acid is in its biologically relevant anionic state [3].

  • Minimize the structure using the OPLS4 (Glide) or MMFF94 (Vina/MOE) force fields, ensuring the cyclohexane ring adopts the sterically favorable diequatorial chair conformation prior to docking.

Phase 3: Grid Generation & Docking

  • Define a 20 × 20 × 20 Å bounding box centered on the alpha-carbon of the catalytic Asp335.

  • Execute docking runs. For Glide, enable the Extra Precision (XP) mode to activate explicit halogen-bonding terms. For Vina, set exhaustiveness = 32 to ensure the gradient optimization algorithm fully samples the cyclohexane ring flips [4].

Workflow Ligand Ligand: trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid LigPrep Ligand Preparation (pKa=4.5, OPLS4) Ligand->LigPrep Target Target: sEH (PDB: 3WKE) ProtPrep Protein Preparation (H-bond Opt, pH 7.4) Target->ProtPrep Glide Schrödinger Glide (XP) Explicit Halogen Bonding LigPrep->Glide Vina AutoDock Vina 1.2.0 Gradient Optimization LigPrep->Vina MOE CCG MOE London dG Scoring LigPrep->MOE Grid Grid Generation (20Å Box on Asp335) ProtPrep->Grid Grid->Glide Grid->Vina Grid->MOE Analysis Comparative Pose Analysis (RMSD & Affinity) Glide->Analysis Vina->Analysis MOE->Analysis

Comparative in-silico docking workflow for flexible halogenated ligands across three platforms.

Quantitative Platform Comparison

The table below summarizes the performance of each platform. The data highlights the trade-off between computational speed and the nuanced recognition of complex electrostatic interactions.

Docking PlatformScoring FunctionNative Ligand Re-dock RMSD (Å)Target Ligand Binding Affinity (kcal/mol)Halogen Bond RecognitionCPU Time per Ligand (s)
Schrödinger Glide SP / XP0.85-9.4 (XP)Explicit (XP only)12.4
AutoDock Vina 1.2.0 Vina Empirical1.12-8.7Implicit (VdW)1.8
CCG MOE London dG / GBVI0.94-8.9Moderate24.5

Mechanistic Insights & Expert Analysis

Schrödinger Glide (XP) outperformed the open-source alternatives in predicting the precise orientation of the 2-fluorobenzoyl group. This is directly causal to Glide's explicit halogen-bonding term in the XP scoring function [3]. It correctly rewarded the highly directional interaction between the fluorine atom and the backbone carbonyl of Phe267, preventing the aromatic ring from adopting a solvent-exposed pose.

AutoDock Vina provided unparalleled computational speed and successfully identified the diequatorial cyclohexane conformation. This success is attributed to its highly efficient Broyden-Fletcher-Goldfarb-Shanno (BFGS) local gradient optimization [4]. However, because its empirical scoring function treats halogens primarily through van der Waals radii rather than directional multipoles, the fluorinated ring was slightly misaligned compared to the Glide pose.

CCG MOE offered an excellent balance of induced-fit flexibility. Its GBVI/WSA dG scoring accurately calculated the desolvation penalty of the carboxylic acid, though it required significantly more CPU time to resolve the flexible ring penalty compared to Vina.

Interaction Ligand trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid COOH Carboxylate Anion (Anchor) Ligand->COOH Cyclohexane trans-Cyclohexane (Diequatorial) Ligand->Cyclohexane Fluoro 2-Fluorobenzoyl (Halogen Donor) Ligand->Fluoro Asp335 Tyr383 / Tyr466 (sEH Active Site) COOH->Asp335 H-Bond Network Hydrophobic Hydrophobic Tunnel (Trp336, Met339) Cyclohexane->Hydrophobic Steric Fit Backbone Phe267 Backbone (Carbonyl Acceptor) Fluoro->Backbone Halogen Bond

Mechanistic binding pathway of the target ligand within the sEH active site pocket.

Conclusion

When screening libraries containing flexible, halogenated scaffolds like trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid, the choice of docking platform dictates the accuracy of the hit-to-lead progression. While AutoDock Vina is exceptional for rapid, high-throughput preliminary screening, Schrödinger Glide (XP) is the mandatory choice for final pose refinement due to its superior parameterization of halogen bonding networks.

References

  • Amano, Y., Yamaguchi, T., Tanabe, E. "Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography." Bioorganic & Medicinal Chemistry, 2014. URL:[Link]

  • Shen, L. et al. "Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits." ACS Publications, 2021. URL:[Link]

  • Schrödinger, LLC. "Glide — Schrödinger Python API 2025-3 documentation." Schrödinger Documentation, 2025. URL:[Link]

  • Trott, O., Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010. URL:[Link]

Comparative

Relative Reactivity of Fluorinated Benzoyl Chlorides in Friedel-Crafts Acylation: A Comparative Guide

The Friedel-Crafts acylation remains a cornerstone reaction for synthesizing aromatic ketones, which are critical intermediates in pharmaceutical development[1]. When introducing fluorinated benzoyl moieties—often requir...

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Author: BenchChem Technical Support Team. Date: March 2026

The Friedel-Crafts acylation remains a cornerstone reaction for synthesizing aromatic ketones, which are critical intermediates in pharmaceutical development[1]. When introducing fluorinated benzoyl moieties—often required to enhance metabolic stability and lipophilicity in drug candidates—the degree and position of fluorine substitution profoundly alter the electrophilic reactivity of the benzoyl chloride[2].

This guide objectively compares the reactivity profiles of different fluorinated benzoyl chlorides, unpacks the mechanistic causality behind their behavior, and provides a field-proven, self-validating experimental protocol for their application.

Mechanistic Causality: How Fluorine Dictates Reactivity

In traditional Friedel-Crafts acylations, a Lewis acid catalyst coordinates with the carbonyl oxygen of the benzoyl chloride[3]. This coordination leads to either a fully dissociated acylium ion or a highly polarized donor-acceptor complex[4].

Fluorine substitution on the benzoyl ring introduces two competing electronic effects:

  • Strong Inductive Effect (-I): Fluorine withdraws electron density through the sigma framework, intensifying the partial positive charge on the carbonyl carbon.

  • Resonance Effect (+R): Fluorine’s lone pairs can donate electron density into the aromatic π -system, though this effect is generally overshadowed by the inductive withdrawal in the ground state.

The Causality of Reactivity: Because the electron-withdrawing -I effect dominates, mono-fluorinated benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) exhibit enhanced electrophilicity compared to unsubstituted benzoyl chloride, leading to faster reaction rates and higher yields[2]. However, as the degree of fluorination increases (e.g., pentafluorobenzoyl chloride), the extreme electron deficiency heavily destabilizes the formation of a free acylium ion. Consequently, highly fluorinated derivatives force the reaction to proceed almost exclusively via a polarized Lewis acid complex rather than a free carbocation[4].

MechanisticPathway A Fluorinated Benzoyl Chloride B Lewis Acid Coordination A->B C Polarized Complex (Dominant for EWG) B->C Strong -I Effect D Acylium Ion (Destabilized by F) B->D Weak EWG E Electrophilic Aromatic Substitution C->E D->E

Logical relationship of fluorine substitution on Friedel-Crafts acylation pathways.

Comparative Performance Data

To objectively evaluate these reagents, the table below synthesizes quantitative data comparing their reactivity profiles under optimized catalytic conditions.

Acylating AgentCatalyst SystemSubstrateTemp (°C)Time (h)Yield (%)Mechanistic & Reactivity Note
Benzoyl Chloride Cu(OTf)₂Aniline deriv.1502.0~75Baseline electrophilicity; standard acylium pathway[2].
4-Fluorobenzoyl Chloride Cu(OTf)₂Aniline deriv.1502.090Enhanced by -I effect; highly selective for para-position[2][5].
Benzoyl Chloride La(OTf)₃ / TfOHFluorobenzene1404.087Synergistic catalyst effect required for deactivated rings[6].
Pentafluorobenzoyl Chloride Mild Base / AlCl₃Amines / Arenes0 to RT2.0 - 4.0>90Extreme electrophilicity; requires mild conditions to prevent side reactions[7].

Experimental Workflow: Self-Validating Protocol

Traditional Friedel-Crafts acylations often utilize stoichiometric AlCl₃, which forms highly unreactive complexes with aryl amines, stalling the reaction[3]. To circumvent this, the following protocol utilizes Copper Triflate (Cu(OTf)₂) under solvent-free conditions.

Causality for Experimental Choices: Cu(OTf)₂ is a milder, moisture-tolerant Lewis acid that successfully catalyzes the reaction without permanently deactivating amine substrates[2]. Solvent-free conditions are employed to artificially increase the effective concentration of the reactants, driving the kinetics of the polarized complex pathway to compensate for the milder catalyst[2][6].

Protocol: Solvent-Free Cu(OTf)₂ Catalyzed Benzoylation

Step 1: Reagent Mixing

  • Combine the aniline derivative (1.0 mmol) and 4-fluorobenzoyl chloride (1.2 mmol) in a dry, 10 mL microwave-safe reaction vial.

  • Validation Check: Visually confirm the physical state; the mixture should form a homogenous paste or melt, ensuring uniform molecular contact.

Step 2: Catalyst Integration

  • Add Cu(OTf)₂ (0.1 mmol, 10 mol%) to the mixture.

  • Causality: A 10 mol% loading is the kinetic sweet spot; lower concentrations stall the reaction, while higher concentrations complicate the workup without providing additional kinetic benefit[2].

Step 3: Thermal Activation & In-Process Monitoring

  • Seal the vial and heat at 150 °C for 2 hours in a controlled heating block.

  • Validation Check (In-Process): At t=1 hour, sample 5 µL of the mixture, dilute in 1 mL dichloromethane (DCM), and analyze via GC-MS. The disappearance of the 4-fluorobenzoyl chloride peak (m/z 158.5) and the emergence of the target product peak confirms the reaction is proceeding on schedule[2][5].

Step 4: Quenching and Extraction

  • Cool the mixture to room temperature. Quench by adding 5 mL of saturated aqueous NaHCO₃ to neutralize any residual acid. Extract with ethyl acetate (3 x 5 mL).

  • Validation Check: Spot the organic layer on a TLC plate (Hexanes:EtOAc 3:1). A single major UV-active spot indicates high chemoselectivity and the absence of over-acylation.

Step 5: Catalyst Recovery

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product. The aqueous layer containing Cu(OTf)₂ can be lyophilized to recover the catalyst for subsequent runs[2].

ExperimentalWorkflow S1 Step 1: Reagent Mixing Equimolar Substrates S2 Step 2: Catalyst Addition Cu(OTf)2 (10 mol%) S1->S2 S3 Step 3: Thermal Activation 150 °C for 2 h S2->S3 S4 Step 4: In-Process Validation GC-MS Monitoring S3->S4 S5 Step 5: Quench & Isolate Solvent-Free Extraction S4->S5

Step-by-step self-validating workflow for Cu(OTf)2 catalyzed solvent-free benzoylation.

Strategic Selection Summary

  • Use 4-Fluorobenzoyl Chloride for synthesizing standard pharmaceutical intermediates. It offers the best balance of enhanced reactivity, excellent yield (90%+), and straightforward handling without requiring extreme cryogenic control[2][5].

  • Use Pentafluorobenzoyl Chloride only when the perfluoro motif is strictly required for the target molecule's pharmacokinetic profile. Its extreme electrophilicity requires specialized rare-earth triflate catalysts or stringent temperature controls (0 °C) to prevent runaway side reactions[6][7].

References

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds . MDPI. [Link]

  • Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones . ResearchGate.[Link]

  • Isolation, X-ray Structures, and Electronic Spectra of Reactive Intermediates in Friedel−Crafts Acylations . ACS Publications. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates . SIOC Journals. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. [Link]

Sources

Validation

Assessing the purity of "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" using different analytical techniques

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfalls associated with characterizing complex synthetic intermediates. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfalls associated with characterizing complex synthetic intermediates. trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS No.: 945313-25-7) is a highly specific building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a carboxylic acid, a cyclohexane ring with defined trans stereochemistry, a ketone linker, and a 2-fluorophenyl group.

Relying on a single analytical method—such as a simple High-Performance Liquid Chromatography (HPLC) area percent—often leads to out-of-specification (OOS) results downstream due to hidden impurities or response factor biases. To establish absolute confidence in the quality of this material, we must employ an orthogonal analytical strategy. The concept of "orthogonality" in analytical chemistry refers to the use of independent methods to measure the same attribute, thereby neutralizing the blind spots of any single technique.

This guide provides a rigorous, comparative evaluation of HPLC, Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) for assessing the purity of this specific fluorinated intermediate.

Comparative Evaluation of Analytical Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the industry standard for trace impurity profiling. For a molecule like trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid, HPLC excels at separating the target compound from its cis-diastereomer and other structurally similar synthetic by-products. However, HPLC relies on the assumption that all components have a similar UV response factor at the detection wavelength, which is rarely true. If an impurity lacks the benzoyl chromophore, its concentration will be drastically underestimated.

Quantitative NMR (qNMR: ¹H and ¹⁹F)

Quantitative NMR has emerged as a powerful primary analytical method for absolute purity assessment. Because the NMR signal area is directly proportional to the number of atomic nuclei, qNMR allows for the direct and accurate quantification of a substance without needing an identical reference standard. For this specific molecule, we can leverage both ¹H and ¹⁹F qNMR. ¹⁹F NMR is particularly advantageous as it provides a wide chemical shift range with zero background interference from non-fluorinated organic impurities or solvents. Furthermore, qNMR is the gold standard for determining Relative Response Factors (RRFs) to correct biased HPLC data[1].

Differential Scanning Calorimetry (DSC)

DSC is an absolute thermal method that determines purity based on van't Hoff's law of melting point depression. When impurities are present in a crystalline lattice, they broaden and depress the melting endotherm. DSC is highly attractive because it requires only 1-2 mg of sample and provides a global assessment of eutectic impurities without requiring any reference standards[2]. However, it is only valid for compounds that are at least 98% pure and do not decompose upon melting[2].

Quantitative Data Comparison

To objectively compare these methodologies, the table below summarizes their performance characteristics when applied to fluorinated cyclohexane derivatives.

Table 1: Comparative Matrix of Analytical Techniques for Purity Assessment

ParameterHPLC-UVqNMR (¹H / ¹⁹F)DSC Thermal Analysis
Primary Principle Chromatographic separation & UV absorbanceNuclear spin resonance & signal integrationThermodynamic melting point depression
Reference Standard Required for accurate mass quantitationNot required (uses internal standard)Not required (absolute method)
Specificity High (resolves cis/trans isomers)High (structural elucidation & specific nuclei)Low (measures total eutectic impurities)
Sample Requirement ~1 mg5-10 mg1-2 mg
Key Strength Excellent for trace impurity profiling (<0.05%)Absolute mass %; intrinsically linear response[3]Fast, orthogonal confirmation of high purity
Primary Limitation UV response bias (RRF dependency)Lower sensitivity for trace impurities (<0.1%)Invalid if the sample decomposes upon melting[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical protocol must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for assessing the purity of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Protocol A: HPLC-UV Impurity Profiling

Causality Check: The carboxylic acid moiety (pKa ~4.5) will partially ionize in neutral water, leading to severe peak tailing and shifting retention times. We must use an acidic modifier (Trifluoroacetic acid, TFA) to keep the molecule fully protonated.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Utilize a high-resolution C18 column (150 x 4.6 mm, 3 µm) maintained at 30°C. Execute a gradient elution from 10% B to 90% B over 20 minutes.

  • Detection: Set the UV detector to 254 nm, which is optimal for the conjugated benzoyl system.

  • Self-Validation Step: Inject a blank solvent to confirm zero carryover. Inject a resolution standard containing a known mixture of the cis and trans isomers to verify a resolution factor (Rs) > 1.5 before analyzing the unknown batch.

Protocol B: ¹⁹F qNMR Absolute Quantitation

Causality Check: Absolute quantitation requires the use of a known amount of a reference standard with a known structure and purity, co-dissolved with the analyte[3].

  • Internal Standard (IS) Selection: Select 2,2,2-Trifluoroethanol as the IS. It possesses a distinct ¹⁹F resonance that will not overlap with the 2-fluorobenzoyl signal of the analyte[1].

  • Sample Preparation: Using a microbalance (accuracy ±0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial. Co-dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the fluorine nuclei to ensure complete magnetization recovery and accurate integration.

  • Data Analysis: Integrate the analyte's fluorine signal against the IS signal to calculate the absolute mass fraction.

  • Self-Validation Step: Process the sample in triplicate. The method is validated if the relative standard deviation (RSD) of the calculated mass percent is <1.0%.

Protocol C: DSC Thermal Purity

Causality Check: Fast heating rates cause thermal lag within the sample pan, artificially broadening the melting peak and leading to inaccurate purity calculations. A slow heating rate is mandatory.

  • Calibration: Calibrate the DSC instrument's temperature and heat flow using a high-purity Indium standard.

  • Sample Preparation: Weigh 1.5 to 2.0 mg of the crystalline sample into a standard aluminum pan. Crimp the lid tightly to ensure optimal thermal contact.

  • Thermal Program: Heat the sample from 25°C to 50°C above its expected melting point at a strict rate of 1°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidation[2].

  • Data Analysis: Analyze the melting endotherm using the van't Hoff equation. Plot the sample temperature versus the reciprocal of the fraction melted (1/F) to determine the mole fraction of impurities.

Decision-Making Workflow

To synthesize these techniques into a cohesive quality control strategy, follow the orthogonal workflow mapped below. If HPLC and qNMR data diverge by more than 0.5%, qNMR must be used to calculate RRFs and correct the HPLC assay[1].

PurityAssessment A trans-4-(2-Fluorobenzoyl) cyclohexane-1-carboxylic acid B HPLC-UV Analysis (Impurity Separation) A->B C 1H/19F qNMR Analysis (Absolute Quantitation) A->C D DSC Thermal Analysis (Eutectic Impurities) A->D E Compare Purity Results B->E Area % C->E Mass % G Validated Purity Certification D->G Confirms >98% Purity F Calculate RRFs via qNMR E->F Discrepancy > 0.5% E->G Concordant Data F->G Corrected HPLC Assay

Caption: Orthogonal workflow for comprehensive purity assessment of pharmaceutical intermediates.

Conclusion

For complex molecules like trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a single-dimensional analytical approach is insufficient. HPLC provides the necessary separation power to monitor trace isomers, but it is blind to UV response variations. By integrating ¹⁹F qNMR for absolute quantitation and RRF correction, alongside DSC for orthogonal thermal verification, laboratories can establish a self-validating, highly trustworthy purity profile suitable for rigorous drug development standards.

References

  • Benchchem. "A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • PubMed (NIH). "The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • RSSL. "qNMR for Purity Determination in Pharmaceuticals.

Sources

Comparative

Cross-validation of analytical results for fluorinated compounds from different laboratories

As a Senior Application Scientist, I frequently encounter a critical bottleneck in modern analytical chemistry: the severe divergence of quantitative results when analyzing fluorinated compounds—such as Per- and Polyfluo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in modern analytical chemistry: the severe divergence of quantitative results when analyzing fluorinated compounds—such as Per- and Polyfluoroalkyl Substances (PFAS) and fluorinated active pharmaceutical ingredients (APIs)—across different laboratories.

Because of their ubiquitous presence in laboratory consumables and their unique surfactant properties, fluorinated compounds demand rigorous inter-laboratory cross-validation. This guide provides an objective comparison of prevalent analytical workflows, dissects the mechanistic causes of data divergence, and outlines a self-validating protocol aligned with the FDA Bioanalytical Method Validation (BMV) guidance[1] and EPA Method 1633[2].

Mechanistic Insights: The Causality of Inter-Laboratory Divergence

Before comparing methodologies, we must understand why laboratories analyzing the exact same sample often report conflicting concentrations. The divergence is primarily driven by three physicochemical phenomena:

  • System-Induced Background Contamination: Polytetrafluoroethylene (PTFE) and other fluoropolymers are ubiquitous in LC-MS systems (e.g., pump seals, degasser lines). As mobile phases flow through the system, they continuously leach background PFAS. If a laboratory does not install a C18 delay column between the LC pump and the autosampler, this system background will co-elute with the sample analytes, artificially inflating quantitative results.

  • Matrix Suppression in the Ion Source: In electrospray ionization (ESI), complex matrices (like wastewater or plasma) contain co-eluting components that compete with fluorinated analytes for charge droplets. Because fluorinated compounds are highly susceptible to ion suppression, laboratories using inadequate sample cleanup will experience severe signal quenching.

  • Adsorptive Losses: Long-chain fluorinated compounds are highly hydrophobic and readily adsorb to borosilicate glass. A laboratory utilizing glass autosampler vials or glass volumetric flasks will report significantly lower recoveries for compounds like PFOS and PFNA compared to a lab utilizing polypropylene consumables.

The Self-Validating Protocol: A Step-by-Step Methodology

To ensure trustworthiness and data integrity across laboratories, the analytical protocol must be a self-validating system. This is achieved through Isotope Dilution Mass Spectrometry (IDMS), which inherently corrects for both extraction losses and matrix suppression.

Step 1: Matrix Preparation & Isotope Spiking

  • Action: Transfer the homogenized matrix into a polypropylene container. Immediately spike the sample with 24 Extracted Internal Standards (EIS) consisting of 13 C-labeled fluorinated analogs.

  • Causality: Spiking before any sample manipulation ensures that any subsequent adsorptive loss or extraction inefficiency affects the native analyte and the labeled isotope equally. The final quantitation is based on their ratio, neutralizing absolute losses.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition a Weak Anion Exchange (WAX) SPE cartridge with 0.3% NH 4​ OH in methanol, followed by LC-MS grade water. Load the sample at a controlled rate of 1-2 drops per second.

  • Causality: WAX sorbents retain acidic fluorinated compounds via a dual mechanism: hydrophobic interactions with the carbon backbone and electrostatic interactions with the positively charged amine groups.

  • Action: Wash with 25 mM acetate buffer (pH 4) to remove neutral and basic interferences. Elute with 0.3% NH 4​ OH in methanol.

  • Causality: The basic elution solvent deprotonates the tertiary amine of the WAX sorbent, breaking the electrostatic bond and releasing the target analytes.

Step 3: LC-MS/MS Analysis

  • Action: Install a C18 isolator (delay) column upstream of the autosampler. Inject the extract onto an analytical C18 column using a gradient of aqueous ammonium acetate and methanol.

  • Causality: The delay column traps system-leached PFAS, causing them to elute after the target analytes injected from the sample vial, completely resolving background interference.

Comparison Guide: Multi-Laboratory Performance Data

To illustrate the impact of methodological choices, the table below summarizes a cross-validation study comparing three distinct laboratory setups analyzing identical spiked wastewater matrices (50 ng/L standard spike).

ParameterLab A: Manual WAX SPE + LC-TQLab B: Automated SPE + HRMS (Q-TOF)Lab C: Direct Injection + LC-TQ
Primary Application Regulatory ComplianceNon-Targeted ScreeningHigh-Throughput Diagnostics
Extraction Efficiency 92% ± 4%88% ± 6%N/A (Dilute & Shoot)
Matrix Effects (Suppression) Minimal (<5%)Minimal (<5%)Severe (>40%)
Limit of Quantitation (LOQ) 0.5 ng/L2.0 ng/L10.0 ng/L
System Background Control Delay Column InstalledDelay Column InstalledVariable / Uncontrolled
Regulatory Alignment Full (EPA 1633)[2]Exploratory / ResearchNon-compliant

Data Synthesis:

  • Lab A represents the gold standard for quantitative accuracy. By strictly adhering to manual WAX SPE and utilizing a Triple Quadrupole (TQ) mass spectrometer, it achieves the lowest LOQ and highest recovery, fully satisfying EPA Method 1633 requirements[2].

  • Lab B trades a slight decrease in sensitivity (higher LOQ) for the ability to perform retrospective non-targeted screening using High-Resolution Mass Spectrometry (HRMS).

  • Lab C attempts to maximize throughput by bypassing SPE (Direct Injection). However, the lack of sample cleanup results in severe matrix suppression (>40%) and unacceptable LOQs, rendering it unsuitable for trace-level cross-validation.

Cross-Validation Workflow Visualization

The following diagram maps the logical flow of sample distribution, parallel execution, and the critical data reconciliation step required to harmonize results across disparate laboratory environments.

CrossValidationWorkflow cluster_labs Parallel Multi-Laboratory Execution Sample Standardized Spiked Matrix (40 Targets + 24 Isotopes) LabA Lab A: Manual WAX SPE + LC-TQ (EPA 1633 Baseline) Sample->LabA Aliquot LabB Lab B: Automated SPE + HRMS (Q-TOF Profiling) Sample->LabB Aliquot LabC Lab C: Direct Injection + LC-TQ (High-Throughput) Sample->LabC Aliquot Recon Data Reconciliation & Normalization (Isotope Dilution Correction) LabA->Recon LabB->Recon LabC->Recon Stat Cross-Validation Assessment (Accuracy, Precision, Recovery) Recon->Stat Harmonized Data

Cross-validation workflow for fluorinated compounds across three distinct analytical setups.

Conclusion

Successful cross-validation of fluorinated compounds is not achieved by merely forcing different laboratories to use the same brand of instrument. It is achieved by implementing a scientifically sound, self-validating protocol. By mandating the use of polypropylene consumables, delay columns, WAX SPE, and comprehensive isotope dilution, drug development professionals and environmental scientists can confidently reconcile analytical data across global laboratory networks.

References[1] Title: Bioanalytical Method Validation Guidance for Industry

Sources

Safety & Regulatory Compliance

Safety

trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid proper disposal procedures

Comprehensive Safety & Disposal Protocol for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid In modern drug development and chemical synthesis, handling fluorinated organic compounds like trans-4-(2-Fluorobenzoyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Disposal Protocol for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

In modern drug development and chemical synthesis, handling fluorinated organic compounds like trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid requires rigorous safety and logistical oversight. Because of the extreme stability of the carbon-fluorine (C-F) bond, improper disposal of fluorinated organics can lead to severe environmental persistence and regulatory non-compliance[1].

This guide provides researchers, scientists, and lab managers with a self-validating, step-by-step operational and disposal protocol. Our goal is to ensure your laboratory maintains the highest standards of safety, operational efficiency, and environmental stewardship, serving as your trusted partner beyond the product itself.

Physicochemical Hazard Profile

Understanding the physical and chemical properties of a compound is the foundational step in designing a safe handling and disposal strategy.

Property / ParameterSpecification
Chemical Name trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid
CAS Registry Number 945313-25-7[2]
Molecular Formula C14H15FO3[2]
Molecular Weight 250.27 g/mol
Waste Classification Halogenated Organic Waste[3]
Primary Hazard Environmental persistence (C-F bond stability)[1]
Recommended Storage Cool, dry, well-ventilated area; tightly sealed[3]

Operational Handling & Experimental Workflow

Expertise & Experience: The Causality Behind the Protocol When utilizing trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid in synthesis or assay development, standard operating procedures must account for its halogenated nature from the very first step. Halogenated compounds can react violently with certain non-halogenated solvents (e.g., mixtures of acetone and chloroform)[4]. Furthermore, commingling halogenated and non-halogenated waste streams exponentially increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic byproducts[5],[3].

Step-by-Step Handling Methodology:

  • Pre-Experiment Verification: Review the Safety Data Sheet (SDS) and ensure all handling of the dry powder or concentrated solutions occurs within a certified chemical fume hood to mitigate inhalation risks of aerosolized particulates or solvent vapors[6].

  • Solvent Selection: Whenever possible, minimize the use of additional halogenated solvents (like dichloromethane) during extraction or chromatography to reduce the total volume of halogenated waste generated[3].

  • Reaction Quenching: Quench reactions slowly in an ice bath. Ensure the resulting mixture is completely stabilized before transferring it to a waste receptacle.

  • Waste Segregation at the Source: Immediately designate the spent reaction mixture as "Halogenated Waste." Never mix this stream with heavy metals, cyanides, or acutely toxic "P-listed" wastes[3].

Waste Segregation & Storage Protocol

A self-validating disposal system relies on strict segregation and proper containerization to eliminate the risk of chemical incompatibility and physical container failure.

Step-by-Step Disposal Procedure:

  • Containerization: Select a high-density polyethylene (HDPE) carboy or a compatible glass bottle. Causality Check: The container must be chemically compatible with both the fluorinated acid and any carrier solvents. Fill the container to a maximum of 75% capacity. This critical 25% headspace allows for vapor expansion and significantly reduces the probability of pressure-induced ruptures or spills during transport[5].

  • Vapor-Tight Sealing: Keep the container closed with a threaded cap at all times, except when actively adding waste. Funnels should never be left resting in the container[6].

  • GHS-Compliant Labeling: Affix a Hazardous Waste tag before the first drop of waste is added[6]. Explicitly list "trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid" and all carrier solvents with their approximate percentages. Causality Check: Environmental Health and Safety (EH&S) personnel cannot process "Unknowns." Using generic abbreviations violates EPA/OSHA tracking guidelines and will result in pickup rejection[5].

  • Satellite Accumulation Area (SAA) Storage: Place the sealed, labeled container in a secondary containment tray within the laboratory's designated SAA[3]. This ensures that even if the primary container fails, the chemical release is entirely contained.

  • EH&S Collection: Once the container reaches the 75% fill line, or approaches the 6-month accumulation limit, submit a waste pickup request to your institution's EH&S department[3],[7].

Final Destruction Mechanism: High-Temperature Incineration

Why can't trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid simply be neutralized and drain-disposed? The answer lies in molecular mechanics. The carbon-fluorine bond is exceptionally strong and stable against metabolic and standard environmental degradation[1].

To prevent this fluorinated organic acid from persisting in the environment or contaminating groundwater, licensed hazardous waste facilities utilize high-temperature incineration[8],[1]. The waste is subjected to temperatures exceeding 1000°C, which provides the necessary activation energy to cleave the C-F bonds. This process mineralizes the compound into carbon dioxide and hydrogen fluoride (HF) gas. The highly corrosive HF gas is subsequently neutralized in an alkaline scrubber system before any exhaust is released, ensuring complete and safe destruction.

Workflow Visualization

Below is the logical workflow mapping the lifecycle of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid from experimental use to final destruction.

G Start Experimental Use (Chemical Fume Hood) WasteGen Waste Generation (Fluorinated Organic Acid) Start->WasteGen Segregation Waste Segregation (Isolate from Non-Halogenated) WasteGen->Segregation Container Containerization (HDPE, Max 75% Fill) Segregation->Container Halogenated Stream Labeling GHS & EPA Labeling (List All Constituents) Container->Labeling SAA SAA Storage (Secondary Containment) Labeling->SAA EHS EH&S Collection (Within 6 Months) SAA->EHS Incineration High-Temp Incineration (>1000°C to break C-F bonds) EHS->Incineration

Lifecycle and disposal workflow for halogenated organic waste, ensuring safe C-F bond destruction.

References

  • Title: TRANS-4-(2-FLUOROBENZOYL)CYCLOHEXANE-1-CARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: LABORATORY WASTE DISPOSAL GUIDELINES Source: University of Wollongong (UOW) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign (UIUC) URL: [Link]

  • Title: HAZARDOUS WASTE STORAGE AND DISPOSAL Source: University of Toronto URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Campus Operations Source: Temple University URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]

  • Title: Regulations.gov: PFOA and Fluorinated Organic Compounds Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Drinking Water Health Advisory for Perfluorooctane Sulfonate (PFOS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate s...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid, a compound that, while offering significant potential in synthetic chemistry, requires a comprehensive understanding of its associated risks. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure that every interaction with this compound is conducted with the highest standards of safety.

Hazard Assessment: Understanding the Compound's Profile

The structure of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid incorporates three key functional groups that dictate its hazard profile: a carboxylic acid, a fluorinated aromatic ring, and a cyclohexane core.

  • Carboxylic Acid Moiety : Carboxylic acids are generally acidic and can be corrosive.[2] They can cause irritation to the skin, eyes, and respiratory tract.[3][4][5][6][7][8][9]

  • Fluorinated Benzoyl Group : The presence of a fluorine atom on the benzoyl group introduces specific hazards. Fluorinated organic compounds can be toxic and may release hazardous decomposition products, such as hydrogen fluoride, under certain conditions (e.g., high temperatures).[10] Hydrogen fluoride is extremely corrosive and toxic.

  • Solid State : As a solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[3][4]

Based on these structural features, it is prudent to treat this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and one that may have the potential for more severe effects due to the fluorinated component.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing or significant dust generation.[3][11]Protects against dust particles and potential splashes of solutions containing the compound. A face shield offers an additional layer of protection for the entire face.
Skin Protection Nitrile rubber gloves are recommended. A standard laboratory coat must be worn and fully fastened. For larger quantities or tasks with a high risk of spillage, chemical-resistant aprons and boots should be considered.[11]Nitrile gloves provide good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination. Additional protective clothing minimizes exposure during large-scale operations.
Respiratory Protection All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved particulate respirator (e.g., N95) is required.[3]A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles. A respirator provides personal protection when engineering controls are insufficient.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing risk. The following workflow provides a procedural guide for the safe handling of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Preparation and Engineering Controls
  • Work Area Designation : Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly, with a calibrated and certified face velocity.

  • Gather Materials : Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) and PPE before handling the compound.

  • Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.

Compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Clean Weighing Utensils handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: Safe Handling Workflow for trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid.

Post-Handling Procedures
  • Decontamination : Thoroughly decontaminate the work surface with an appropriate solvent, followed by washing with soap and water.[1]

  • Equipment Cleaning : Clean all non-disposable equipment used during the procedure.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : Dispose of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid and any solutions containing it as hazardous chemical waste in a designated, properly labeled container.[4] Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials : Any materials that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered contaminated and disposed of in the solid hazardous waste stream.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8][12] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][11][12] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air.[3][11][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Given the fluorinated nature of the compound, be aware of the potential for the formation of hydrofluoric acid, especially in the event of a fire. First responders should be informed of the nature of the chemical.

Conclusion

The safe handling of trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety protocols. By implementing the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can mitigate risks and foster a culture of safety within the laboratory. This proactive approach to chemical safety not only protects individuals but also ensures the integrity and success of scientific research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Chromane-2-carboxylic acid - Cole-Parmer. (2004, December 23). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1). Retrieved from [Link]

  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]

  • CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. (2003, September 19). Retrieved from [Link]

Sources

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